5-Morpholino-2-nitrobenzenecarboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-yl-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJYPRJHNYASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377099 | |
| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-38-7 | |
| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Morpholino-2-nitrobenzenecarboxamide
Introduction
5-Morpholino-2-nitrobenzenecarboxamide is a substituted benzamide derivative featuring a morpholine ring and a nitro group. This unique combination of functional groups imparts specific physicochemical characteristics that are crucial for its potential applications in medicinal chemistry and drug development. The presence of the electron-withdrawing nitro group, the hydrogen-bonding capabilities of the carboxamide, and the pharmacokinetic profile influenced by the morpholine moiety make a thorough understanding of its properties essential for researchers. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics.
Core Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₃N₃O₄ | - |
| Molecular Weight | 251.24 g/mol | - |
| Melting Point | 280-282 °C | Experimental |
| Boiling Point | 478.9 °C at 760 mmHg (Predicted) | Computational Prediction |
| Water Solubility | 0.84 g/L at 25°C (Predicted) | Computational Prediction |
| pKa (most acidic) | 14.5 (Amide N-H) (Predicted) | Computational Prediction |
| pKa (most basic) | -5.8 (Nitro group) (Predicted) | Computational Prediction |
| LogP | 0.8 (Predicted) | Computational Prediction |
| CAS Number | 404009-38-7 | - |
Experimental Determination of Physicochemical Properties
For researchers aiming to validate the predicted properties or requiring precise experimental data, the following protocols outline the standard methodologies for determining the key physicochemical parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[1][2]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.[3]
-
Accurate Determination: For a precise measurement, heat the sample to a temperature about 15-20°C below the expected melting point, then decrease the heating rate to 1-2°C per minute.[3][4]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[2][3]
Caption: Workflow for Melting Point Determination by the Capillary Method.
Boiling Point Determination (Microscale Method)
Due to the high predicted boiling point and the likelihood of decomposition at atmospheric pressure, a microscale method under reduced pressure would be ideal. The following is a standard micro-boiling point determination at atmospheric pressure.
-
Apparatus Assembly: Attach a small test tube containing 0.2-0.5 mL of the sample to a thermometer. Place a sealed-end capillary tube, open-end down, into the sample.[5][6]
-
Heating: Place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[5]
-
Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the capillary tube as the air inside expands.[7][8]
-
Equilibrium: When a continuous and rapid stream of bubbles is observed, the vapor pressure of the sample is equal to the external pressure.[5][7]
-
Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[5][8]
Caption: Workflow for Micro Boiling Point Determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, DMSO, buffered solutions at various pHs).[10][11][12]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][13]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.[10]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve.[10]
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration and UV-Vis spectrophotometry are two common methods for its determination.[14][15]
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[16][17] The solution should be of a known concentration (e.g., 1 mM).[16]
-
Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.[16][17]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[16][17]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.[16][18]
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).[19][20]
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.[19]
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample over a relevant wavelength range.[19][21]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[19][22]
Caption: Workflows for pKa Determination.
Predicted Spectral Properties
While experimental spectra are definitive, an understanding of the expected spectral features can aid in structure confirmation and analysis.
¹H NMR Spectroscopy
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield the ortho and para protons, causing them to resonate at a higher chemical shift.
-
Morpholine Protons: The morpholine ring protons will appear as two distinct multiplets. The protons on the carbons adjacent to the oxygen (H-2', H-6') will be deshielded and appear downfield (typically δ 3.7-4.0 ppm) compared to the protons on the carbons adjacent to the nitrogen (H-3', H-5') which will appear more upfield (typically δ 3.0-3.3 ppm).[23][24][25][26][27]
-
Amide Protons (-CONH₂): The two amide protons will likely appear as two broad singlets in the region of δ 7.5-8.5 ppm, though their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will be significantly deshielded and is expected to appear in the range of δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the carboxamide group (C-1) will be deshielded, while the carbon bearing the morpholine group (C-5) will also show a downfield shift.
-
Morpholine Carbons: The two carbons adjacent to the oxygen (C-2', C-6') will appear around δ 66-68 ppm, while the two carbons adjacent to the nitrogen (C-3', C-5') will be found further upfield, around δ 48-50 ppm.[28][29]
Infrared (IR) Spectroscopy
-
N-H Stretching: The amide N-H stretching vibrations will appear as two bands in the region of 3400-3200 cm⁻¹.
-
C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.
-
NO₂ Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[30][31][32][33]
-
C-N Stretching: The C-N stretching of the morpholine and the amide will appear in the fingerprint region.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching will show multiple bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 251.
-
Fragmentation: Key fragmentation pathways are likely to involve:
Caption: Key structural features and their expected spectral signatures.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a molecule of interest in contemporary chemical and pharmaceutical research. By combining experimentally determined data with robust computational predictions and established analytical protocols, researchers are well-equipped to further investigate the potential of this compound. The provided step-by-step methodologies for determining key parameters such as melting point, boiling point, solubility, and pKa serve as a practical resource for ensuring data integrity and reproducibility. Furthermore, the predicted spectral characteristics offer a valuable framework for structural confirmation and quality control. A comprehensive understanding of these fundamental properties is the cornerstone of rational drug design and development, enabling scientists to make informed decisions about the progression of this and related molecules as potential therapeutic agents.
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A Senior Application Scientist's Guide to the Biological Activity of Nitroaromatic Compounds
Foreword: The Paradox of the Nitro Group
In the landscape of medicinal chemistry and toxicology, few functional groups elicit as much intrigue and caution as the nitro group. Attached to an aromatic scaffold, this moiety transforms a simple organic molecule into a compound of profound biological potential. Nitroaromatic compounds are a study in contrasts: they are life-saving antibiotics and antiparasitics, promising anticancer agents, and yet, they are also notorious for their toxicity, mutagenicity, and environmental persistence.[1][2][3][4] This duality is not a contradiction but rather two sides of the same mechanistic coin. The very chemical properties that make them effective drugs are inextricably linked to their potential for harm.[5]
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template to instead provide a narrative that delves into the core principles governing the bioactivity of nitroaromatic compounds. We will explore the fundamental mechanism of bioreductive activation, survey the therapeutic landscape, dissect the underpinnings of their toxicity, and provide actionable experimental frameworks for their evaluation. Our goal is to equip you with the expert-level insights needed to navigate the challenges and harness the power of this remarkable class of molecules.
Section 1: The Central Mechanism - Bioreductive Activation
The biological activity of most nitroaromatic compounds is not inherent to the parent molecule. Instead, they are prodrugs, remaining relatively inert until they enter a biological system and are catalytically activated.[6] The lynchpin of this activation is the enzymatic reduction of the nitro group, a process that is highly dependent on the cellular redox environment.
The Electron Sink: Role of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group, a property conferred by the electropositive nitrogen atom bonded to two electronegative oxygen atoms.[2][7] This feature makes the aromatic ring electron-deficient and, crucially, makes the nitro group itself an excellent electron sink. It can readily accept electrons from cellular reducing agents, initiating a cascade of reactions that are fundamental to both the therapeutic and toxic effects of these compounds.[8]
The Enzymatic Machinery: Nitroreductases
The primary catalysts for this activation are a class of enzymes known as nitroreductases (NTRs) . These enzymes are found across all domains of life but are particularly abundant in bacteria and anaerobic organisms, a key factor in the selective toxicity of many nitroaromatic antibiotics.[8][9]
-
Type I Nitroreductases: These are oxygen-insensitive enzymes that utilize flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors. They catalyze the sequential two-electron reduction of the nitro group to nitroso, hydroxylamino, and finally amino derivatives. The intermediate hydroxylamine is often the key cytotoxic species.
-
Type II Nitroreductases: These enzymes are oxygen-sensitive and catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals and inducing oxidative stress.[7] In anaerobic or hypoxic environments, however, this radical can proceed through further reduction steps to generate the cytotoxic hydroxylamine.
This differential activity underpins a critical application in drug development: targeting hypoxic environments, such as those found in solid tumors.[5]
The Activation Cascade: From Inert to Reactive
The stepwise reduction of a nitroaromatic compound (Ar-NO₂) is the central pathway to its bioactivity. The process generates highly reactive intermediates that are the true effectors of cellular damage.
-
Nitro (Ar-NO₂): The stable, parent prodrug.
-
Nitroso (Ar-NO): Formed via a two-electron reduction.
-
Hydroxylamino (Ar-NHOH): A further two-electron reduction yields this critical, highly reactive species. The N-hydroxylamino group is a potent nucleophile and electrophile that can directly interact with and damage cellular macromolecules.
-
Nitrenium Ion (Ar-NH⁺): The hydroxylamino intermediate can be further activated, often through esterification (e.g., acetylation or sulfation), to form an unstable ester that collapses to a highly electrophilic nitrenium ion. This species readily forms covalent adducts with DNA, a primary cause of mutagenicity.[9]
-
Amino (Ar-NH₂): The final, fully reduced, and generally less toxic product.
Section 2: The Therapeutic Spectrum
The principle of selective activation allows nitroaromatic compounds to serve as powerful drugs against a wide array of diseases, from bacterial infections to cancer.[5][7]
Antimicrobial and Antiparasitic Agents
This is the most established therapeutic area for nitroaromatics. Their efficacy hinges on the presence of highly active nitroreductase enzymes in pathogenic microorganisms, which are often absent or less active in host mammalian cells.[6]
-
Mechanism: In anaerobic bacteria and protozoa, the reduction of nitroaromatic drugs like metronidazole or nifurtimox generates cytotoxic intermediates.[2][7] These reactive species can cause a range of damage, including DNA strand breakage, inhibition of essential enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), and the generation of overwhelming oxidative stress, leading to cell death.[2][7]
-
Causality in Drug Choice: The choice of a nitroaromatic antibiotic is predicated on the pathogen's metabolic machinery. Organisms that rely on anaerobic metabolism are particularly susceptible because their low-redox-potential ferredoxins are exceptionally efficient at reducing the nitro group, ensuring selective and potent activation of the drug where it is needed most.
| Compound Class | Example Drug | Primary Indication(s) | Key Mechanism of Action |
| Nitroimidazoles | Metronidazole | Anaerobic bacterial infections, Giardiasis, Trichomoniasis | Reductive activation creates DNA-damaging intermediates.[10] |
| Nitrofurans | Nitrofurantoin | Urinary Tract Infections (UTIs) | Bacterial nitroreductases generate reactive species that damage ribosomal proteins and DNA.[8] |
| Nitrothiazoles | Nitazoxanide | Cryptosporidiosis, Giardiasis | Inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, essential for anaerobic energy metabolism.[2] |
| Nitrobenzamides | N/A (Various) | Investigational | Often act as prodrugs for other active moieties. |
Anticancer Agents: Targeting Tumor Hypoxia
Solid tumors often outgrow their blood supply, resulting in regions of low oxygen concentration, or hypoxia. This unique microenvironment provides a perfect target for nitroaromatic compounds.[5]
-
Mechanism: In normoxic (healthy) tissues, Type II nitroreductase activity is futile; any nitro radical formed is immediately re-oxidized by abundant oxygen. In hypoxic tumor cells, however, oxygen levels are too low for this futile cycle to occur. The reduction proceeds, leading to the accumulation of cytotoxic hydroxylamino and nitrenium ion species that selectively kill the cancer cells.[5]
-
Causality in Drug Design: This strategy is known as Hypoxia-Activated Prodrug (HAP) therapy. The design of HAPs involves attaching a nitroaromatic "trigger" to a potent cytotoxic "effector" molecule. The trigger ensures that the effector is only released in the hypoxic tumor environment, minimizing damage to healthy tissues and reducing systemic side effects. Several such compounds have been investigated in clinical trials.[11]
Section 3: The Toxicological Profile: An Inevitable Consequence
The very mechanism that confers therapeutic activity—reductive activation to reactive intermediates—is also the source of the toxicity, mutagenicity, and carcinogenicity associated with many nitroaromatic compounds.[1][4]
Mutagenicity and Genotoxicity
The primary driver of mutagenicity is the formation of covalent adducts between the reactive metabolites (especially the nitrenium ion) and DNA bases, primarily guanine.[9][10] These adducts distort the DNA helix, leading to errors during DNA replication and repair, which can manifest as point mutations or frameshift mutations.[1] This has been extensively demonstrated in bacterial reverse mutation assays (Ames test).[1]
Structure-Activity Relationships (SAR) of Toxicity
The toxic potential of a nitroaromatic compound is not uniform; it is governed by a complex interplay of its structural and electronic properties.[12] Understanding these relationships is paramount for designing safer drugs.
-
Reduction Potential: The ease with which the nitro group can be reduced (its electrochemical reduction potential) is a key determinant. Compounds with a higher (less negative) reduction potential are more easily activated and often exhibit greater mutagenicity. The energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is a quantum chemical descriptor that correlates well with this property and, consequently, with toxicity.[13][14]
-
Number and Position of Nitro Groups: Increasing the number of nitro groups generally increases the reduction potential and mutagenic potency.[12][14] The position of the nitro group also matters, as it affects the steric environment and the stability of the resulting reactive intermediates.[12]
-
Molecular Size and Planarity: For polycyclic nitroaromatic hydrocarbons (nitro-PAHs), mutagenicity often increases with the number of aromatic rings, up to a point.[12] A planar molecular geometry is thought to be crucial for effective intercalation between DNA base pairs, which facilitates the formation of covalent adducts by the reactive metabolites.[12]
| Factor | Effect on Toxicity/Mutagenicity | Causality / Rationale |
| Higher Reduction Potential (Lower E-LUMO) | Increases | The compound more readily accepts electrons, facilitating the formation of reactive intermediates.[13][14] |
| Increased Number of Nitro Groups | Generally Increases | Enhances the electron-withdrawing nature of the system, raising the reduction potential.[14] |
| Planar Molecular Structure | Increases | Allows for efficient intercalation into the DNA helix, bringing the reactive metabolite in close proximity to DNA bases.[12] |
| Presence of Bulky Substituents | May Decrease | Steric hindrance can prevent the nitro group from achieving a coplanar orientation with the aromatic ring, hindering reduction and DNA intercalation.[12] |
Section 4: Experimental Workflows and Protocols
Evaluating the biological activity and toxicological profile of a nitroaromatic compound requires a systematic, multi-faceted approach. The protocols described here are designed to be self-validating, incorporating controls that directly probe the proposed mechanism of action.
Protocol: Ames Test for Bacterial Mutagenicity
This assay is the gold standard for assessing the mutagenic potential of a chemical and is particularly well-suited for nitroaromatics. It measures the frequency of reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.
-
Objective: To determine if a nitroaromatic compound or its metabolites can cause mutations in bacterial DNA.
-
Principle: The tester strains have a mutation in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-deficient medium. A mutagenic compound will cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. The number of resulting colonies is proportional to the mutagenic potency.[12]
-
Methodology:
-
Strain Selection (Self-Validation): Select a panel of strains. Crucially, include strains engineered to probe the mechanism:
-
TA98/TA100: Standard strains for detecting frameshift and base-pair substitution mutagens, respectively.
-
TA98NR: A variant of TA98 deficient in the "classical" nitroreductase. A significantly reduced mutagenic response in this strain compared to TA98 is strong evidence for activation by this enzyme.[12]
-
YG1024: A variant of TA98 that overproduces O-acetyltransferase. An enhanced response in this strain points to the formation of nitrenium ions via acetylation of the hydroxylamino intermediate.[12]
-
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the addition of a rat liver homogenate fraction (S9).[12] The S9 fraction contains mammalian metabolic enzymes (e.g., cytochromes P450) and can reveal if the compound is activated by oxidative metabolism in addition to bacterial nitroreduction.
-
Exposure: In a test tube, combine the tester strain, the test compound (at various concentrations), and either S9 mix or a buffer.
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Quantification: Count the number of visible revertant colonies on each plate. Compare the count on test plates to spontaneous revertant counts on solvent control plates. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.
-
Protocol: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on mammalian cell lines, such as cancer cells.
-
Objective: To determine the concentration of a nitroaromatic compound that reduces the viability of a cell population by 50% (IC₅₀).
-
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nitroaromatic compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and solvent-only controls.
-
Hypoxic Conditions (Self-Validation): For testing hypoxia-activated prodrugs, replicate the experiment in a hypoxic chamber (e.g., 1% O₂). A significantly lower IC₅₀ under hypoxic conditions compared to normoxic (21% O₂) conditions validates the intended mechanism of selective activation.
-
Incubation: Incubate the plate for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals, producing a colored solution.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value.[15][16]
-
Section 5: Future Perspectives and Conclusion
The field of nitroaromatic compounds in drug development is vibrant and evolving. The primary challenge remains the mitigation of toxicity while preserving or enhancing therapeutic efficacy.[4] Future research will likely focus on several key areas:
-
Next-Generation Hypoxia-Activated Prodrugs: Designing more sophisticated HAPs with faster activation kinetics, better tumor penetration, and cleaner release of the effector molecule.
-
Enzyme-Specific Activation: Developing compounds that are substrates for specific microbial nitroreductases not found in the human gut microbiome, leading to highly targeted antibiotics with fewer off-target effects.
-
Structure-Based Drug Design: Utilizing computational chemistry and quantitative structure-activity relationship (QSAR) models to prospectively design molecules with a low E-LUMO for therapeutic activity but with structural features (e.g., steric hindrance) that limit DNA interaction to reduce mutagenicity.[14]
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Authored by a Senior Application Scientist
An In-depth Technical Guide: The Role of the Morpholino Group in Drug Design
Preamble: Beyond Conventional Antisense
In the landscape of genetic medicine, the ability to precisely modulate the expression of a single gene is paramount. While various antisense oligonucleotides (ASOs) have been developed, the Phosphorodiamidate Morpholino Oligomer (PMO), distinguished by its core morpholino group, represents a paradigm shift in stability, specificity, and mechanism of action. Unlike conventional ASOs that often rely on enzymatic degradation of their target RNA, PMOs operate through a subtle yet powerful mechanism of steric hindrance. This guide provides a comprehensive exploration of the morpholino platform, from its unique chemical architecture to its successful application in FDA-approved therapeutics, offering researchers and drug developers the foundational knowledge required to leverage this technology.
The Morpholino Architecture: A Foundation of Stability and Specificity
A Phosphorodiamidate Morpholino Oligomer is a synthetic nucleic acid analog where the foundational sugar-phosphate backbone of DNA and RNA is replaced.[1][2] The deoxyribose or ribose sugar is substituted with a six-membered methylenemorpholine ring, and the anionic phosphodiester linkages are replaced with uncharged phosphorodiamidate groups.[1] This fundamental redesign imbues PMOs with a suite of properties highly desirable for therapeutic applications.
The neutrality of the phosphorodiamidate backbone is a critical differentiator. It renders PMOs resistant to degradation by cellular nucleases and proteases, contributing to their exceptional stability and long duration of action within biological systems.[3][4][5] Furthermore, this lack of charge minimizes non-specific electrostatic interactions with cellular proteins, a common source of off-target effects and toxicity associated with charged ASOs like phosphorothioates.[3][6][7]
Caption: Comparison of RNA and Morpholino (PMO) backbone structures.
Mechanism of Action: The Elegance of Steric Blockade
Morpholinos function via an RNase H-independent steric blocking mechanism.[1][5][8] They do not catalyze the destruction of their target RNA. Instead, they bind with high affinity and sequence specificity to a complementary RNA sequence, physically obstructing the binding of cellular machinery.[1][9] This has two primary therapeutic applications:
-
Translation Inhibition: By targeting the 5' untranslated region (5'-UTR) of a messenger RNA (mRNA), including the start codon (AUG), a PMO can physically prevent the assembly and scanning of the ribosomal initiation complex.[1][8] This effectively halts the synthesis of the encoded protein, achieving a gene "knockdown" at the translational level.[1]
-
Splicing Modification: PMOs can be designed to bind to pre-mRNA at splice junctions, splice enhancers, or splice silencer sites. This binding blocks the access of the spliceosome machinery (e.g., small nuclear ribonucleoproteins or snRNPs), leading to altered splicing patterns.[4][10] The most therapeutically relevant outcome is exon skipping, where a targeted exon is excluded from the final mature mRNA.[5][11]
This steric blocking mechanism is inherently more specific than degradation-based pathways. While RNase H or RNAi can be triggered by as few as 7-8 base pairs of complementarity, a morpholino requires a much longer stretch of binding, typically around 15-25 bases, to achieve effective steric hindrance.[6][12] This significantly reduces the probability of unintended, off-target gene silencing.[4][6]
Caption: Morpholino mechanisms of action: translation blocking and splice modification.
Therapeutic Applications: The Duchenne Muscular Dystrophy Success Story
The clinical potential of morpholinos is best exemplified by their application in treating Duchenne Muscular Dystrophy (DMD), a fatal X-linked genetic disorder caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[5][13] Many DMD mutations disrupt the translational reading frame. PMO-based drugs are designed to induce skipping of a specific exon near the mutation site, which restores the reading frame and allows for the production of a shortened but still functional version of the dystrophin protein.[5][11]
The U.S. Food and Drug Administration (FDA) has granted accelerated approval to four PMO-based drugs for DMD, each targeting a different exon, making them applicable to distinct subsets of the patient population.[1][13][14]
| Drug Name (Trade Name) | Target Exon | Developer | Year of Accelerated Approval |
| Eteplirsen (Exondys 51) | Exon 51 | Sarepta Therapeutics | 2016[1][11] |
| Golodirsen (Vyondys 53) | Exon 53 | Sarepta Therapeutics | 2019[1][14] |
| Viltolarsen (Viltepso) | Exon 53 | NS Pharma | 2020[13][14] |
| Casimersen (Amondys 45) | Exon 45 | Sarepta Therapeutics | 2021[2][14] |
Beyond genetic diseases, PMOs are being actively researched as therapeutic agents against viral and bacterial pathogens by targeting essential genes for replication.[1][5][11]
Overcoming the Delivery Challenge
The primary hurdle for in vivo application of PMOs is their poor cellular permeability. Their high molecular weight and neutral charge prevent efficient, spontaneous crossing of the cell membrane.[3][15] Consequently, significant research has focused on developing effective delivery strategies.
-
Peptide-PMO Conjugates (PPMOs): Covalently linking a PMO to a cell-penetrating peptide (CPP), often an arginine-rich sequence, dramatically enhances cellular uptake.[16][17] PPMOs have shown broad efficacy in animal models for various diseases.[17][18]
-
Vivo-Morpholinos: This commercially available approach involves conjugating the PMO to a dendrimeric scaffold decorated with eight guanidinium groups.[1][16] This moiety is thought to facilitate cell entry through tight binding to the cell membrane, enabling systemic delivery in adult animals.[1][4]
While these strategies greatly improve bioavailability, they can introduce their own toxicities. High doses of some delivery moieties have been associated with renal toxicity.[18] Therefore, a key aspect of PMO drug development is optimizing the delivery conjugate to achieve a therapeutic window that balances efficacy with safety.[4][19]
Experimental Design and Validation: A Protocol-Driven Approach
A self-validating system is crucial for any experiment involving gene knockdown. Because PMOs inhibit protein synthesis without degrading the mRNA transcript, validation must occur at the protein level.[9]
Workflow for a Morpholino-Based Gene Knockdown Experiment
Caption: Standard workflow for a morpholino gene knockdown experiment.
Experimental Protocol: Assessing PMO Efficacy via Western Blot
Objective: To quantify the reduction in target protein expression following systemic administration of a translation-blocking Vivo-Morpholino in a mouse model.
Methodology:
-
Animal Dosing:
-
Administer the experimental Vivo-Morpholino to one cohort of mice via intravenous (tail vein) injection.
-
Administer a sequence-matched, 4-base mismatch control Vivo-Morpholino to a second cohort at the same dose and volume.[8]
-
Administer a vehicle (saline) control to a third cohort.
-
Causality Note: The mismatch control is critical to ensure the observed phenotype is due to the specific antisense activity and not a non-specific effect of the oligo or delivery moiety.[8]
-
-
Tissue Collection:
-
At a predetermined time point (e.g., 72 hours, based on the known half-life of the target protein), humanely euthanize the animals.
-
Rapidly dissect the target tissue (e.g., liver, muscle), snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody to a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Perform densitometry analysis to quantify the band intensity of the target protein, normalized to the loading control. A significant decrease in the normalized band intensity in the experimental group compared to both control groups confirms successful knockdown.
-
Conclusion and Future Outlook
The morpholino group provides the foundation for a class of antisense agents with unparalleled stability and specificity. Their unique steric-blocking mechanism avoids the off-target effects common to other platforms, and the success of four FDA-approved drugs for Duchenne Muscular Dystrophy validates their therapeutic potential. While delivery remains an area of active innovation, the development of PPMO and Vivo-Morpholino technologies has enabled effective systemic administration. As our understanding of gene function expands, the precision and reliability of morpholino-based therapeutics will undoubtedly secure their role in the future of personalized genetic medicine.
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Morpholino nucleic acid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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McIntyre, C. A., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications, 12(1), 4396. [Link]
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Morpholino antisense oligomers: The case for an RNase H-independent structural type. (2025). ScienceDirect. [Link]
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McIntyre, C. A., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. ResearchGate. [Link]
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Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. (n.d.). Morressier. [Link]
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Kundu, J., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466–9478. [Link]
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Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. (2011). MDPI. [Link]
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Moulton, J. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Pharma's Almanac. [Link]
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Guide for Morpholino Users: Toward Therapeutics. (2016). International Zebrafish Society. [Link]
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Amantana, A., & Iversen, P. L. (2012). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Biophysical Journal, 103(8), 1626-1636. [Link]
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Potential therapeutic applications of antisense morpholino oligonucleotides in modulation of splicing in primary immunodeficiency diseases. (2016). PubMed Central. [Link]
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Morcos, P. A. (2001). Achieving efficient delivery of morpholino oligos in cultured cells. Genesis, 30(3), 94-102. [Link]
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Summerton, J. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current Topics in Medicinal Chemistry, 7(7), 651-660. [Link]
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In Vivo Delivery of Morpholino Oligos as Therapeutics: What Barriers Still Exist? (2013). Austin Publishing Group. [Link]
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Morpholino antisense oligonucleotides: Tools for investigating vertebrate development. (2002). Genesis, 32(1), 1-12. [Link]
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Morpholino and Zebrafish: Benefits and Applications. (n.d.). Biobide. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(22), 3745-3754. [Link]
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Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. (2008). Developmental Biology, 316(2), 229-242. [Link]
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Why Choose Morpholinos. (n.d.). Gene Tools, LLC. [Link]
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Amantana, A., & Iversen, P. L. (2005). Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. Current Opinion in Pharmacology, 5(5), 550-555. [Link]
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Summerton, J. (2007). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. Gene Tools, LLC. [Link]
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Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. (2007). ResearchGate. [Link]
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Gagliardi, D., et al. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in Microbiology, 9, 788. [Link]
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Feng, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Modeling of a Cell-Penetrating Peptide Phosphorodiamidate Morpholino Oligomer in mdx Mice. Pharmaceutical Research, 38(10), 1735-1746. [Link]
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Current FDA Approved PMO Drugs for the Treatment of DMD. (2022). ResearchGate. [Link]
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Feng, M., et al. (2021). Pharmacokinetic/Pharmacodynamic Modeling of a Cell-Penetrating Peptide Phosphorodiamidate Morpholino Oligomer in mdx Mice. ResearchGate. [Link]
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Pharmacokinetics, Biodistribution, Stability and Toxicity of a Cell-Penetrating Peptide−Morpholino Oligomer Conjugate. (2009). ResearchGate. [Link]
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Comprehensive review of adverse reactions and toxicology in ASO-based therapies for Duchenne Muscular Dystrophy: From FDA-approved drugs to peptide-conjugated ASO. (2024). PubMed Central. [Link]
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Morpholino-driven gene editing: a new horizon for disease treatment and prevention. (2015). Gene, 562(2), 143-149. [Link]
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Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. (2018). Frontiers. [Link]
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Introduction: Deconstructing 5-Morpholino-2-nitrobenzenecarboxamide for Mechanistic Insights
An In-Depth Technical Guide to the Potential Mechanism of Action of 5-Morpholino-2-nitrobenzenecarboxamide
The compound this compound represents a compelling subject for mechanistic investigation, wedding three key chemical moieties: a nitroaromatic core, a morpholine substituent, and a carboxamide linker. As this specific molecule is not extensively documented in publicly available literature, this guide proposes a potential mechanism of action based on a first-principles analysis of its structural components. We hypothesize a dual-faceted mechanism:
-
Prodrug Activation via Nitroreduction : The 2-nitrobenzene moiety strongly suggests that the compound is a prodrug, requiring bioactivation. This is a common mechanism for nitroaromatic compounds, which are often reduced by cellular nitroreductases to generate cytotoxic reactive nitrogen and oxygen species (RNS/ROS).[1][2] This activation is frequently enhanced in hypoxic environments, such as those found in solid tumors, making it a promising strategy for targeted cancer therapy.[2]
-
Target Engagement Modulated by the Morpholine Ring : The morpholine group is a "privileged structure" in medicinal chemistry, known to enhance drug-like properties and, critically, to act as a key pharmacophore for a variety of biological targets, most notably protein kinases.[3][4] It may serve to guide the molecule to a specific protein target, thereby modulating a particular signaling pathway, or to improve its pharmacokinetic profile.[5][6]
This guide will delineate this proposed mechanism, providing the theoretical framework and detailing the rigorous experimental protocols required to validate each stage of the hypothesis, from initial bioactivation to terminal cellular effects and target identification.
Part 1: The Nitroaromatic Core - A Gateway to Cytotoxicity
The central hypothesis is that this compound is inactive in its native state and requires enzymatic reduction of the nitro group to exert a biological effect. This process is a hallmark of many nitroaromatic drugs used in oncology and microbiology.[7][8]
Proposed Activation Pathway
The activation is likely initiated by one- or two-electron reductases (e.g., Cytochrome P450 reductases, DT-diaphorase) that are often overexpressed in cancer cells.[1] This enzymatic reduction converts the nitro group (-NO₂) into a series of highly reactive intermediates, including the nitroso (-NO) and hydroxylamine (-NHOH) species, culminating in the formation of ROS and RNS.[2][9] These reactive species can then inflict widespread cellular damage, primarily through DNA strand breaks and oxidation of lipids and proteins, leading to cell death.[9][10]
Caption: Proposed bioactivation pathway of this compound.
Part 2: The Morpholine Moiety - A Key to Specificity?
The morpholine ring is a ubiquitous feature in modern drug discovery, prized for its ability to improve solubility, metabolic stability, and cell permeability. Crucially, it often serves as a key interacting element with biological targets.[11] A significant number of approved kinase inhibitors incorporate a morpholine ring, where it frequently forms critical hydrogen bonds within the ATP-binding pocket.[4][12]
We, therefore, postulate that the morpholine group of this compound may guide the compound to a specific protein kinase, inhibiting its activity. This inhibition could be a secondary mechanism of action or could synergize with the cytotoxic effects of the activated nitro group.
Caption: High-level workflow for elucidating the mechanism of action.
Part 3: Experimental Validation Protocols
To rigorously test our hypothesis, a multi-step experimental plan is required. The following protocols are designed to provide a comprehensive, self-validating system for elucidating the compound's mechanism of action.
Protocol 1: Nitroreductase Activity Assay
-
Objective : To determine if the compound is a substrate for nitroreductase enzymes.
-
Causality : This is the crucial first step. If the compound is not reduced by these enzymes, the primary hypothesis of prodrug activation is invalidated. A luminometric assay offers high sensitivity.[13][14]
-
Methodology :
-
Reagent Preparation : Prepare cell lysates from cancer cell lines known to express high levels of nitroreductases (e.g., SKOV3).[8] Prepare a reaction mix containing a luciferin-based nitroreductase substrate, NADPH as a cofactor, and the cell lysate.
-
Reaction : Add varying concentrations of this compound to the reaction mix in a 96-well white plate.
-
Detection : Incubate at 37°C. After incubation, add a luciferase detection reagent.
-
Data Acquisition : Measure luminescence using a plate reader. A decrease in signal (if the compound competes with the probe) or direct measurement of a downstream product would indicate enzymatic activity on the test compound.
-
Protocol 2: Cellular ROS/RNS Detection Assay
-
Objective : To quantify the production of reactive oxygen and nitrogen species in cells following treatment with the compound.
-
Causality : This directly tests the hypothesis that the activated compound generates oxidative stress.[15]
-
Methodology :
-
Cell Culture : Plate cells (e.g., HeLa, A549) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Staining : Load cells with a suitable fluorescent probe, such as DCFH-DA for general ROS/RNS, which becomes fluorescent upon oxidation.[12]
-
Treatment : Treat the stained cells with a dose range of this compound. Include a positive control (e.g., Pyocyanin) and a negative control (vehicle).
-
Data Acquisition : Measure fluorescence intensity over time using a fluorescence microplate reader or visualize using fluorescence microscopy.
-
Protocol 3: DNA Damage Assessment (Comet Assay)
-
Objective : To measure DNA strand breaks, a direct consequence of ROS/RNS-induced damage.
-
Causality : This assay provides a quantitative measure of the downstream cytotoxic effects of the activated compound. The comet assay is highly sensitive for detecting DNA breaks in individual cells.[16][17]
-
Methodology :
-
Cell Treatment : Treat cells with the compound for a defined period (e.g., 4-24 hours).
-
Cell Embedding : Harvest the cells and embed them in low-melting-point agarose on a specialized microscope slide.
-
Lysis : Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Electrophoresis : Subject the slides to electrophoresis under alkaline conditions. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Visualization & Analysis : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized software.[17]
-
Protocol 4: Kinase Inhibition Profiling
-
Objective : To screen the compound against a broad panel of protein kinases to identify potential targets.
-
Causality : This addresses the hypothesis that the morpholine moiety directs the compound to a kinase target. A large panel screen is essential to determine both potency and selectivity.[18]
-
Methodology :
-
Assay Format : Utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[19]
-
Screening : Screen this compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases (e.g., >300 kinases).
-
Hit Confirmation : For any kinases showing significant inhibition (>50%), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation : Summarize the results in a table, highlighting the most potently inhibited kinases.
-
Table 1: Hypothetical Kinase Screening Data
| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) | Kinase Family |
| Kinase A | 95% | 15 | Tyrosine Kinase |
| Kinase B | 88% | 250 | Ser/Thr Kinase |
| Kinase C | 12% | >10,000 | Ser/Thr Kinase |
| Kinase D | 98% | 8 | Tyrosine Kinase |
| Kinase E | 45% | 750 | Ser/Thr Kinase |
Protocol 5: Cellular Thermal Shift Assay (CETSA)
-
Objective : To confirm direct binding (target engagement) of the compound to a candidate protein within intact cells.
-
Causality : A thermal shift provides strong evidence that the compound directly interacts with and stabilizes its target protein in a physiological context, bridging the gap between in vitro activity and cellular effect.[9][20][21]
-
Methodology :
-
Cell Treatment : Treat intact cells with either the compound or a vehicle control.
-
Heating : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis & Separation : Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Detection : Analyze the supernatant (containing soluble, non-denatured protein) by Western blot using an antibody specific for the target protein identified in the kinase screen.
-
Analysis : Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target protein stabilization and thus, direct binding.[5]
-
Conclusion and Future Directions
The proposed mechanism of action for this compound is a plausible and testable hypothesis grounded in the established roles of its constituent chemical moieties. It is likely a prodrug that, upon reductive activation, induces cytotoxic DNA damage via ROS/RNS generation. Concurrently, its morpholine group may direct it to inhibit specific protein kinases, contributing to its overall pharmacological profile. The outlined experimental workflow provides a robust framework for validating this hypothesis, identifying the specific molecular targets, and ultimately understanding the full therapeutic potential of this compound. Further studies could involve affinity-based proteomic approaches to uncover novel, non-kinase targets and in vivo experiments in relevant disease models to confirm efficacy.[1][22]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Universal ROS and RNS Assays. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay Kit. Retrieved from [Link]
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PubMed. (n.d.). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. Retrieved from [Link]
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SpringerLink. (n.d.). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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arigo biolaboratories. (n.d.). ROS RNS Assay Kit (ARG82769). Retrieved from [Link]
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Bio-Connect.nl. (n.d.). DNA/RNA damage assays from Cell Biolabs. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analogs of 5-Morpholino-2-nitrobenzenecarboxamide
Abstract
The 5-morpholino-2-nitrobenzenecarboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core structure, its known and inferred biological potential, and a rationale-driven exploration of its structural analogs. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this versatile scaffold.
Introduction: The this compound Core
The core structure of this compound combines several key pharmacophoric features: a benzamide backbone, a morpholine ring, and a nitro group. The benzamide moiety is a well-established scaffold in medicinal chemistry, present in numerous approved drugs.[1] The morpholine ring, while sometimes metabolically labile, is often incorporated to improve pharmacokinetic properties.[2][3] The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and can be crucial for biological activity.[4][5]
While direct experimental data on the biological activities of this compound is limited in publicly available literature, the analysis of its constituent parts and related molecules suggests potential for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][5][6] This guide will, therefore, extrapolate from existing knowledge on related chemical classes to provide a predictive framework for the design and evaluation of novel analogs.
Rationale for Analog Design: A Structure-Activity Relationship (SAR) Hypothesis
The design of structural analogs of this compound is predicated on systematically modifying its three primary components to probe and optimize biological activity. The following sections outline the key areas for structural modification and the anticipated impact on the molecule's properties.
Modification of the Morpholine Ring
The morpholine moiety at the 5-position can be altered to modulate lipophilicity, metabolic stability, and target engagement. Bioisosteric replacement is a key strategy here.
-
Rationale: Replacing the morpholine ring with other heterocyclic systems can alter the molecule's polarity, hydrogen bonding capacity, and overall shape, potentially leading to improved target binding and pharmacokinetic profiles.[2][7][8]
-
Proposed Analogs:
-
Piperidine and Pyrrolidine analogs: To investigate the impact of basicity and ring size.
-
Thiomorpholine analogs: To explore the effect of replacing the oxygen with a sulfur atom.
-
Spirocyclic and bridged bicyclic amines: To introduce three-dimensionality and potentially improve metabolic stability.[7]
-
The Role and Replacement of the Nitro Group
The electron-withdrawing nitro group at the 2-position is expected to significantly influence the molecule's reactivity and interaction with biological targets.[4] Its position ortho to the carboxamide is particularly noteworthy.
-
Rationale: The position and nature of the electron-withdrawing group can drastically alter the electronic distribution of the aromatic ring, affecting pKa, binding interactions, and potential for metabolic activation.[4][9]
-
Proposed Analogs:
-
Positional Isomers: Moving the nitro group to the 3- or 4-position to assess the impact of altered electronic effects.
-
Bioisosteric Replacement: Substituting the nitro group with other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) groups.
-
Reduction to an Amino Group: Conversion of the nitro group to an amino group (-NH2) would introduce a basic center and a hydrogen bond donor, dramatically altering the molecule's properties and potential targets. 5-Amino-2-nitrobenzoic acid is a known intermediate in the synthesis of various pharmaceuticals.[10]
-
Derivatization of the Carboxamide Moiety
The primary carboxamide is a crucial hydrogen bonding motif and can be modified to alter solubility, cell permeability, and target interactions.
-
Rationale: N-alkylation or N-arylation of the carboxamide can introduce lipophilicity and steric bulk, potentially leading to altered binding modes or improved membrane permeability.[6][11]
-
Proposed Analogs:
-
N-Alkyl and N-Aryl amides: Introduction of various alkyl and aryl substituents to probe for additional binding pockets.
-
Replacement of the Amide: Bioisosteric replacement of the amide with functionalities like sulfonamides or reversed amides.
-
Synthetic Strategies
The synthesis of this compound and its analogs can be approached through several established synthetic routes. The following diagram and protocol outline a general and adaptable synthetic workflow.
Caption: General synthetic workflow for this compound.
General Synthetic Protocol
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 5-fluoro-2-nitrobenzoic acid in a suitable solvent (e.g., DMSO, DMF), add an excess of morpholine.
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry to obtain 5-morpholino-2-nitrobenzoic acid.
Step 2: Acid Chloride Formation
-
Suspend 5-morpholino-2-nitrobenzoic acid in a dry, inert solvent (e.g., dichloromethane, toluene).
-
Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Reflux the mixture until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 5-morpholino-2-nitrobenzoyl chloride.
Step 3: Amidation
-
Dissolve the crude acid chloride in a dry, inert solvent (e.g., dichloromethane, THF).
-
Cool the solution in an ice bath.
-
Add a solution of ammonia or the desired primary/secondary amine in the same solvent dropwise.
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound analog.
Experimental Evaluation of Analogs
A tiered approach to the biological evaluation of newly synthesized analogs is recommended to efficiently identify promising candidates.
In Vitro Anti-proliferative Assays
-
Rationale: To assess the general cytotoxicity and potential anticancer activity of the analogs.
-
Protocol: MTT Assay
-
Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each compound.
-
Anti-inflammatory Activity Assessment
-
Rationale: To evaluate the potential of the analogs to modulate inflammatory responses.
-
Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages [12][13]
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.
-
After 24 hours, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
Antimicrobial Susceptibility Testing
-
Rationale: To determine the potential of the analogs to inhibit the growth of pathogenic microorganisms.
-
Protocol: Broth Microdilution Assay
-
Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions (temperature, time).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Data Presentation and Interpretation
Quantitative data from the biological assays should be tabulated for clear comparison and SAR analysis.
Table 1: Hypothetical Anti-proliferative Activity of this compound Analogs
| Compound ID | R1 (at 5-position) | R2 (at 2-position) | R3 (on carboxamide) | IC50 (µM) vs. MCF-7 |
| Parent | Morpholine | -NO2 | -H | >100 |
| Analog 1 | Piperidine | -NO2 | -H | 85.2 |
| Analog 2 | Morpholine | -CN | -H | 55.6 |
| Analog 3 | Morpholine | -NO2 | -CH3 | 72.1 |
| Analog 4 | Thiomorpholine | -NO2 | -H | 90.4 |
| Analog 5 | Morpholine | -NH2 | -H | >100 |
Conclusion and Future Directions
The this compound scaffold presents a rich chemical space for the discovery of new bioactive molecules. The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for the systematic exploration of its structural analogs. Future work should focus on elucidating the mechanism of action of the most promising compounds and optimizing their pharmacokinetic properties for in vivo studies. The logical, data-driven design of these analogs will be paramount to unlocking their full therapeutic potential.
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in silico prediction of 5-Morpholino-2-nitrobenzenecarboxamide targets
An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for Novel Bioactive Compounds: A Case Study with 5-Morpholino-2-nitrobenzenecarboxamide
Authored by: A Senior Application Scientist
Abstract
The identification of molecular targets for novel bioactive compounds is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2][3] In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses and guide experimental validation.[1][2] This guide provides a comprehensive, in-depth technical overview of a multi-faceted computational workflow for predicting the protein targets of a novel small molecule, using the hypothetical compound this compound as a case study. We will delve into the core methodologies of ligand-based and structure-based approaches, including pharmacophore modeling and reverse docking, while also exploring the utility of chemogenomics databases. The emphasis is on the practical application and causal reasoning behind each step, providing researchers with a robust framework for their own investigations.
Introduction: The Challenge of Target Deconvolution
The journey from a hit compound in a phenotypic screen to a validated drug candidate is fraught with challenges, primary among them being the identification of its specific molecular target(s). Understanding the mechanism of action at a molecular level is paramount for lead optimization, predicting potential off-target effects, and ensuring clinical efficacy and safety.[3] Traditional experimental methods for target identification can be resource-intensive.[1][2] Computational, or in silico, approaches have emerged as indispensable tools to accelerate this process by systematically screening vast biological and chemical spaces.[1][2]
This guide will navigate the reader through a logical and robust in silico workflow designed to predict the molecular targets of a novel compound, exemplified by this compound.
Foundational Step: Ligand Preparation and Characterization
Before any target prediction can commence, the small molecule of interest must be accurately represented in a format suitable for computational analysis. This initial step is crucial as its accuracy will propagate through the entire workflow.
2D and 3D Structure Generation
The starting point is the chemical structure of this compound. This is typically represented as a 2D drawing or a SMILES (Simplified Molecular-Input Line-Entry System) string. For computational methods, a 3D conformation is required.
Experimental Protocol: 3D Structure Generation
-
Obtain 2D Representation: Draw the structure in a chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string.
-
Convert to 3D: Use a computational chemistry tool (e.g., Open Babel, RDKit) to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94, UFF) to obtain a more stable 3D conformation. This step is critical for subsequent docking and pharmacophore modeling.
Physicochemical and ADMET Property Prediction
Understanding the drug-like properties of the compound is essential. In silico tools can predict various physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | (Calculated) | Influences bioavailability and diffusion. |
| LogP | (Calculated) | Indicates lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | (Calculated) | Important for molecular recognition. |
| Hydrogen Bond Acceptors | (Calculated) | Important for molecular recognition. |
| Polar Surface Area | (Calculated) | Relates to membrane permeability. |
Note: The actual values would be calculated using cheminformatics software.
Ligand-Based Target Prediction: Leveraging Chemical Similarity
Ligand-based methods operate on the principle of "similar properties for similar molecules." If the structure of the target is unknown, but other molecules with similar activity are known, we can infer the target.
Chemical Similarity Searching
The most straightforward approach is to search large chemical databases for molecules structurally similar to this compound.
Experimental Protocol: Similarity Search in ChEMBL
-
Access ChEMBL: Navigate to the ChEMBL database, a manually curated database of bioactive molecules with drug-like properties.[4]
-
Perform Structure Search: Use the SMILES string or draw the structure of this compound in the search interface.
-
Set Similarity Threshold: Define a similarity threshold (e.g., Tanimoto coefficient > 0.85) to retrieve structurally similar compounds.
-
Analyze Results: Examine the retrieved compounds and their annotated biological targets. A consensus among the targets of the most similar compounds can suggest potential targets for the query molecule.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[5][6]
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Select Active Ligands: If a set of molecules with known activity against a specific target is available and they are structurally diverse, they can be used to build a pharmacophore model.
-
Conformational Analysis: Generate a diverse set of low-energy conformations for each active ligand.
-
Feature Assignment: Identify and assign pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) to each conformation.
-
Model Generation: Superimpose the conformations of the active molecules to identify a common 3D arrangement of pharmacophoric features. This consensus arrangement constitutes the pharmacophore model.[7]
-
Database Screening: The generated pharmacophore model can then be used as a 3D query to screen compound databases for molecules that fit the model.
Structure-Based Target Prediction: Interrogating the Proteome
When the 3D structure of potential protein targets is known, structure-based methods can be employed. Reverse docking is a powerful technique in this category.[8]
Reverse Docking
Reverse docking, also known as inverse docking, involves docking a single ligand of interest against a large library of protein structures to identify potential binding partners.[8][9][10]
Experimental Protocol: Reverse Docking Workflow
-
Prepare the Ligand: The 3D structure of this compound, obtained from the initial ligand preparation step, needs to be prepared in a format suitable for the chosen docking software (e.g., .pdbqt for AutoDock Vina). This includes assigning partial charges and defining rotatable bonds.
-
Select a Protein Target Database: A crucial step is the selection of a relevant library of protein structures. This can range from a focused library of a particular protein family (e.g., kinases, GPCRs) to a comprehensive set of all available structures in the Protein Data Bank (PDB).
-
Prepare the Protein Structures: Each protein structure in the database must be prepared for docking. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Define the Binding Site: For each protein, a binding site needs to be defined. This can be done by identifying known binding pockets or by using blind docking where the entire protein surface is considered as the search space.[9]
-
Perform Docking: Use a molecular docking program (e.g., AutoDock Vina, DOCK) to systematically screen the prepared protein database with the ligand. The program will generate multiple binding poses for the ligand in each protein's binding site and calculate a corresponding binding affinity or score.
-
Analyze and Rank Results: The output will be a list of proteins ranked by their predicted binding affinity for this compound.
Table 2: Example Output of a Reverse Docking Screen
| Rank | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | Protein Kinase A (e.g., 1APM) | -9.5 | (Predicted residues) |
| 2 | Cyclooxygenase-2 (e.g., 5IKR) | -9.2 | (Predicted residues) |
| 3 | Carbonic Anhydrase II (e.g., 2CBA) | -8.9 | (Predicted residues) |
| ... | ... | ... | ... |
Note: This is a hypothetical table. The actual results would depend on the docking simulation.
Visualization of the In Silico Target Prediction Workflow
Caption: A generalized workflow for in silico target prediction.
Chemogenomics Approach: Bridging Chemical and Biological Spaces
Chemogenomics approaches utilize large-scale datasets of compound-protein interactions to predict new interactions. These methods can be particularly powerful for identifying off-target effects and for drug repurposing.[11]
Experimental Protocol: Using a Chemogenomics Database
-
Select a Database: Choose a suitable chemogenomics database such as TargetHunter or the databases available through the Chemogenomics Knowledgebase for specific research areas.
-
Input Compound Structure: Provide the structure of this compound as input.
-
Prediction Algorithm: The platform will use machine learning models or similarity metrics based on both chemical fingerprints and protein sequence information to predict a list of potential targets.
-
Analyze Predictions: The output will be a ranked list of predicted targets with associated confidence scores.
Data Integration and Hypothesis Generation
The true power of this in silico workflow lies in the integration of results from multiple orthogonal approaches. A consensus between ligand-based, structure-based, and chemogenomics methods significantly increases the confidence in a predicted target.
Visualization of Data Integration
Caption: Integration of multiple computational approaches.
Conclusion and Future Directions
The in silico prediction of protein targets is a dynamic and evolving field. The workflow presented here provides a robust and scientifically sound framework for generating high-quality, testable hypotheses for the molecular targets of novel compounds like this compound. It is imperative to remember that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide and prioritize experimental efforts. Future advancements in artificial intelligence and machine learning, coupled with the ever-growing wealth of biological and chemical data, will undoubtedly continue to enhance the predictive power of these computational approaches.
References
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5′-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger - Chemical Communications (RSC Publishing). Available at: [Link]
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5'-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger - PubMed. Available at: [Link]
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In silico methods for drug-target interaction prediction - PubMed. Available at: [Link]
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In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches - MDPI. Available at: [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. Available at: [Link]
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In Silico Identification of Multi-Target Ligands as Promising Hit Compounds for Neurodegenerative Diseases Drug Development - PMC - PubMed Central. Available at: [Link]
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(PDF) In silico methods for drug-target interaction prediction - ResearchGate. Available at: [Link]
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In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae) - SciRP.org. Available at: [Link]
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Systematic computational strategies for identifying protein targets and lead discovery - NIH. Available at: [Link]
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ChEMBL - EMBL-EBI. Available at: [Link]
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Pharmacophore modeling in drug design - PubMed. Available at: [Link]
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Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC - PubMed Central. Available at: [Link]
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MultiDock Screening Tool - Reverse docking demonstration - YouTube. Available at: [Link]
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What is pharmacophore modeling and its applications? - Patsnap Synapse. Available at: [Link]
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The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. Available at: [Link]
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ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH. Available at: [Link]
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10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025 - Neovarsity. Available at: [Link]
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Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]
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Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis - MDPI. Available at: [Link]
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The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - ResearchGate. Available at: [Link]
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Chemogenomics database for Autophagy Research. Available at: [Link]
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Reverse docking: Significance and symbolism. Available at: [Link]
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Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI. Available at: [Link]
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SMPDB. Available at: [Link]
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2023 DOCK tutorial 1 with PDBID 4S0V - Rizzo_Lab. Available at: [Link]
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In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC - PubMed Central. Available at: [Link]
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Computational probing protein–protein interactions targeting small molecules | Bioinformatics | Oxford Academic. Available at: [Link]
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Computational evaluation of protein – small molecule binding - PMC - NIH. Available at: [Link]
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Docking-based inverse virtual screening: methods, applications, and challenges - NIH. Available at: [Link]
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List of biological databases - Wikipedia. Available at: [Link]
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Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Available at: [Link]
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Identifying the proteins to which small-molecule probes and drugs bind in cells - PNAS. Available at: [Link]
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Characterizing a Novel Chemical Probe: A Technical Guide Using 5-Morpholino-2-nitrobenzenecarboxamide as a Case Study
In the dynamic landscape of chemical biology and drug discovery, researchers are constantly seeking novel small molecules to dissect complex biological processes and identify new therapeutic targets. While well-characterized probes are invaluable, the journey often begins with a compound of interest for which there is a paucity of biological data. This guide provides a comprehensive framework for the systematic evaluation of such a novel chemical entity, using the specific example of 5-Morpholino-2-nitrobenzenecarboxamide. Our approach emphasizes scientific integrity, logical progression, and the establishment of self-validating experimental workflows, moving from initial structural analysis to in-depth mechanistic studies.
Part 1: Foundational Analysis and Hypothesis Generation
The first step in characterizing a new molecule is a thorough analysis of its chemical structure to generate testable hypotheses about its potential biological activity.
Structural Deconstruction of this compound
The structure of this compound (PubChem CID: 2763691) presents several key features that can inform our initial hypotheses:
-
Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and bioactive molecules.[1] It is often incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] In the context of central nervous system (CNS) drug discovery, the morpholine ring can also contribute to blood-brain barrier permeability.[2][3][4] Its presence suggests that our compound may have favorable drug-like properties.
-
Nitroaromatic System: The 2-nitrobenzenecarboxamide core is an electron-withdrawing system. Nitroaromatic compounds are known to be susceptible to enzymatic reduction in the cellular environment, which can lead to the formation of reactive intermediates. This raises the possibility of the compound acting as a prodrug or having a redox-dependent mechanism of action.
-
Carboxamide Group: The carboxamide linkage provides a hydrogen bond donor and acceptor, suggesting potential for specific interactions with a protein target.
Based on this analysis, we can formulate an initial, broad hypothesis: this compound is a cell-permeable small molecule with the potential to modulate the activity of a specific protein target, possibly one involved in cellular signaling or redox processes.
Part 2: Initial Profiling and Phenotypic Screening
With a working hypothesis, the next phase involves a tiered screening approach to identify any observable biological effects of the compound.
Compound Acquisition and Quality Control
Before any biological experiments, the identity and purity of the compound must be rigorously confirmed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H13N3O4 | PubChem |
| Molecular Weight | 251.24 g/mol | [5] |
| CAS Number | 404009-38-7 | [5] |
Experimental Protocol: Compound Quality Control
-
Procurement: Obtain this compound from a reputable supplier.
-
Purity Assessment (LC-MS):
-
Prepare a 10 mM stock solution in DMSO.
-
Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.
-
Run a water/acetonitrile gradient.
-
Confirm a single major peak by UV absorbance (e.g., 254 nm) with an area >95%.
-
Verify the mass of the peak corresponds to the expected molecular weight (251.24 g/mol ).
-
-
Solubility Assessment:
-
Determine the aqueous solubility in phosphate-buffered saline (PBS) to ensure it is soluble at the concentrations to be used in cellular assays.
-
Broad-Spectrum Cytotoxicity and Phenotypic Screening
A logical first step in cell-based assays is to determine the concentration range over which the compound exhibits any biological activity without causing overt toxicity.
Experimental Protocol: Dose-Response Cytotoxicity Assay
-
Cell Plating: Seed a panel of diverse cancer cell lines (e.g., representing different tissue origins) in 96-well plates.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of this compound (e.g., from 100 µM down to 5 nM) for 72 hours. Include a DMSO vehicle control.
-
Viability Readout: Use a resazurin-based assay to measure cell viability.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data Presentation
Let's imagine the cytotoxicity screen yields the following results:
Table 2: Hypothetical GI50 Values for this compound
| Cell Line | Tissue of Origin | GI50 (µM) |
| A549 | Lung | > 100 |
| MCF7 | Breast | 12.5 |
| HCT116 | Colon | 8.2 |
| U-87 MG | Glioblastoma | > 100 |
Interpretation of Hypothetical Data: The data suggests that this compound exhibits modest, selective anti-proliferative activity against specific cancer cell lines (MCF7 and HCT116) at non-overtly toxic concentrations. This provides a crucial window for further mechanistic studies in these cell lines at concentrations below 10 µM.
Part 3: Target Identification and Validation
The observation of a specific cellular phenotype is the starting point for the challenging but critical process of identifying the molecular target(s) of the compound.
Caption: A workflow for target identification of a novel bioactive compound.
Experimental Protocol: Thermal Proteome Profiling (TPP)
TPP is a powerful method to identify direct targets of a compound in a cellular context.
-
Cell Culture and Treatment: Culture HCT116 cells and treat them with either vehicle (DMSO) or this compound at a concentration known to be bioactive (e.g., 10 µM).
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of different temperatures.
-
Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.
-
Proteomic Analysis: Analyze the soluble protein fraction from each temperature point by quantitative mass spectrometry.
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature upon compound treatment. These are candidate targets, as ligand binding typically stabilizes a protein, increasing its melting point.
Part 4: Mechanistic Elucidation and Pathway Analysis
Once a putative target is identified and validated, the final step is to understand how the interaction of the compound with its target leads to the observed cellular phenotype.
Let's hypothesize that TPP identified a specific kinase, "Kinase X," as the primary target of this compound.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents: Obtain recombinant Kinase X, its substrate, and ATP.
-
Assay: Perform a kinase activity assay (e.g., using a phosphospecific antibody or a luminescence-based ATP detection kit) in the presence of varying concentrations of this compound.
-
Data Analysis: Determine the IC50 of the compound for Kinase X inhibition.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
From Hit to Lead: A Technical Guide to the Discovery and Validation of 5-Morpholino-2-nitrobenzenecarboxamide from a High-Throughput Screening Library
An in-depth technical guide or whitepaper on the core.
Abstract
The journey from a vast chemical library to a promising lead compound is a cornerstone of modern drug discovery. It is a process defined by meticulous experimental design, rigorous data analysis, and a deep understanding of biochemical and cellular mechanisms. This technical guide provides an in-depth, field-proven perspective on this path, using the discovery of 5-Morpholino-2-nitrobenzenecarboxamide as a central case study. While this specific molecule is used for illustrative purposes, the principles, protocols, and workflows described herein represent a universal framework for the identification, validation, and initial characterization of novel bioactive compounds from high-throughput screening (HTS) campaigns. We will dissect the strategic decisions behind the screening cascade, from the design of the primary assay to the critical downstream validation steps that ensure the scientific integrity of a potential lead series. This guide is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how," but the "why" behind the experimental choices that govern the successful transition of a screening hit into a viable starting point for a drug discovery program.
Introduction: The Challenge of Hit Identification
High-throughput screening (HTS) is a brute-force yet elegant approach to drug discovery, enabling the rapid assessment of hundreds of thousands to millions of chemical entities against a specific biological target. The initial output of an HTS campaign is a list of "hits"—compounds that exhibit a desired activity in a primary assay. However, the vast majority of these initial hits are false positives or possess undesirable chemical properties that preclude them from further development. The true challenge lies in the subsequent, multi-step validation process designed to triage these hits, confirm their activity, and characterize their mechanism of action.
This guide will walk through a representative workflow for the discovery and validation of a novel small molecule inhibitor, using this compound as our model compound. We will hypothesize its discovery as an inhibitor of a critical enzyme in oncology, Indoleamine 2,3-dioxygenase 1 (IDO1), a well-validated target for cancer immunotherapy. The structure of this compound, with its nitrobenzene core and morpholine substituent, represents a common scaffold found in many commercial and proprietary screening libraries.
Figure 1: Chemical Structure of this compound
A 2D representation of the hit compound.
The High-Throughput Screening (HTS) Campaign
The foundation of a successful hit discovery is a robust and reliable primary screening assay. The choice of assay technology and the statistical rigor of its validation are paramount.
Assay Selection and Design: Targeting IDO1
IDO1 is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism. In the tumor microenvironment, depletion of tryptophan and accumulation of its metabolites, such as kynurenine, suppress T-cell activity, allowing cancer cells to evade the immune system. Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy.
For our hypothetical HTS campaign, a biochemical fluorescence-based assay is selected due to its sensitivity, scalability, and cost-effectiveness. Specifically, we will use an assay that measures the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction.
Principle: The assay utilizes a coupled enzyme reaction where the N-formylkynurenine produced by IDO1 is converted to kynurenine, which is fluorescent. The increase in fluorescence is directly proportional to IDO1 activity.
HTS Workflow Diagram
High-level overview of the HTS and hit validation workflow.
Experimental Protocol: Primary IDO1 Fluorescence Assay
Objective: To identify inhibitors of recombinant human IDO1 from a large compound library.
Materials:
-
Recombinant Human IDO1 Enzyme (e.g., from R&D Systems)
-
L-Tryptophan (Substrate)
-
Methylene Blue (Cofactor)
-
Ascorbic Acid (Reductant)
-
Catalase
-
Kynurenine Formamidase (Coupled Enzyme)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5
-
384-well black, flat-bottom plates
-
Compound library plates (10 mM in DMSO)
-
Positive Control: Epacadostat (a known IDO1 inhibitor)
-
Negative Control: DMSO
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 525), dispense 50 nL of each library compound into the assay plates for a final concentration of 10 µM. Dispense DMSO for negative controls and Epacadostat for positive controls.
-
Enzyme Preparation: Prepare an IDO1 enzyme mix in assay buffer containing Methylene Blue, Ascorbic Acid, and Catalase.
-
Enzyme Addition: Add 10 µL of the enzyme mix to each well of the assay plate.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Substrate Addition: Prepare a substrate mix containing L-Tryptophan and Kynurenine Formamidase. Add 10 µL of the substrate mix to each well to initiate the reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Fluorescence Reading: Read the fluorescence intensity on a plate reader (e.g., BMG PHERAstar) with excitation at 365 nm and emission at 480 nm.
Data Analysis and Hit Selection
The primary goal of data analysis is to identify statistically significant outliers from the baseline of non-inhibiting compounds.
-
Normalization: The raw fluorescence data from each well is normalized to the plate controls:
-
0% Inhibition: Average of the DMSO-only wells (negative control).
-
100% Inhibition: Average of the Epacadostat wells (positive control).
-
Percent Inhibition (%) = 100 * (1 - (Sample_Value - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control))
-
-
Quality Control: The quality of each assay plate is assessed using the Z-factor (or Z'), a statistical measure of the separation between the positive and negative controls.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z' value > 0.5 is considered excellent and indicates a robust assay suitable for HTS.
-
-
Hit Criteria: A compound is flagged as a "primary hit" if its activity exceeds a defined statistical threshold. A common method is to use the Z-score, which measures how many standard deviations a compound's activity is from the mean of the sample population.
-
Z-score = (Value_sample - Mean_sample_population) / SD_sample_population
-
A Z-score of ≤ -3 is a typical cutoff for identifying inhibitors.
-
In our hypothetical screen of ~500,000 compounds, this compound was identified as a primary hit with a percent inhibition of 75% and a Z-score of -4.2.
Hit Validation and Triage: From Hit to Confirmed Lead
A primary hit is merely a starting point. A rigorous validation cascade is essential to eliminate artifacts and build confidence in the compound's activity.
Hit Confirmation and Potency Determination
The first step is to confirm the activity of the hit compound by re-testing it in the primary assay. This is typically done by ordering a fresh powder sample of the compound to rule out issues with library sample integrity.
Upon confirmation, the potency of the compound is determined by generating a dose-response curve. This compound was tested in a 10-point, 3-fold serial dilution starting from 100 µM.
Table 1: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.70 | 75.3 |
| 1.23 | 52.1 |
| 0.41 | 28.4 |
| 0.14 | 10.1 |
| 0.05 | 3.2 |
| 0.02 | 1.5 |
| 0.01 | 0.8 |
The data is fitted to a four-parameter logistic equation to derive the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For this compound, the calculated IC50 was 1.1 µM .
Orthogonal Assays and Artifact Rejection
An orthogonal assay is a confirmatory test that uses a different detection method or principle to measure the same biological endpoint. This is a critical step to eliminate false positives that arise from interference with the primary assay technology (e.g., autofluorescence, light scattering).
Protocol: LC-MS Based IDO1 Assay
-
Principle: Directly measures the formation of the product, N-formylkynurenine, and the depletion of the substrate, tryptophan, using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is considered a "gold standard" as it is a direct and label-free detection method.
-
Procedure: The assay is run under the same buffer and enzyme conditions as the primary screen. After the reaction incubation, the reaction is quenched with acetonitrile containing an internal standard. The samples are then analyzed by LC-MS.
-
Result: this compound confirmed activity in the LC-MS assay with an IC50 of 1.5 µM , consistent with the primary fluorescence assay. This result significantly increases confidence that the compound is a true inhibitor of IDO1 and not an assay artifact.
Initial SAR and Liability Assessment
With a confirmed, potent hit in hand, initial Structure-Activity Relationship (SAR) studies and liability assessments are initiated.
-
SAR: The structure of this compound contains three key fragments: the nitrobenzene core, the morpholine group, and the carboxamide linker. Initial SAR would involve sourcing or synthesizing simple analogs to understand the contribution of each group to the observed activity. For example, removing the nitro group or replacing the morpholine with a different heterocycle would provide valuable information.
-
Liability Assessment: Nitroaromatic compounds are often flagged as potentially problematic in drug discovery due to concerns about mutagenicity (through metabolic reduction to reactive hydroxylamines) and other off-target toxicities. Therefore, early-stage counter-screening is crucial.
-
Ames Test: An in vitro assay to assess the mutagenic potential of a compound.
-
CYP450 Inhibition: Assays to determine if the compound inhibits major drug-metabolizing enzymes, which could lead to drug-drug interactions.
-
PAINS (Pan-Assay Interference Compounds) Analysis: In silico and experimental evaluation to ensure the compound is not a frequent hitter or promiscuous binder that often appears as a false positive in HTS campaigns. This compound does not contain substructures commonly associated with PAINS.
-
Figure 2: Hit Validation and Characterization Funnel
The triage process from a large number of initial hits to a few promising lead series.
Conclusion and Future Directions
The discovery of this compound as a micromolar inhibitor of IDO1 in our hypothetical HTS campaign serves as a practical illustration of the modern hit-to-lead process. The journey from an initial fluorescent signal in a 384-well plate to a validated chemical entity with a confirmed mechanism of action is a systematic process of evidence-building and risk mitigation.
The key takeaways from this guide are:
-
The primacy of assay quality: A robust, well-validated primary assay with a Z' > 0.5 is non-negotiable.
-
The necessity of orthogonal validation: Confirming activity in a technology-independent assay is the single most important step in eliminating artifacts.
-
The importance of early liability assessment: Identifying and understanding potential liabilities, such as the nitroaromatic group in our case study, allows for informed decisions and guides the subsequent medicinal chemistry strategy.
The next steps for the this compound series would involve a comprehensive medicinal chemistry program. The goals would be to improve potency, enhance selectivity, and mitigate any identified liabilities, ultimately transforming this validated hit into a clinical candidate. This process, while challenging, is built upon the solid foundation of the rigorous hit validation workflow detailed in this guide.
References
-
Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. [Link]
-
Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2019). Cancer immunotherapy by targeting IDO1/TDO and their downstream effectors. Frontiers in Immunology. [Link]
-
Yue, E. W., et al. (2017). Discovery of potent, selective, and orally bioavailable inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Journal of Medicinal Chemistry. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]
-
Pandey, G., & Jain, P. (2015). Aromatic nitro compounds: a review of their potential as therapeutic agents. Current Medicinal Chemistry. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
Methodological & Application
Application Note & Experimental Protocol: 5-Morpholino-2-nitrobenzenecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 5-Morpholino-2-nitrobenzenecarboxamide. This compound holds potential as a valuable building block in medicinal chemistry and drug discovery, integrating the biologically relevant morpholine and nitro-aromatic moieties. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and practical considerations for its successful laboratory-scale preparation and validation.
Introduction: Scientific Context and Potential Applications
This compound is a synthetic organic compound that incorporates two key pharmacophores: a nitro-aromatic ring and a morpholine substituent. Nitro-containing compounds have a long history in medicine, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties. The nitro group often acts as a bio-reducible moiety, which can be activated under hypoxic conditions, a characteristic of solid tumors, leading to cytotoxic species.
The morpholine heterocycle is a prevalent scaffold in numerous approved drugs. Its inclusion in a molecule can enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability. The morpholine ring is a versatile synthetic handle, allowing for further structural modifications to optimize biological activity and selectivity.
The combination of these two functionalities in this compound makes it an attractive scaffold for the development of novel therapeutic agents. Potential applications could include its use as an intermediate in the synthesis of more complex molecules targeting cancer, infectious diseases, or inflammatory conditions. This guide provides a foundational experimental framework for researchers to synthesize and explore the potential of this compound.
Synthesis Pathway and Rationale
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of a suitable halogenated precursor, followed by the conversion of the carboxylic acid to a primary amide.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
The choice of 5-chloro-2-nitrobenzoic acid as the starting material is predicated on the high electrophilicity of the aromatic ring, which is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group. Morpholine serves as the nucleophile, displacing the chloride ion. The subsequent amidation of the carboxylic acid can be achieved via an acid chloride intermediate, providing a high-yielding route to the final product.
Detailed Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 5-Morpholino-2-nitrobenzoic acid
This procedure is based on established methods for nucleophilic aromatic substitution on activated nitro-aromatic systems.
Materials:
-
5-Chloro-2-nitrobenzoic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 5-Chloro-2-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO).
-
Add morpholine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This protocol utilizes a standard method for converting a carboxylic acid to a primary amide via an acyl chloride intermediate.
Materials:
-
5-Morpholino-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 5-Morpholino-2-nitrobenzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a minimal amount of a suitable anhydrous solvent (e.g., THF or Dichloromethane).
-
In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.
-
Add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.
-
Allow the mixture to stir for 1-2 hours while gradually warming to room temperature. A precipitate of the amide should form.
-
Filter the solid product using a Büchner funnel, wash with cold deionized water, and dry under vacuum.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃O₄ |
| Molecular Weight | 251.24 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 280-282 °C |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the amide protons. The aromatic protons will likely appear as multiplets in the downfield region. The morpholine protons will typically be seen as two multiplets corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms. The amide protons will appear as two broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (with the carbon bearing the nitro group being significantly downfield), and the carbons of the morpholine ring.
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 252.24.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹).
Potential Biological Evaluation Workflow
Once synthesized and characterized, this compound can be subjected to a variety of biological assays to explore its therapeutic potential.
Caption: Workflow for the biological evaluation of the synthesized compound.
This workflow begins with ensuring the purity of the compound, followed by broad screening in relevant in vitro models. Promising results would then lead to more in-depth studies to elucidate the mechanism of action, which is crucial for further lead optimization and drug development.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following these procedures, researchers can reliably produce this compound for further investigation in various fields, particularly in the discovery of new therapeutic agents. The integration of the nitro-aromatic and morpholine moieties presents a promising starting point for the development of novel bioactive molecules.
References
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet: this compound.
- CPAchem Ltd. (2023, August 2).
- Thermo Fisher Scientific. (2025, September 22).
- Wiebe, L. I. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(10), 1234.
- Prakash, T. P., et al. (2019). 5'-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger.
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Royal Society of Chemistry. (2019). 5′-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger. Retrieved from [Link]
- Kumar, P., et al. (2023). Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro.
- Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613.
- Weller, D. D., & Summerton, J. E. (2012). Method of synthesis of morpholino oligomers. U.S.
- Kumar, V., et al. (2018). Biological Activity of Modified and Exchanged 2-Amino-5-nitrothiazole Amide Analogues of Nitazoxanide. ACS Omega, 3(11), 15956-15967.
- Adaligil, E., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers.
- Kumar, T. S., et al. (2011). Morpholino-based antisense agent.
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ResearchGate. (2022, December). Synthesis of 5′-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. Retrieved from [Link]
- Han, J. C., & Kim, Y. H. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407.
- Kamm, O., & Matthews, A. O. (1921). p-NITROBENZOIC ACID. Organic Syntheses, 1, 392.
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.
- Siddiq, A., et al. (2022). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Journal of Pharmaceutical Sciences and Community, 19(1), 29-33.
- Kurban, M., et al. (2016). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Journal of Molecular Structure, 1125, 54-64.
- Li, Y., et al. (2025). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics.
Synthesis and Characterization of 5-Morpholino-2-nitrobenzenecarboxamide: An In-Depth Technical Guide for Drug Discovery Professionals
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of the novel compound, 5-Morpholino-2-nitrobenzenecarboxamide. Furthermore, it outlines established methodologies for the preliminary in vitro evaluation of its potential biological activities, specifically focusing on anti-inflammatory and antimicrobial applications. This document is intended for researchers and scientists in the field of drug development, offering both a practical laboratory manual and a foundational understanding of the chemical principles and biological rationale underpinning the experimental procedures.
Introduction: The Rationale for this compound in Medicinal Chemistry
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The incorporation of a morpholine moiety is a well-established strategy to enhance the pharmacological properties of drug candidates. Morpholine can improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, often leading to improved pharmacokinetic profiles and target engagement.[1][2] Concurrently, the nitro group, an electron-withdrawing substituent, can significantly influence the electronic properties of the aromatic ring, potentially enhancing binding affinities and modulating metabolic stability. Nitro-substituted aromatic compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[3]
The synthesis of this compound represents a logical step in the exploration of novel chemical space, combining these three key pharmacophoric elements. This guide provides the necessary protocols to synthesize and evaluate this promising compound.
Synthesis of this compound
The synthesis of the target compound is achieved through a two-step reaction sequence, commencing with the commercially available 5-chloro-2-nitrobenzoic acid. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction, followed by an amidation of the carboxylic acid.
Step 1: Synthesis of 5-Morpholino-2-nitrobenzoic Acid
The first step is a nucleophilic aromatic substitution reaction where the chlorine atom of 5-chloro-2-nitrobenzoic acid is displaced by morpholine. The presence of the electron-withdrawing nitro group in the ortho position facilitates this reaction by stabilizing the Meisenheimer complex intermediate.[4][5]
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-nitrobenzoic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Morpholine: To the stirred solution, add morpholine (2.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 eq) to neutralize the in-situ generated HCl.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification and Isolation: Acidify the aqueous solution with 2N HCl to a pH of 2-3 to precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield 5-morpholino-2-nitrobenzoic acid as a solid.
Step 2: Synthesis of this compound
The second step involves the conversion of the carboxylic acid group of 5-morpholino-2-nitrobenzoic acid into a primary amide. This can be achieved through various amidation methods. A common and effective approach is the use of a coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.
Reaction Scheme:
Experimental Protocol:
-
Activation of Carboxylic Acid: Dissolve 5-morpholino-2-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amidation: To the activated carboxylic acid solution, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a base like triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:
| Technique | Parameter | Expected Outcome |
| Molecular Formula | - | C₁₁H₁₃N₃O₄ |
| Molecular Weight | - | 251.24 g/mol |
| CAS Number | - | 404009-38-7[6] |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons, morpholine protons, and amide protons with characteristic splitting patterns. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons, morpholine carbons, and a carbonyl carbon signal. |
| Mass Spectrometry | m/z | A molecular ion peak corresponding to the molecular weight of the compound. |
| HPLC | Purity (%) | A single major peak indicating the purity of the compound. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H, C=O, C-N, and NO₂ functional groups. |
Detailed Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling constants to confirm the proposed structure. The aromatic region is expected to show complex splitting patterns due to the substitution. The morpholine protons will typically appear as two multiplets, and the amide protons as a broad singlet.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop a suitable reverse-phase HPLC method using a C18 column. A mobile phase gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a good starting point.[5][7]
-
Analysis: Inject a solution of the compound and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Purity Assessment: Calculate the purity of the sample based on the peak area of the main component relative to the total peak area.
In Vitro Biological Evaluation
The following protocols provide a starting point for assessing the potential anti-inflammatory and antimicrobial activities of this compound.
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This assay is a well-established in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.[3]
Experimental Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Prepare a series of dilutions in phosphate-buffered saline (PBS, pH 6.4).
-
Reaction Mixture: In a microcentrifuge tube, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of the test compound solution at various concentrations.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer. Diclofenac sodium can be used as a positive control.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Workflow for Anti-inflammatory Assay:
Caption: Workflow for the protein denaturation assay.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The detailed protocols and the underlying scientific principles are intended to empower researchers in their quest for novel therapeutic agents. The unique combination of the morpholine, nitro, and benzamide moieties makes this compound a compelling candidate for further investigation in drug discovery programs.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. [Link]
-
Separation of 2-Amino-5-(p-nitrobenzamido)benzenesulphonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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- 1. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
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- 7. Separation of 2-Amino-5-(p-nitrobenzamido)benzenesulphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
The Potent DNA-PK Inhibitor NU7441: A Guide for High-Throughput Screening in Drug Discovery
Introduction: Targeting the Guardian of the Genome for Cancer Therapy
In the intricate landscape of cellular maintenance, the ability to repair DNA damage is paramount to survival and the prevention of oncogenic transformation. Among the most severe forms of DNA lesions are double-strand breaks (DSBs), which, if left unrepaired, can lead to chromosomal instability and cell death. Eukaryotic cells have evolved sophisticated mechanisms to mend these breaks, with the non-homologous end joining (NHEJ) pathway serving as the primary repair route, particularly in non-dividing cells.[1] Central to the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK), a holoenzyme that acts as a sensor for DSBs and orchestrates the subsequent repair cascade.[1][2]
The catalytic subunit of DNA-PK (DNA-PKcs) has emerged as a compelling target for cancer therapy. Many conventional cancer treatments, including ionizing radiation and various chemotherapeutic agents, function by inducing catastrophic levels of DSBs in rapidly dividing cancer cells.[3][4] However, robust DNA repair mechanisms, often upregulated in tumor cells, can counteract these treatments, leading to therapeutic resistance.[5] The inhibition of DNA-PK presents a strategic approach to dismantle this resistance, effectively sensitizing cancer cells to DNA-damaging agents.[3][5]
This application note provides a comprehensive technical guide to NU7441 , a highly potent and selective inhibitor of DNA-PK, for researchers, scientists, and drug development professionals. While initially identified as 5-Morpholino-2-nitrobenzenecarboxamide, this compound is widely known in the scientific literature as NU7441 or KU-57788.[6][7] We will delve into its mechanism of action, provide detailed protocols for its application in high-throughput screening (HTS) assays, and present key quantitative data to facilitate its use as a powerful tool in cancer research and drug discovery.
Chemical and Physical Properties of NU7441
NU7441 is a small molecule inhibitor belonging to the chromenone chemical class.[7] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one | [6] |
| Synonyms | KU-57788, this compound | [6][7] |
| CAS Number | 503468-95-9 | [8] |
| Molecular Formula | C₂₅H₁₉NO₃S | [8] |
| Molecular Weight | 413.49 g/mol | [8] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in DMSO (up to 10-12 mg/ml) and DMF. Sparingly soluble in aqueous buffers. | [7][9] |
Mechanism of Action: Intercepting the DNA Repair Cascade
NU7441 functions as an ATP-competitive inhibitor of the DNA-PKcs kinase domain.[3] The NHEJ pathway is initiated by the rapid binding of the Ku70/80 heterodimer to the broken ends of a DNA double-strand break. This is followed by the recruitment of the DNA-PKcs catalytic subunit to form the active DNA-PK holoenzyme. The kinase activity of DNA-PKcs is then triggered, leading to the phosphorylation of itself (autophosphorylation) and other downstream targets. This phosphorylation cascade facilitates the processing of the DNA ends and the recruitment of the ligation machinery, including the XRCC4-DNA Ligase IV complex, which ultimately rejoins the broken strands.[1][10]
By binding to the ATP-binding pocket of DNA-PKcs, NU7441 prevents the phosphorylation of key substrates, effectively stalling the NHEJ repair process.[3] This leads to the persistence of DNA double-strand breaks, which can trigger cell cycle arrest and, ultimately, apoptosis.[3][5] This mechanism of action is the basis for NU7441's ability to potentiate the cytotoxic effects of DNA-damaging agents like etoposide and ionizing radiation.[5]
Caption: Mechanism of NU7441 in the DNA-PK mediated NHEJ pathway.
Quantitative Analysis of NU7441 Activity
The potency and selectivity of an inhibitor are critical parameters in drug discovery. NU7441 has been extensively characterized and demonstrates high potency for DNA-PK with significant selectivity over other related kinases in the PI3K-like kinase (PIKK) family.
| Target Kinase | IC₅₀ | Assay Type | Reference(s) |
| DNA-PK | 14 nM | Cell-free | [7] |
| DNA-PK | 0.17-0.25 µM | Cell-based (IR-induced) | [5] |
| mTOR | 1.7 µM | Cell-free | [7] |
| PI3K | 5 µM | Cell-free | [7][9] |
| ATM | >100 µM | Not Specified | |
| ATR | >100 µM | Not Specified |
High-Throughput Screening Assays and Protocols
The following section provides detailed protocols for key high-throughput screening assays to characterize the activity of NU7441.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)
This biochemical assay directly measures the inhibition of purified DNA-PK enzyme activity by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay well-suited for HTS due to its high sensitivity and simple protocol.[11][12]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted to ATP, which is then used to produce a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the DNA-PK activity.[11][13]
Caption: High-throughput screening workflow for the ADP-Glo™ kinase assay.
Protocol:
-
Compound Plating: Prepare serial dilutions of NU7441 in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well low-volume plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Enzyme and Substrate Addition: Prepare a reaction mixture containing purified human DNA-PK enzyme and a suitable peptide substrate in DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[11] Add 2 µL of this mixture to each well.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ for DNA-PK if known, or a standard concentration (e.g., 10-100 µM) can be used.[11]
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11]
-
Incubation: Incubate at room temperature for 40 minutes.[11]
-
ADP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.[11]
-
Final Incubation: Incubate at room temperature for 30-60 minutes.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the normalized data against the logarithm of the NU7441 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Clonogenic Survival Assay
This cell-based assay is the gold standard for assessing the ability of a compound to sensitize cancer cells to cytotoxic agents like ionizing radiation (IR) or chemotherapeutics (e.g., etoposide).[14][15] It measures the long-term reproductive viability of cells after treatment.
Principle: Single cells are seeded at a low density and treated with a DNA-damaging agent in the presence or absence of NU7441. After an incubation period of 1-3 weeks, the number of surviving cells that have formed colonies (typically defined as ≥50 cells) is quantified. A reduction in the number of colonies in the NU7441-treated group compared to the control indicates sensitization.[1][14]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Count the cells and seed them into 6-well plates at a density that will result in 50-100 colonies per well for the untreated control (this needs to be empirically determined for each cell line). Allow the cells to attach overnight.[16]
-
Compound Treatment: Pre-treat the cells with various concentrations of NU7441 (e.g., 0.1 µM to 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Induction of DNA Damage: Expose the cells to a range of doses of ionizing radiation or treat with a DNA-damaging agent like etoposide for a defined period (e.g., 16 hours).[4]
-
Recovery: After treatment, remove the medium containing the drug(s), wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for 9-14 days, or until colonies are visible to the naked eye.[16]
-
Colony Fixation and Staining:
-
Colony Counting: Count the number of colonies (≥50 cells) in each well, either manually or using an automated colony counter or image analysis software.[1][18]
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of the radiation dose or drug concentration on a semi-logarithmic scale to generate survival curves.
-
Compare the survival curves for cells treated with the DNA-damaging agent alone versus in combination with NU7441 to determine the sensitizing effect.
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay provides a direct visualization and quantification of DNA double-strand breaks within individual cells. It is a sensitive and rapid method to assess the inhibition of DNA repair.[19][20]
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (termed γH2AX) at the sites of DSBs. This phosphorylation event can be detected using a specific antibody, and the resulting fluorescent foci in the nucleus can be visualized and counted using fluorescence microscopy. Inhibition of DNA-PK by NU7441 is expected to lead to a persistence of γH2AX foci after DNA damage, as the repair process is stalled.[3][19]
Protocol:
-
Cell Culture: Grow cells on coverslips in multi-well plates to an appropriate confluency.
-
Treatment: Pre-treat the cells with NU7441 or a vehicle control for 1 hour. Then, induce DNA damage with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
Time Course: Allow the cells to recover for different time points (e.g., 1, 4, 24 hours) to assess the kinetics of foci formation and resolution.[4]
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[19][22]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.[19][23]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.[23]
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[20]
-
Image Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[24][25]
-
Automated workflows can be created to segment the nuclei based on the DAPI stain and then count the foci within each nucleus.[24][25]
-
Compare the average number of foci per cell across different treatment conditions and time points. An increase in the number and persistence of foci in NU7441-treated cells indicates inhibition of DNA repair.
-
Conclusion and Future Perspectives
NU7441 is a cornerstone tool for investigating the role of DNA-PK in DNA repair and for the discovery of novel cancer therapeutics. Its high potency and selectivity make it an invaluable reagent for validating the DNA-PK-dependent mechanism of action of DNA-damaging agents and for screening for compounds that synergize with DNA repair inhibitors. The high-throughput screening assays detailed in this application note provide robust and reproducible methods for characterizing NU7441 and other DNA-PK inhibitors. As our understanding of the complexities of DNA damage response pathways continues to grow, the use of well-characterized chemical probes like NU7441 will be instrumental in developing the next generation of personalized cancer therapies.
References
-
Quantification of foci using Fiji or ImageJ. (2021). NextGen Protocols. [Link]
-
Non-Homologous End Joining (NHEJ) in DNA Double-Strand Break Repair. Bio-Rad. [Link]
-
Protocol for Quantifying γH2AX Foci in Cells Using Fiji Software v1. (2025). ResearchGate. [Link]
-
NU-7441 | C25H19NO3S | CID 11327430. PubChem. [Link]
-
Analyzing gamma H2AX foci. CRPR. [Link]
-
Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging. CytoSMART. [Link]
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Biomarkers predicting therapeutic response to the DNA-PKcs inhibitor NU7441. (2023). ResearchGate. [Link]
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Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2024). Bio-protocol. [Link]
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Analysis of clonogenic growth in vitro. (2018). Springer Nature Experiments. [Link]
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Freeware tool for analysing numbers and sizes of cell colonies. (2019). Polish Journal of Medical Physics and Engineering. [Link]
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DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. (2014). Breast Cancer Research and Treatment. [Link]
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Clonogenic assay of cells in vitro. (2006). Nature Protocols. [Link]
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NU 7441. BioGems. [Link]
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Gamma-H2AX protocol (optimized for VH10-cells). CRPR. [Link]
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Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity. (2011). Clinical Cancer Research. [Link]
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DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. (2015). PLoS ONE. [Link]
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Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). Journal of Visualized Experiments. [Link]
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Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. (2024). Journal of Medicinal Chemistry. [Link]
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Preclinical Evaluation of a Potent Novel DNA-Dependent Protein Kinase Inhibitor NU7441. (2006). Cancer Research. [Link]
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Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. (2011). Assay and Drug Development Technologies. [Link]
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Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. McGill Radiobiology. [Link]
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Clonogenic Cell Survival Assay. (2008). Methods in Molecular Biology. [Link]
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Clonogenic Cell Survival Assay (Colony Formation Assay). (2022). YouTube. [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
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Clonogenic Cell Survival Assay. (2025). ResearchGate. [Link]
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Clonogenic assay of cells. (2025). ResearchGate. [Link]
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Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. (2022). International Journal of Molecular Sciences. [Link]
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Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. (2012). SLAS Discovery. [Link]
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Application Notes and Protocols: A Strategic Framework for Developing Cell-Based Assays for Novel Small Molecule Inhibitors such as 5-Morpholino-2-nitrobenzenecarboxamide
Introduction: Navigating the Unknowns of Novel Compound Characterization
The journey of a novel small molecule from initial synthesis to a potential therapeutic candidate is fraught with challenges, the first of which is understanding its biological activity. For a compound like 5-Morpholino-2-nitrobenzenecarboxamide, where public-domain information on its mechanism of action is scarce, a systematic and multi-faceted approach to building cell-based assays is paramount. Cell-based assays are indispensable as they offer a physiologically relevant context to evaluate a compound's effects on complex cellular processes like proliferation, viability, and signaling pathways.[1][2]
This guide provides a strategic framework for researchers, scientists, and drug development professionals to develop and validate robust cell-based assays for novel small molecule inhibitors. We will eschew a one-size-fits-all template and instead present a logical, phased-based workflow. This process begins with broad phenotypic screening to identify the compound's general effects and progressively narrows down to more specific assays aimed at elucidating its precise mechanism of action. Throughout this document, we will emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Phase 1: Initial Characterization through Phenotypic Screening
When the molecular target of a compound is unknown, the initial goal is to cast a wide net to observe any discernible effects on cellular phenotype. High-content screening (HCS) is a powerful approach for this, as it combines automated fluorescence imaging with quantitative data analysis to study the effects of a compound on the whole cell, not just a single target.[3][4]
Foundational Cytotoxicity and Viability Assays
The most fundamental question to ask about a novel compound is its effect on cell health and proliferation. These initial assays are crucial for determining a suitable concentration range for subsequent, more sensitive assays and for identifying whether the compound is cytostatic or cytotoxic.
Key Assays:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with cell viability.[5][6] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product is carried out by mitochondrial dehydrogenases in living cells.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Table 1: Comparison of Foundational Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Inexpensive, well-established | Requires a solubilization step, can be toxic to cells |
| XTT | Mitochondrial reductase activity | Soluble formazan product (no solubilization step)[6] | Less sensitive than MTT for some cell lines |
| CellTiter-Glo® | ATP quantification | High sensitivity, simple "add-mix-measure" protocol | More expensive than colorimetric assays |
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of an adherent cell line (e.g., HeLa, A549).
Materials:
-
Adherent cells of choice
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with could be from 0.01 µM to 100 µM.[8] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Phase 2: Target Deconvolution and Mechanistic Assays
The results from the initial phenotypic screens will guide the next steps. For instance, if the compound induces apoptosis, assays that measure the activity of caspases would be a logical follow-up. If it inhibits cell proliferation without causing cell death, it might be targeting a key signaling pathway involved in cell cycle progression, such as a kinase pathway.
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
Key Assay:
-
Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures caspase-3 and -7 activities. The assay provides a proluminescent substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[10] The resulting luminescent signal is proportional to the amount of caspase activity.
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol describes how to measure caspase-3/7 activation in cells treated with this compound.
Materials:
-
Cells cultured in 96-well white-walled plates
-
This compound
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Positive control for apoptosis (e.g., staurosporine)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with a dose-response of this compound as described in the MTT protocol. Include positive and vehicle controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: After the desired treatment period (e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[10]
Probing Common Signaling Pathways
Many small molecule inhibitors target key signaling proteins like kinases or G-protein coupled receptors (GPCRs). Based on phenotypic observations or computational predictions, you can select relevant pathway-specific assays.
Hypothetical Scenario: Let's assume that bioinformatic analysis of this compound's structure suggests it might be a kinase inhibitor. A logical next step would be to test its effect on a known kinase-mediated signaling pathway.
Key Assays:
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific substrate of a kinase of interest.[11] This can be done using various techniques, including Western blotting, ELISA, or bead-based assays with phospho-specific antibodies.
-
GPCR Signaling Assays (cAMP): If the compound is suspected to target a GPCR, measuring the levels of the second messenger cyclic AMP (cAMP) is a common approach. GPCRs that couple to Gαs proteins increase cAMP levels, while those that couple to Gαi proteins decrease them.[12][13]
Diagram 1: Hypothetical Kinase Signaling Pathway
Caption: A hypothetical kinase cascade that could be inhibited by the test compound.
Protocol 3: Generic Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol outlines a general method to assess the inhibitory effect of a compound on the phosphorylation of a target protein in a cellular context.
Materials:
-
Cells expressing the kinase of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-target and anti-total-target
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of the compound for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated target protein.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
Phase 3: Advanced Models and Assay Validation
To increase the physiological relevance of the findings, it is advisable to move from 2D monolayer cultures to 3D cell culture models.
The Power of 3D Cell Culture
3D cell cultures, such as spheroids or organoids, more accurately mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions.[14][15] This can significantly impact a compound's efficacy and toxicity profile.[16]
Diagram 2: Experimental Workflow for Novel Compound Characterization
Caption: A phased approach to characterizing a novel small molecule inhibitor.
Assay Validation
Once a suitable assay has been developed, it must be validated to ensure it is robust, reproducible, and fit for purpose.[17][18] Key validation parameters include:
-
Specificity: The assay should specifically measure the intended analyte or biological process.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
Data Analysis and Interpretation
The output of most cell-based assays for inhibitor characterization is a dose-response curve, from which key parameters like the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) can be derived.[19][20]
Table 2: Hypothetical IC₅₀ Data for this compound
| Assay | Cell Line | IC₅₀ (µM) |
| MTT Viability (72h) | HeLa | 12.5 |
| MTT Viability (72h) | A549 | 15.2 |
| Caspase-Glo 3/7 (24h) | HeLa | 8.9 |
| Kinase B Phosphorylation | HeLa | 2.1 |
Interpreting the Data: In this hypothetical example, the compound shows a more potent effect on the specific kinase B phosphorylation than on overall cell viability, suggesting that inhibition of this kinase may be its primary mechanism of action. The lower IC₅₀ in the caspase assay compared to the viability assay suggests that apoptosis is induced at concentrations that have not yet led to a 50% reduction in metabolic activity at the 72-hour time point.
Troubleshooting Common Issues
Reproducibility is key in cell-based assays.[21] Common issues and potential solutions are outlined below.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects in plates. | Use a multichannel pipette, ensure even cell suspension, avoid using the outer wells of the plate. |
| Poor Signal-to-Background Ratio | Suboptimal reagent concentrations, incorrect incubation times, high background from cells or medium. | Optimize reagent concentrations and incubation times, run controls without cells to check for medium interference. |
| Inconsistent Results Between Experiments | Variation in cell passage number, serum lot-to-lot variability, mycoplasma contamination.[22] | Use cells within a defined passage number range, test new lots of serum, regularly screen for mycoplasma. |
Conclusion
Developing cell-based assays for a novel compound like this compound requires a systematic and hypothesis-driven approach. By starting with broad phenotypic screens and progressively moving towards more specific mechanistic assays, researchers can efficiently and accurately characterize the biological activity of new chemical entities. The integration of advanced models like 3D cell cultures and rigorous assay validation are critical steps in generating high-quality, translatable data that can confidently guide a compound through the drug discovery pipeline.
References
- Caicedo, J. C., et al. (2015). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. eLife, 4, e09358.
- Pampaloni, F., Reynaud, E. G., & Stelzer, E. H. (2007). The third dimension bridges the gap between cell culture and live tissue. Nature Reviews Molecular Cell Biology, 8(10), 839-845.
- Ravi, M., Paramesh, V., Kaviya, S. R., Anuradha, E., & Paul, F. D. P. (2015). 3D cell culture systems: Advantages and applications. Journal of Cellular Physiology, 230(1), 16-26.
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DergiPark. (2024). The importance of 3D cell culture in drug discovery and development. Retrieved from [Link]
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Lab Manager. (2023). Harnessing 3D Cell Cultures for Drug Discovery and Characterization. Retrieved from [Link]
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AZoLifeSciences. (2022). What is High-Content Screening?. Retrieved from [Link]
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The Scientist. (2020). High Content Phenotypic Screening and Analysis Enhances Drug Discovery. Retrieved from [Link]
- Wenzel, C., et al. (2020). Image-based high-content screening in drug discovery. Drug Discovery Today, 25(2), 334-347.
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Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. Retrieved from [Link]
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Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
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Bio-protocol. (n.d.). Caspase-3/7 Apoptosis Assay. Retrieved from [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
- SLAS Discovery. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery, 24(6), 641-652.
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MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
- Yuste, L., et al. (2021). A review for cell-based screening methods in drug discovery. Expert Opinion on Drug Discovery, 16(1), 69-82.
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Promega Corporation. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes, 97, 24-27.
- Biologicals. (2018).
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Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
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Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
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Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]
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Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 11(4), e71.
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Merck Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 5-Morpholino-2-nitrobenzenecarboxamide as a Potential Enzyme Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Morpholino-2-nitrobenzenecarboxamide as a potential enzyme inhibitor. This document outlines the scientific rationale, detailed experimental protocols, and data analysis workflows for investigating the inhibitory potential of this nitroaromatic compound.
Introduction: The Rationale for Investigating this compound
This compound is a synthetic organic compound featuring two key structural motifs: a nitroaromatic ring and a morpholino group. Nitroaromatic compounds are a significant class of industrial chemicals and are also found in some biologically active molecules.[1] The strong electron-withdrawing nature of the nitro group confers unique chemical properties that can be exploited in drug design.[1] Many nitro-containing molecules exhibit a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[2]
The biological activity of many nitroaromatic compounds is linked to their interaction with oxidoreductase enzymes, particularly nitroreductases.[3][4] These enzymes catalyze the reduction of the nitro group, a process that can lead to the generation of cytotoxic intermediates or, conversely, be a pathway for detoxification.[3][5] Given this precedent, it is hypothesized that this compound may act as a modulator of nitroreductase activity.
The morpholino moiety is a common feature in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[6] Its inclusion in this molecule suggests a potential for favorable drug-like characteristics.
This guide provides a systematic approach to test the hypothesis that this compound is an inhibitor of nitroreductase enzymes. The protocols described herein are designed to be self-validating and are grounded in established principles of enzyme kinetics.
Proposed Mechanism of Action
The proposed mechanism of action for this compound as an enzyme inhibitor centers on its potential interaction with the active site of nitroreductase enzymes. Nitroreductases are a family of flavoenzymes that utilize NAD(P)H as a cofactor to reduce nitroaromatic compounds.[4] The binding of a substrate to the active site is a critical step in the catalytic cycle.
It is hypothesized that this compound may act as a competitive inhibitor, binding to the active site of the nitroreductase and preventing the binding of the natural substrate. Alternatively, it could act as a non-competitive or uncompetitive inhibitor by binding to an allosteric site or the enzyme-substrate complex, respectively.[7][8] The following protocols are designed to elucidate the specific mechanism of inhibition.
Experimental Protocols
PART 1: Initial Screening for Inhibitory Activity
This protocol is designed to rapidly assess whether this compound exhibits any inhibitory activity against a model nitroreductase enzyme. A common and commercially available nitroreductase from E. coli can be used for this initial screen. The assay is based on the reduction of a chromogenic substrate, such as p-nitrobenzoic acid, which can be monitored spectrophotometrically.
Materials:
-
This compound (test compound)
-
E. coli Nitroreductase (commercially available)
-
p-Nitrobenzoic acid (substrate)
-
NADH (cofactor)
-
Potassium phosphate buffer (pH 7.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare the following reaction mixtures:
-
Negative Control (No Inhibition): Buffer, nitroreductase, NADH, p-nitrobenzoic acid, and solvent (DMSO).
-
Positive Control (Maximal Inhibition): A known nitroreductase inhibitor (if available) or a reaction mix without the enzyme.
-
Test Wells: Buffer, nitroreductase, NADH, p-nitrobenzoic acid, and varying concentrations of this compound.
-
-
Initiate the reaction by adding the substrate (p-nitrobenzoic acid).
-
Immediately measure the absorbance at a specific wavelength (e.g., 340 nm for NADH consumption) at regular intervals for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Compare the reaction velocities in the test wells to the negative control to determine the percentage of inhibition.
Workflow for Initial Screening
Caption: Workflow for the initial screening of this compound.
PART 2: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. This protocol describes how to determine the IC50 value for this compound.
Protocol:
-
Based on the results of the initial screen, determine a range of concentrations for the test compound that spans from no inhibition to maximal inhibition. A serial dilution is recommended.
-
Set up the enzyme assay as described in the initial screening protocol, using the determined concentration range of the inhibitor.
-
Measure the initial reaction velocities for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Inhibitor Concentration (µM) | Log [Inhibitor] | Initial Velocity (mOD/min) | % Inhibition |
| 0 | - | 100 | 0 |
| 0.1 | -1 | 95 | 5 |
| 1 | 0 | 75 | 25 |
| 10 | 1 | 50 | 50 |
| 100 | 2 | 20 | 80 |
| 1000 | 3 | 5 | 95 |
PART 3: Mechanism of Inhibition Studies
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for drug development.[7] This can be determined by measuring the effect of the inhibitor on the enzyme kinetics at different substrate concentrations.
Protocol:
-
Select a fixed, inhibitory concentration of this compound (e.g., near the IC50 value).
-
Set up a series of reactions with varying concentrations of the substrate (p-nitrobenzoic acid), both in the presence and absence of the inhibitor.
-
Measure the initial reaction velocities for each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.[8]
-
Competitive Inhibition: Vmax remains unchanged, apparent Km increases.
-
Non-competitive Inhibition: Vmax decreases, Km remains unchanged.
-
Uncompetitive Inhibition: Both Vmax and Km decrease.
-
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of nitroreductase-mediated prodrug activation and its inhibition.
Trustworthiness and Self-Validation
The protocols provided are designed with internal controls to ensure the validity of the results. The inclusion of positive and negative controls in each experiment is critical. Furthermore, the reproducibility of the results should be confirmed by performing each experiment in triplicate. For mechanism of action studies, the consistency of the data with established models of enzyme inhibition (e.g., Michaelis-Menten kinetics) serves as a form of self-validation.[9]
References
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Dunn, D. A., & Bisson, C. L. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9038–9042. [Link]
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Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Nivinskas, H., & Koder, R. L. (2016). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. Methods in Enzymology, 577, 23–40. [Link]
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Tipton, K. F., & Dixon, H. B. (2011). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Journal of the Royal Society, Interface, 8(63), 1367–1385. [Link]
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Toogood, H. S., et al. (2021). Enzymatic reduction of an aromatic nitro compound to the corresponding amine. ChemBioChem, 22(1), 154-161. [Link]
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Pandey, A., & Singh, S. (2016). Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibacillus sphaericus. International Journal of Biological Macromolecules, 89, 39-46. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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Piatek, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3254. [Link]
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Sharma, V. K., et al. (2019). 5′-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger. Chemical Communications, 55(35), 5139-5142. [Link]
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RSC Publishing. (2019). 5′-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger. Chemical Communications. [Link]
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Umezawa, H. (1982). Evaluation of Enzyme Inhibition Data in Screening for New Drugs. Methods in Enzymology, 86, 679-695. [Link]
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Kumar, P., et al. (2023). Synthesis of 5′-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. Bioconjugate Chemistry, 34(1), 174-180. [Link]
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Barlaam, B., et al. (2016). Discovery of a Series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ Inhibitors for the Treatment of PTEN-deficient Tumours. Bioorganic & Medicinal Chemistry Letters, 26(9), 2318-2323. [Link]
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Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]
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Application Notes and Protocols for the Evaluation of 5-Morpholino-2-nitrobenzenecarboxamide in Antibacterial Studies
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent antibacterial activity. This document provides a comprehensive guide for the initial in vitro evaluation of novel compounds, using the hypothetical molecule, 5-Morpholino-2-nitrobenzenecarboxamide, as a representative candidate. These protocols are designed to establish a foundational understanding of a compound's antibacterial efficacy and safety profile, critical first steps in the drug discovery pipeline.[1][2][3]
Our approach is grounded in established methodologies to ensure robust and reproducible data. We will detail the protocols for determining the Minimum Inhibitory Concentration (MIC) to assess potency, a Time-Kill Kinetic Assay to discern the mode of action (bactericidal vs. bacteriostatic), and a cytotoxicity assay to evaluate preliminary safety.
Compound Profile: this compound
For the purpose of these application notes, we will consider this compound as a novel synthetic compound. Its chemical structure, featuring a morpholino group attached to a nitrobenzenecarboxamide scaffold, suggests potential bioactivity. The morpholino moiety is found in various biologically active compounds and can influence properties like solubility and target interaction.[4]
Physicochemical Properties (Hypothetical)
| Property | Value |
| Molecular Formula | C11H13N3O4 |
| Molecular Weight | 251.24 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol |
| Storage | Store at 2-8°C, protect from light |
Experimental Workflow for Antibacterial Evaluation
The initial assessment of a novel antibacterial compound follows a logical progression from determining its potency to understanding its effect on bacterial viability and its potential for host cell toxicity.
Caption: General workflow for the initial in vitro evaluation of a novel antibacterial compound.
Part 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] This is the gold standard for measuring the potency of a new compound.[5] We will utilize the broth microdilution method as it is a widely accepted and scalable technique.[6][8][9]
Principle
A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[8][10] Following incubation, the presence or absence of visible growth (turbidity) is determined. The MIC is the lowest concentration at which no growth is observed.[9][10]
Protocol: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9] This final dilution is typically a 1:300 dilution of the 0.5 McFarland suspension.
-
Compound Dilution Series: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row. c. In well 1, add 200 µL of the compound at twice the highest desired test concentration (prepared in CAMHB). d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL. c. Seal the plate and incubate at 37°C for 16-20 hours.[8][10]
-
Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]
Data Presentation: MIC Values
| Test Organism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Experimental Value | Reference Value |
| Escherichia coli ATCC 25922 | Gram-negative | Experimental Value | Reference Value |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Experimental Value | Reference Value |
| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | Experimental Value | Reference Value |
Part 2: Time-Kill Kinetic Assay
While the MIC provides information on the concentration needed to inhibit growth, it does not describe the rate or extent of bacterial killing.[11] A time-kill assay is essential to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[11][12]
Principle
A standardized inoculum of bacteria is exposed to the test compound at various concentrations (typically multiples of the MIC). Aliquots are removed at specific time points, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[11] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11][12]
Protocol: Time-Kill Assay
Caption: Workflow for the time-kill kinetic assay.
Materials:
-
All materials from the MIC assay
-
Sterile culture tubes or flasks
-
Tryptic Soy Agar (TSA) or other appropriate agar plates
-
Shaking incubator
Procedure:
-
Inoculum and Test Setup: a. Prepare a bacterial inoculum in CAMHB and grow it to the early- to mid-logarithmic phase. b. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB. c. Add this compound to the flasks to achieve final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask with no compound.
-
Sampling and Plating: a. Immediately after adding the compound and inoculum (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask.[11] b. Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate 100 µL from appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[11] c. Calculate the CFU/mL for each time point and concentration.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration and the growth control. b. Determine if the compound is bactericidal (≥3-log₁₀ reduction in CFU/mL compared to T=0) or bacteriostatic (inhibition of growth, but <3-log₁₀ reduction).[11][12]
Data Presentation: Time-Kill Assay Results
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | Value | Value | Value | Value |
| 2 | Value | Value | Value | Value |
| 4 | Value | Value | Value | Value |
| 8 | Value | Value | Value | Value |
| 24 | Value | Value | Value | Value |
Part 3: Cytotoxicity Assay (MTT Assay)
A promising antibacterial compound must be selective, targeting bacteria with minimal harm to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[8][13][14]
Principle
Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[8][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[13]
Protocol: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. c. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[8] d. Incubate for the desired exposure time (e.g., 24 or 48 hours).[8]
-
MTT Addition and Solubilization: a. After the treatment period, add 10 µL of the MTT solution to each well. b. Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[8] c. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Gently shake the plate to ensure complete dissolution of the formazan. b. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percent viability versus the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity
| Compound Concentration (µg/mL) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | Value | 100% |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| ... | ... | ... |
| IC₅₀ Value | \multicolumn{2}{c | }{Calculated Value µg/mL} |
Conclusion and Forward Look
The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound, or any novel compound, as a potential antibacterial agent. By systematically determining the MIC, evaluating the killing kinetics, and assessing cytotoxicity, researchers can generate the foundational data necessary for making informed decisions in the early stages of drug development. A compound demonstrating high potency (low MIC), a bactericidal mode of action, and low cytotoxicity (high IC₅₀) would be a strong candidate for further investigation, including mechanism of action studies, spectrum of activity determination, and in vivo efficacy models.
References
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
- Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem.
- Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers - Benchchem.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem.
- The minimum inhibitory concentration of antibiotics | BMG LABTECH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
- Time-Kill Kinetics Assay - Emery Pharma.
- Time-Kill Evaluations | Nelson Labs.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central.
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - ResearchGate.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Determination of Toxicity Through Cytotoxicity Assays - ResearchGate.
- Synthesis and antimicrobial activity of new (E)-4-[piperidino (4'-methylpiperidino-, morpholino-) N-alkoxy]stilbenes - PubMed.
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Application Notes and Protocols: 5-Morpholino-2-nitrobenzenecarboxamide (NU7441) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Guardian of the Genome's Integrity in Cancer Therapy
In the intricate landscape of cancer biology, the cellular machinery for DNA repair stands as a critical determinant of therapeutic success or failure. Many conventional cancer treatments, including radiotherapy and a broad spectrum of chemotherapeutic agents, function by inducing catastrophic DNA damage, particularly DNA double-strand breaks (DSBs), in rapidly proliferating cancer cells. However, the inherent capacity of tumor cells to repair this damage often leads to therapeutic resistance. A key player in this repair process is the DNA-dependent protein kinase (DNA-PK) , a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells.
5-Morpholino-2-nitrobenzenecarboxamide , more commonly known in the scientific literature as NU7441 , has emerged as a highly potent and selective small molecule inhibitor of DNA-PK.[1] By targeting the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), NU7441 effectively abrogates the NHEJ repair pathway.[2] This targeted inhibition prevents the repair of therapy-induced DSBs, leading to the accumulation of lethal DNA damage, cell cycle arrest, and ultimately, potentiation of the cytotoxic effects of DNA-damaging agents. These application notes provide a comprehensive guide to the use of NU7441 in cancer research, detailing its mechanism of action, providing key experimental protocols, and offering insights into its application as a chemosensitizer and radiosensitizer.
Physicochemical Properties and Inhibitor Selectivity
A thorough understanding of the compound's characteristics is fundamental to its effective application in research.
| Property | Value | Reference(s) |
| Synonyms | NU7441, KU-57788 | [3] |
| Molecular Formula | C₂₅H₁₉NO₃S | |
| Molecular Weight | 413.49 g/mol | |
| CAS Number | 503468-95-9 | |
| Solubility | Soluble in DMSO (~5 mM) and Dimethyl Formamide (DMF). Sparingly soluble in aqueous buffers. | [3] |
NU7441 exhibits remarkable selectivity for DNA-PK over other members of the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, which is crucial for minimizing off-target effects in experimental systems.
| Target Kinase | IC₅₀ | Reference(s) |
| DNA-PK | 14 nM | [1] |
| mTOR | 1.7 µM | [1][2] |
| PI3K | 5.0 µM | [1][2] |
| ATM | >100 µM | [1][2] |
| ATR | >100 µM | [1][2] |
Mechanism of Action: Abrogating DNA Repair
The primary mechanism by which NU7441 exerts its effects is through the competitive inhibition of the ATP-binding site of DNA-PKcs.[2] This action is central to its role as a sensitizer to DNA-damaging therapies.
Caption: Inhibition of the NHEJ pathway by NU7441.
Upon induction of a DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates downstream targets, including itself, to facilitate the recruitment of other repair factors and the eventual ligation of the broken ends. NU7441, by blocking the kinase activity of DNA-PKcs, stalls this process, leading to the persistence of DSBs.[4][5][6] This unrepaired damage triggers prolonged cell cycle arrest, primarily at the G2/M checkpoint, and can ultimately lead to apoptotic cell death.[6][7][8][9]
Experimental Protocols
Protocol 1: Preparation of NU7441 Stock Solutions
-
Causality: Proper solubilization and storage of NU7441 are critical for maintaining its activity and ensuring reproducible experimental results. DMSO is the recommended solvent for creating a concentrated stock solution due to the compound's poor aqueous solubility.
Materials:
-
NU7441 powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: To prepare a 10 mM stock solution, add 241.84 µL of DMSO to 1 mg of NU7441 powder (assuming a molecular weight of 413.49 g/mol ). For a 5 mM stock, add 483.69 µL of DMSO. Gently warm the solution if necessary to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for up to a year.[10] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use. It is not recommended to store aqueous solutions of NU7441 for more than one day.[3]
Protocol 2: In Vitro Cell Viability and Sensitization Assay (Clonogenic Survival Assay)
-
Causality: This assay is the gold standard for assessing the cytotoxic and cytostatic effects of a compound and its ability to sensitize cells to radiation or chemotherapy. It measures the ability of single cells to proliferate and form colonies, providing a robust measure of cell reproductive integrity.
Caption: Workflow for a clonogenic survival assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 10 cm tissue culture plates
-
NU7441 stock solution
-
DNA-damaging agent (e.g., doxorubicin, etoposide) or access to an irradiator
-
Phosphate-buffered saline (PBS)
-
Fixing/staining solution (e.g., 0.5% crystal violet in methanol/water)
Procedure:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well of a 6-well plate) to ensure that individual colonies can be distinguished. The exact number will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.
-
Pre-treatment with NU7441: Allow cells to attach overnight. The next day, pre-treat the cells with a fixed concentration of NU7441 (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours.[2]
-
Induction of DNA Damage:
-
Chemotherapy: Add the chemotherapeutic agent at varying concentrations to the NU7441-containing medium and incubate for a defined period (e.g., 24 hours).
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation.
-
-
Wash and Recovery: After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.[2]
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.[2]
-
Staining and Counting:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix and stain the colonies with a crystal violet solution for 20-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.[2]
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the data to generate survival curves and determine the dose-enhancement ratio (DER) for NU7441.
Protocol 3: Assessment of DNA Double-Strand Breaks (γH2AX Immunofluorescence Assay)
-
Causality: This immunofluorescence-based assay quantifies the formation of γH2AX foci, which are markers of DNA double-strand breaks. The persistence of these foci over time indicates inhibition of DNA repair. NU7441 is expected to increase the number and persistence of γH2AX foci following DNA damage.[5][11][12]
Materials:
-
Cells grown on glass coverslips
-
NU7441 stock solution
-
DNA-damaging agent or irradiator
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Pre-treat with NU7441 (e.g., 1 µM) for 1 hour before inducing DNA damage (e.g., with etoposide or ionizing radiation).[12]
-
Time Course: Fix cells at various time points after damage induction (e.g., 0, 1, 4, 24 hours) to assess the kinetics of foci formation and resolution.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in NU7441-treated cells compared to controls indicates inhibition of DNA repair.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Causality: NU7441-mediated inhibition of DSB repair is known to induce cell cycle arrest, typically in the G2/M phase, as the cell attempts to repair the damage before proceeding to mitosis.[6][13] Flow cytometry with propidium iodide (PI) staining is a standard method to quantify the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing propidium iodide and RNase A)[14][15]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, including the supernatant to collect any floating (potentially apoptotic) cells.
-
Fixation:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Fix the cells for at least 2 hours (or overnight) at 4°C.[15]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase in NU7441-treated samples, especially in combination with a DNA-damaging agent, is the expected outcome.[6][13]
In Vivo Applications: Xenograft Models
NU7441 has demonstrated efficacy in vivo, potentiating the effects of chemotherapy in tumor xenograft models.[1][5]
-
Administration: In mice bearing human colon cancer xenografts, NU7441 has been administered via intraperitoneal (i.p.) injection at doses around 10 mg/kg.[12]
-
Efficacy: This dosing regimen was shown to be non-toxic and maintained concentrations of NU7441 in the tumor tissue sufficient for chemopotentiation for at least 4 hours.[5][12] In combination with etoposide, NU7441 significantly increased tumor growth delay compared to etoposide alone.[5][12]
Emerging Applications: Enhancing CRISPR-Cas9 Gene Editing
Recent studies have highlighted a novel application for NU7441 in the field of genome engineering. By inhibiting the NHEJ pathway, NU7441 can shift the balance of DNA repair towards the more precise homology-directed repair (HDR) pathway following CRISPR-Cas9-mediated DNA cleavage. This has been shown to enhance the efficiency of HDR-mediated gene editing by 2 to 3-fold, making NU7441 a valuable tool for researchers seeking to improve the precision of gene editing experiments.[16][17][18]
Conclusion and Future Perspectives
This compound (NU7441) is a powerful and selective tool for the interrogation of the DNA damage response in cancer cells. Its ability to inhibit DNA-PK and the NHEJ pathway makes it an effective chemosensitizer and radiosensitizer across a range of cancer types. The detailed protocols provided herein offer a robust framework for researchers to explore the therapeutic potential of DNA-PK inhibition. As our understanding of DNA repair pathways in cancer continues to evolve, targeted inhibitors like NU7441 will undoubtedly remain at the forefront of research aimed at overcoming therapeutic resistance and improving patient outcomes.
References
-
DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. ResearchGate. Available at: [Link]
-
DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. Lund University Research Portal. Available at: [Link]
-
Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair. PubMed. Available at: [Link]
-
Targeting the DNA Double Strand Break Repair Machinery in Prostate Cancer. PMC. Available at: [Link]
-
NU7441 significantly promoted tumor growth in tumor-bearing mice. ResearchGate. Available at: [Link]
-
NU7441 Enhances the Radiosensitivity of Liver Cancer Cells. PubMed. Available at: [Link]
-
Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination. PubMed. Available at: [Link]
-
Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. American Association for Cancer Research. Available at: [Link]
-
DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. PubMed. Available at: [Link]
-
Preclinical Evaluation of a Potent Novel DNA-Dependent Protein Kinase Inhibitor NU7441. Cancer Research. Available at: [Link]
-
DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. PMC. Available at: [Link]
-
DNA-PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells. PMC. Available at: [Link]
-
Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination. SpringerLink. Available at: [Link]
-
CRISPR/Cas9 Ribonucleoprotein Delivery Enhanced by Lipo-Xenopeptide Carriers and Homology-Directed Repair Modulators: Insights from Reporter Cell Lines. PubMed. Available at: [Link]
-
Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair. NIH. Available at: [Link]
-
DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys?. Journal of Cell Science. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
-
Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage. Company of Biologists journals. Available at: [Link]
-
The role of DNA polymerase activity in human non-homologous end joining. PMC. Available at: [Link]
-
(PDF) CRISPR/Cas9 Ribonucleoprotein Delivery Enhanced by Lipo-Xenopeptide Carriers and Homology-Directed Repair Modulators: Insights from Reporter Cell Lines. ResearchGate. Available at: [Link]
-
Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing. PMC. Available at: [Link]
-
DNA-Dependent Protein Kinase in Non-Homologous End Joining. Encyclopedia MDPI. Available at: [Link]
-
(PDF) Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair. ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
(PDF) DNA-PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells. ResearchGate. Available at: [Link]
-
DNA / Cell cycle measurement - Flow cytometry. University of Zurich. Available at: [Link]
-
Cell viability assay using potential PAK inhibitors. ResearchGate. Available at: [Link]
-
DNA-PK dependent versus independent nonhomologous end joining: Pathway selection as function of reaction conditions. AACR Journals. Available at: [Link]
-
Improving Homology-Directed Repair in Genome Editing Experiments by Influencing the Cell Cycle. MDPI. Available at: [Link]
-
(PDF) Live-Cell Tracking of γ-H2AX Kinetics Reveals the Distinct Modes of ATM and DNA-PK in Immediate Response to DNA Damage. ResearchGate. Available at: [Link]
-
Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks. Oncotarget. Available at: [Link]
-
DNA / Cell cycle measurement - Flow cytometry. University of Zurich. Available at: [Link]
-
Chemical enhancement of CRISPR (clustered regularly interspaced short... ResearchGate. Available at: [Link]
Sources
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- 4. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
protocol for dissolving 5-Morpholino-2-nitrobenzenecarboxamide for experiments
An Application Note and Protocol for the Solubilization and Handling of 5-Morpholino-2-nitrobenzenecarboxamide and Structurally Related Novel Compounds.
Introduction: A Framework for Characterizing Novel Compound Solubility
The successful integration of a novel chemical entity, such as this compound, into experimental workflows is fundamentally dependent on establishing a reliable and reproducible solubilization protocol. Given that this specific molecule is not widely documented in publicly available literature, this guide presents a first-principles approach to developing a robust dissolution method. By analyzing the physicochemical properties inferred from its chemical structure, we can devise a systematic workflow applicable to this compound and other novel molecules with similar features.
The structure combines a hydrophobic nitrobenzene core with polar functional groups—a morpholine ring and a carboxamide moiety. This duality suggests that while aqueous solubility may be limited, the compound is likely amenable to dissolution in polar organic solvents. This document provides a step-by-step methodology, from initial solubility screening to the preparation of stable stock and working solutions, ensuring the integrity of your experimental outcomes.
Part 1: Inferred Physicochemical Properties and Solvent Selection Rationale
The chemical name "this compound" implies the following structural features that guide solvent selection:
-
Nitrobenzene Core: The aromatic ring substituted with a nitro group is a classic hydrophobic and electron-poor structure. This component inherently limits solubility in aqueous media.
-
Carboxamide Group (-CONH₂): This polar group can act as both a hydrogen bond donor and acceptor, potentially aiding solubility in protic solvents like alcohols.
-
Morpholine Group: A cyclic ether and amine, this moiety adds significant polarity and a potential site for protonation in acidic conditions, which could enhance aqueous solubility.
Based on this analysis, the most promising solvents are polar, aprotic solvents capable of disrupting crystal lattice energy without relying solely on hydrogen bonding.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Class | Rationale for Use | Typical Starting Concentration |
|---|---|---|---|
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Excellent solvating power for a wide range of organic molecules. Biocompatible at low concentrations (<0.5%) for most in vitro assays. | 10-100 mM |
| DMF (Dimethylformamide) | Polar Aprotic | Similar to DMSO, can be a suitable alternative if DMSO interferes with the assay. Note: Higher toxicity. | 10-100 mM |
| Ethanol (200 Proof) | Polar Protic | The hydroxyl group can interact with the carboxamide and morpholine moieties. Often used in drug formulations. | 1-10 mM |
| Methanol | Polar Protic | More polar than ethanol, may offer slightly better solvation for highly polar compounds. | 1-10 mM |
Part 2: Experimental Protocols
Protocol 1: Systematic Solubility Screening Workflow
This protocol is designed to efficiently determine the optimal solvent for this compound using a minimal amount of the compound.
Workflow Diagram: Solubility Screening Decision Tree
Caption: Workflow for systematic solubility testing.
Step-by-Step Procedure:
-
Preparation: Accurately weigh approximately 1-2 mg of this compound into a clear glass or polypropylene microcentrifuge tube.
-
Initial Solvent Test (DMSO):
-
Add a calculated volume of high-purity, anhydrous DMSO to achieve a high target concentration (e.g., 50-100 mM). The ability to create a high-concentration stock is crucial for minimizing solvent effects in final assays.
-
Vortex the tube vigorously for 1 minute.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
-
Aiding Dissolution:
-
If not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break up solute aggregates.
-
If solids persist, gently warm the solution to 37°C for 10 minutes. Many compounds exhibit increased solubility at slightly elevated temperatures. Caution: Do not overheat, as this may degrade the compound.
-
-
Assessing Solubility: If the compound dissolves completely, this solvent and the achieved concentration can be considered suitable for a stock solution. If it remains insoluble, repeat the process with an alternative solvent like DMF.
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol details the preparation of a standard 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Calculate Required Mass: Determine the molecular weight (MW) of the compound. For this example, let's assume a hypothetical MW of 267.24 g/mol . To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 267.24 g/mol * 1000 mg/g = 2.67 mg
-
-
Weighing: Carefully weigh out the calculated mass of the compound and place it in a sterile vial.
-
Dissolution:
-
Add approximately 80% of the final required volume of DMSO (e.g., 800 µL for a 1 mL final volume).
-
Cap the vial tightly and vortex until the solid is fully dissolved. Use sonication or gentle warming as determined in the screening protocol if necessary.
-
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL). This is known as bringing to volume (q.s.).
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in light-blocking (amber) or foil-wrapped tubes. This prevents degradation from repeated freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Protocol 3: Preparation of Aqueous Working Solutions from Organic Stock
This is a critical step, as improper dilution can cause the compound to precipitate out of solution.
Workflow Diagram: Serial Dilution from Stock
Caption: Serial dilution workflow to prevent precipitation.
Procedure:
-
Pre-warm Aqueous Medium: Warm your cell culture medium or experimental buffer to its temperature of use (typically 37°C). Solubility is generally lower in cold solutions.
-
Prepare for Dilution: Dispense the required volume of the aqueous medium into a sterile tube.
-
Crucial Dilution Step:
-
While gently vortexing or swirling the tube of aqueous medium, add the small volume of the DMSO stock solution directly into the liquid.
-
Do not pipette the stock solution onto the side of the tube. The goal is to ensure rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Vehicle Control: It is imperative to prepare a "vehicle control" solution containing the same final concentration of DMSO as your experimental samples. This allows you to distinguish the effects of the compound from the effects of the solvent itself. For example, if your final working solution contains 0.1% DMSO, your vehicle control will be your aqueous medium with 0.1% DMSO added.
Part 3: Troubleshooting and Best Practices
-
Compound Precipitation: If the compound precipitates upon dilution into an aqueous buffer, try a lower concentration stock solution or perform a serial dilution (e.g., from 10 mM to 1 mM in DMSO first, then to the final concentration in the aqueous buffer).
-
Solvent Toxicity: Always confirm the tolerance of your experimental system (e.g., cell line) to the chosen solvent. Most cell lines tolerate DMSO up to 0.5% (v/v), but this should be empirically verified.
-
Solution Stability: For novel compounds, it is advisable to assess the stability of the stock solution over time. This can be done by comparing the efficacy of a freshly prepared solution to one that has been stored for several weeks.
-
pH Dependence: The solubility of compounds with ionizable groups like amines (morpholine) can be pH-dependent. If solubility in neutral buffer is poor, you may assess solubility in slightly acidic or basic conditions, if compatible with your experiment.
References
-
General Principles of Solubility
- Title: "Solubility of Things"
- Source: LibreTexts Chemistry
-
URL: [Link]
-
Best Practices for Compound Handling
- Title: "Best Practice Guidelines for Compound Management"
- Source: SLAS (Society for Laboratory Autom
-
URL: [Link]
- Properties of Common Organic Solvents: Title: "Common Organic Solvents Table" Source: MilliporeSigma (Sigma-Aldrich)
Application Notes and Protocols for the Analytical Determination of 5-Morpholino-2-nitrobenzenecarboxamide
Introduction: The Analytical Imperative for 5-Morpholino-2-nitrobenzenecarboxamide
This compound is a substituted nitroaromatic compound with a molecular weight of 251.24 g/mol and a high melting point of 280-282°C, indicating significant thermal stability[1]. As with many nitroaromatic compounds, its synthesis, purification, and potential application in drug development or other chemical industries necessitate robust and reliable analytical methods for its detection and quantification. The presence of a chromophoric nitro group, a polar carboxamide, and a morpholino moiety dictates the selection of appropriate analytical techniques. This guide provides a detailed overview of suitable analytical methodologies, complete with step-by-step protocols and the scientific rationale behind the experimental choices, to empower researchers in their work with this compound.
Physicochemical Properties and their Analytical Implications
| Property | Value/Information | Analytical Implication |
| Molecular Formula | C11H13N3O4 | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 251.24 g/mol | Essential for accurate mass determination in MS and for preparing standard solutions. |
| Melting Point | 280-282 °C[1] | Suggests high thermal stability, making it suitable for GC-MS analysis, although derivatization may be necessary to improve volatility. |
| Structure | Aromatic ring with nitro, carboxamide, and morpholino groups | The nitroaromatic structure imparts strong UV-Vis absorbance, making spectrophotometric and HPLC-UV detection highly effective. The polar groups suggest good solubility in polar organic solvents and favor reversed-phase HPLC conditions. The nitro group is also electrochemically active, allowing for sensitive electrochemical detection. |
| Solubility | Expected to be soluble in polar organic solvents like acetonitrile, methanol, and DMSO. | Guides the selection of appropriate solvents for sample preparation and mobile phases in liquid chromatography. |
Recommended Analytical Techniques: A Multi-faceted Approach
The choice of analytical method for this compound will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below, we detail several powerful techniques, each with its own strengths.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the routine quantification of this compound. The strong UV absorbance of the nitroaromatic ring allows for sensitive detection.
-
Reversed-Phase Chromatography: The moderate polarity of the molecule makes reversed-phase chromatography, with a nonpolar stationary phase (like C18) and a polar mobile phase, the most logical choice for good retention and separation from potential impurities[2][3].
-
Mobile Phase: A mixture of acetonitrile or methanol with water is a common and effective mobile phase for nitroaromatic compounds[2]. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual acidic or basic functionalities. For mass spectrometry compatibility, formic acid is preferred over non-volatile acids like phosphoric acid[2].
-
UV Detection Wavelength: The benzophenone core in related structures shows strong absorbance in the 250-350 nm range[3]. A photodiode array (PDA) detector is recommended to determine the optimal wavelength of maximum absorbance (λmax) for this compound, which is expected to be in this region.
Caption: Workflow for HPLC-UV analysis of this compound.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Formic acid (or phosphoric acid for non-MS applications).
-
This compound reference standard.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent[3].
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan with PDA to determine λmax (likely around 260-340 nm), then use that wavelength for quantification.
-
Elution Program: Start with a gradient to determine the optimal mobile phase composition, then switch to an isocratic method for routine analysis.
-
Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes[3].
-
Isocratic: Based on the retention time from the gradient run, determine an appropriate isocratic mobile phase composition.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the method of choice. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing structural confirmation of the analyte.
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like this compound. Atmospheric pressure chemical ionization (APCI) is another option, particularly for less polar compounds, and has been used for nitrosamine analysis[4]. Negative ion mode may be effective due to the electron-withdrawing nitro group, which can stabilize a negative charge.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), which offers excellent sensitivity and selectivity. An Orbitrap or Time-of-Flight (TOF) analyzer can provide high-resolution mass data for accurate mass confirmation.
-
Mobile Phase: As mentioned, a volatile acid like formic acid is crucial for LC-MS compatibility[2]. Ammonium acetate or ammonium formate can also be used as mobile phase additives to enhance ionization.
Caption: Workflow for LC-MS analysis of this compound.
-
Instrumentation:
-
UHPLC or HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an ESI or APCI source.
-
-
Reagents:
-
As for HPLC-UV, but with LC-MS grade solvents and additives.
-
-
Preparation of Solutions:
-
As for HPLC-UV.
-
-
LC-MS Conditions:
-
Chromatographic Conditions: Similar to the HPLC-UV method, but potentially with a lower flow rate (e.g., 0.4-0.6 mL/min) and a smaller internal diameter column for better sensitivity.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive and negative mode to determine the most sensitive polarity.
-
Full Scan: Initially, perform a full scan analysis to determine the precursor ion (e.g., [M+H]+, [M-H]-, [M+Na]+).
-
MS/MS (for QqQ): Fragment the precursor ion to identify characteristic product ions for MRM method development.
-
Capillary Voltage, Gas Flow, and Temperatures: Optimize these parameters for the specific instrument and compound to achieve maximum signal intensity.
-
-
-
Data Analysis:
-
For quantitative analysis, use the MRM transitions and construct a calibration curve based on the peak areas of the most intense transition.
-
For qualitative analysis, confirm the presence of the compound by its retention time and the presence of the correct precursor and product ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its high melting point, this compound may have limited volatility for direct GC-MS analysis. However, derivatization can be employed to increase its volatility and thermal stability.
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as the amide group in this molecule. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility[5].
-
GC Column: A nonpolar or medium-polarity capillary column (e.g., 5% diphenyl/95% dimethylpolysiloxane) is generally suitable for the analysis of a wide range of organic compounds[6].
-
Ionization: Electron ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents:
-
Derivatization agent (e.g., BSTFA with 1% TMCS).
-
Anhydrous solvent (e.g., pyridine, acetonitrile).
-
This compound reference standard.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh the sample or standard into a reaction vial.
-
Add the anhydrous solvent and the derivatization reagent.
-
Heat the vial (e.g., at 70°C for 30 minutes) to complete the reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized analyte.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards.
-
Other Potential Methods
-
UV-Vis Spectroscopy: For a quick purity check or quantification of a pure sample, UV-Vis spectroscopy can be used. A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) can be prepared, and its absorbance can be measured at its λmax. Quantification is based on the Beer-Lambert law, requiring a previously determined molar absorptivity.
-
Electrochemical Detection: The nitro group in nitroaromatic compounds is electrochemically active and can be reduced at an electrode surface. This property can be exploited for highly sensitive detection using techniques like differential pulse voltammetry or square-wave voltammetry[7][8]. This method is particularly useful for trace analysis in environmental or biological samples.
Method Validation and Quality Control
For all the chromatographic methods described, proper validation is essential to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The range over which the detector response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Specificity: The ability of the method to measure the analyte of interest in the presence of other components.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical determination of this compound can be effectively achieved using a variety of techniques. HPLC-UV offers a robust and straightforward method for routine analysis. For higher sensitivity and confirmation, LC-MS is the preferred technique. GC-MS, following derivatization, provides an alternative approach. The choice of the most suitable method will be dictated by the specific analytical needs, the available instrumentation, and the sample matrix. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to develop and validate reliable analytical methods for this compound.
References
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-(p-nitrobenzamido)benzenesulphonic acid on Newcrom R1 HPLC column.
-
Kundu, J., Ghosh, A., Ghosh, U., Das, A., Nagar, D., Pattanayak, S., Ghose, A., & Sinha, S. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466–9478. [Link]
-
Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2003). LC-electron capture-APCI(-)-MS determination of nitrobenzoxadiazole derivatives. The Analyst, 128(11), 1365–1372. [Link]
-
Kim, K. B., Kim, J. H., Park, J. H., Lee, J. Y., & Kim, C. K. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological research, 34(3), 231–238. [Link]
-
Das, A., Ghosh, A., Ghosh, U., & Sinha, S. (2023). Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. Bioconjugate chemistry, 34(2), 299–306. [Link]
- Pop, A., Bodoki, E., & Oprean, R. (2025).
-
Wang, J., Wang, L., Liu, G., Wu, M., & Liu, X. (2011). An electrochemical sensor for ultratrace nitroaromatic compounds (NACs) using mesoporous SiO2 of MCM-41 as sensitive materials. Analytical chemistry, 83(6), 2223–2228. [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. U.S. Department of Health and Human Services.
-
ResearchGate. (n.d.). Experimental UV-vis optical absorption spectra of studied compounds as.... Retrieved from [Link]
-
ResearchGate. (n.d.). A Multi-Analyte LC–MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan. Retrieved from [Link]
-
Parshintsev, J., Hartonen, K., & Riekkola, M. L. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Analytical and bioanalytical chemistry, 400(9), 3057–3067. [Link]
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Bramsen, J. B., Laursen, M. B., Nielsen, A. F., Hansen, T. B., Bus, C., Langkjaer, N., ... & Kjems, J. (2010). 5′-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger. Chemical Communications, 46(32), 5841-5843. [Link]
-
Mabbott, S., Al-Abdullah, A., Al-Ogaidi, I., & Graham, D. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3044–3050. [Link]
-
Agilent. (n.d.). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Retrieved from [Link]
-
Kundu, J., Ghosh, A., Ghosh, U., Das, A., Nagar, D., Pattanayak, S., ... & Sinha, S. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of organic chemistry, 87(15), 9466-9478. [Link]
-
MDPI. (2026). Two-Dimensional Carbon-Based Electrochemical Sensors for Pesticide Detection: Recent Advances and Environmental Monitoring Applications. Retrieved from [Link]
- Weller, D. D. (2012). Method of synthesis of morpholino oligomers. U.S. Patent No. 8,299,206 B2. Washington, DC: U.S.
- Hartig, L., & von Czapiewski, K. (2005). Detecting nitrofuran metabolites in animal products using LC/MS/MS. Spectroscopy Europe, 17(3), 21-23.
-
Friedlos, F., Knox, R. J., Roberts, J. J., & Workman, P. (1992). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical pharmacology, 44(7), 1473-1479. [Link]
-
Wang, J., Liu, G., Wu, M., & Liu, X. (2011). Disposable electrochemical sensor for determination of nitroaromatic compounds by a single-run approach. Analytical chemistry, 83(15), 6066–6072. [Link]
-
Singh, E., & Shukla, S. K. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 868. [Link]
-
Bramsen, J. B., Laursen, M. B., Nielsen, A. F., Hansen, T. B., Bus, C., Langkjaer, N., ... & Kjems, J. (2019). 5'-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger. Chemical communications (Cambridge, England), 55(34), 4969-4972. [Link]
-
Hart, L. R., Koser, M. L., Hart, S. J., McKenna, S. A., & Pentelute, B. L. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature communications, 12(1), 4386. [Link]
- NIOSH. (1998). Nitroaromatic compounds: Method 2005. In NIOSH Manual of Analytical Methods (4th ed.).
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ResearchGate. (n.d.). Enhanced electrochemical sensing of nitroaromatic compounds based on hydroxyl modified carbon submicroparticles. Retrieved from [Link]
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Thomas, J., Wilson, J. N., & Bunz, U. H. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(23), 28269–28277. [Link]
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ResearchGate. (n.d.). UV-vis spectra of 2 (red) and ferrocenecarboxamide (blue) as recorded.... Retrieved from [Link]
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- 2. Separation of 2-Amino-5-(p-nitrobenzamido)benzenesulphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
5-Morpholino-2-nitrobenzenecarboxamide solubility and stability issues
Welcome to the technical support center for 5-Morpholino-2-nitrobenzenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the solubility and stability of this compound.
I. Troubleshooting Guide
This section provides practical solutions to common experimental challenges encountered with this compound.
A. Solubility Issues
Problem 1: The compound is not dissolving in my chosen solvent.
Possible Causes:
-
Incorrect Solvent Selection: this compound, with its aromatic nitro group, morpholino moiety, and carboxamide functional group, exhibits a complex polarity profile. It is expected to have limited solubility in non-polar solvents and potentially challenging solubility in some polar solvents.
-
Insufficient Solvent Volume: The amount of solvent may be inadequate to fully dissolve the compound at the desired concentration.
-
Low Temperature: Dissolution is an endothermic process for many organic compounds, and lower temperatures can significantly reduce solubility.
-
Precipitation: The compound may have initially dissolved but then precipitated out of solution due to changes in temperature or solvent composition.
Solutions:
-
Systematic Solvent Screening: Based on the principle of "like dissolves like," polar aprotic solvents are predicted to be the most effective for solvating this compound.[1] A systematic approach to solvent selection is recommended.
-
Recommended Primary Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points due to their high polarity and ability to form strong intermolecular interactions.
-
Recommended Secondary Solvents: Polar protic solvents such as ethanol and methanol may also be effective, although potentially to a lesser extent than DMSO or DMF.
-
Aqueous Solubility: The compound is expected to have very low solubility in water.
-
-
Gentle Heating: Warming the solution can significantly increase the rate of dissolution and the equilibrium solubility.
-
Protocol: Place the vial containing the compound and solvent in a water bath set to 30-40°C.
-
Caution: Avoid excessive heat, as it may lead to thermal degradation.
-
-
Sonication: Utilizing an ultrasonic bath can aid in breaking down solid aggregates and enhance dissolution.
-
Protocol: Place the sealed vial in a sonicator for 5-10 minute intervals. Monitor the solution for clarity.
-
-
Co-Solvent Systems: If solubility in a single solvent is insufficient for your experimental needs, a co-solvent system can be employed.
-
Example: For aqueous-based assays, a concentrated stock solution can be prepared in DMSO, followed by serial dilution into the aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays.
-
Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance are expected to facilitate dissolution.[1] |
| Polar Protic | Ethanol, Methanol | Moderate | The presence of hydroxyl groups allows for hydrogen bonding, but the overall polarity may be less optimal than polar aprotic solvents.[1] |
| Non-Polar | Hexane, Toluene | Low | The significant polarity of the nitro, morpholino, and carboxamide groups makes dissolution in non-polar solvents unfavorable.[1] |
| Aqueous | Water, Buffers | Very Low | The large organic scaffold is expected to dominate, leading to poor aqueous solubility. |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol allows for the precise determination of the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Spectrophotometer or HPLC system
-
0.22 µm syringe filters
Procedure:
-
Preparation: Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is crucial for ensuring saturation.
-
Solvent Addition: Add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification:
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore, create a standard curve of known concentrations to determine the concentration of the saturated solution.
-
HPLC: This is the preferred method for its accuracy and specificity. Develop a suitable HPLC method and quantify the compound against a standard curve.
-
-
Calculation: Express the solubility in units such as mg/mL or molarity.
B. Stability Issues
Problem 2: I am observing degradation of my compound in solution.
Possible Causes:
-
Hydrolysis: The carboxamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and morpholine.[2]
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can induce degradation pathways.[3]
-
Thermal Degradation: Elevated temperatures can promote the breakdown of the molecule.
-
Oxidative Degradation: The presence of oxidizing agents can lead to decomposition.
Solutions:
-
pH Control:
-
Recommendation: Prepare solutions in buffers with a pH range of 6.0-7.5 for enhanced stability. Avoid strongly acidic or basic conditions.
-
Rationale: The rate of amide hydrolysis is often pH-dependent, with increased rates at pH extremes.[2]
-
-
Protection from Light:
-
Recommendation: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
-
Rationale: Photolytic degradation can be mitigated by blocking exposure to UV and visible light.[3]
-
-
Temperature Control:
-
Recommendation: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
Rationale: Lower temperatures slow down the kinetics of degradation reactions.
-
-
Use of Freshly Prepared Solutions:
-
Recommendation: Whenever possible, prepare solutions of this compound immediately before use.
-
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][5]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC system with a UV detector
-
pH meter
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Constant temperature oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Analysis: Quantify the loss of the parent compound and the formation of degradation products over time.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on its chemical structure, DMSO or DMF are the recommended solvents for preparing high-concentration stock solutions. These solvents offer the best chance of achieving complete dissolution.
Q2: How should I store solutions of this compound to ensure stability?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in amber, airtight containers. For short-term use, refrigeration at 2-8°C is suitable. Always minimize the number of freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Due to the presence of a nitroaromatic group, the compound is likely to be photosensitive.[3] It is crucial to protect solutions from light to prevent photodegradation.
Q4: What are the likely degradation pathways for this compound?
A4: The primary potential degradation pathways include:
-
Hydrolysis of the carboxamide bond: This would result in the formation of 5-morpholino-2-nitrobenzoic acid and morpholine.[2]
-
Photolytic degradation: The nitro group can undergo various photochemical reactions upon exposure to light.[3]
Q5: Can I use this compound in aqueous buffers for my experiments?
A5: Yes, but with caution. The compound has low predicted aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
III. Visualizations
Caption: Decision tree for troubleshooting solubility issues.
Caption: Workflow for addressing stability concerns.
IV. References
-
Han, S., et al. (2017). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 105, 139-147.
-
Gene Tools, LLC. Functionalizing Morpholino Oligos for Antisense Drug Research and Development. [Link]
-
Douglas, T. A., et al. (2009). Substitution of Aromatic Residues with Polar Residues in the Active Site Pocket of epi-Isozizaene Synthase Leads to the Generation of New Cyclic Sesquiterpenes. Journal of the American Chemical Society, 131(42), 15128–15129.
-
Deiters, A. (2013). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology, 8(11), 2437–2442.
-
Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. [Link]
-
Catalyst. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Chem-Space. This compound, 97% Purity, C11H13N3O4, 1 gram. [Link]
-
Royal Society of Chemistry. (2020). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry, 18(3), 464-470.
-
Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
-
Royal Society of Chemistry. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic & Biomolecular Chemistry, 20(16), 3323-3327.
-
Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 66(6), 795-798.
-
MDPI. (2023). Bio-Coated Graphitic Carbon Nitrides for Enhanced Nitrobenzene Degradation: Roles of Extracellular Electron Transfer. Catalysts, 13(12), 1488.
-
ResearchGate. (2014). UV-Irradiated Photocatalytic Degradation of Nitrobenzene by Titania Binding on Quartz Tube. [Link]
-
k-chem.org. Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. [Link]
-
Semantic Scholar. (1970). Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. [Link]
Sources
Technical Support Center: Troubleshooting 5-Morpholino-2-nitrobenzenecarboxamide Crystallization
Welcome to the technical support center for the crystallization of 5-Morpholino-2-nitrobenzenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By providing in-depth, scientifically grounded troubleshooting advice, we aim to empower you to optimize your crystallization processes for improved yield, purity, and crystal quality.
I. Understanding the Crystallization of this compound
This compound is a synthetic organic compound with a molecular structure that presents both opportunities and challenges for crystallization.[1] Its morpholine and nitro functional groups, along with the carboxamide linkage, influence its solubility and crystal packing. A successful crystallization process hinges on carefully controlling parameters like solvent selection, temperature, and cooling rate to achieve a state of supersaturation that favors crystal growth over precipitation or oiling out.[2]
Recrystallization is a fundamental technique for purifying solid organic compounds.[3][4] The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4] Ideally, the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities remain soluble at all temperatures.
II. Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a problematic crystallization?
A problematic crystallization can manifest in several ways. The most common indicators include:
-
"Oiling out": The compound separates as a liquid phase instead of solid crystals upon cooling.[5][6]
-
Formation of amorphous precipitate: A fine, non-crystalline powder crashes out of the solution.
-
No crystal formation: The solution remains clear even after cooling and extended periods.
-
Poor crystal quality: The resulting crystals are very small, needle-like, or clumped together, making them difficult to filter and dry.
-
Low yield: The amount of recovered crystalline material is significantly less than expected.[5]
Q2: How do impurities affect the crystallization of this compound?
Impurities can significantly hinder the crystallization process.[7][8] Structurally similar impurities can co-crystallize with the desired compound, reducing its purity.[9][10] Other impurities can inhibit crystal nucleation and growth, leading to smaller crystals or preventing crystallization altogether.[7] Even trace amounts of impurities can alter the crystal habit, resulting in different crystal shapes.[7][10]
Q3: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][11] Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, melting point, and stability.[11][12] For a pharmaceutical compound, controlling the polymorphic form is critical as it can impact bioavailability and drug product performance.[11] The crystallization conditions, such as the choice of solvent and cooling rate, can influence which polymorph is obtained.
III. Troubleshooting Guides
Scenario 1: "Oiling Out" - The Compound Separates as a Liquid
Problem: Upon cooling the crystallization solution, instead of forming solid crystals, an oily liquid separates. This is a common issue with nitroaromatic compounds.[5]
Causality: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly supersaturated.[5][6] The solute melts before it can crystallize, or the concentration is so high that the molecules aggregate into a disordered liquid phase. Impurities can also contribute to this phenomenon.[5]
Troubleshooting Protocol:
-
Re-dissolution and Dilution: Gently reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. A gradual decrease in temperature provides more time for the molecules to arrange themselves into an ordered crystal lattice. A Dewar flask can be used to slow down the cooling process.
-
Solvent System Modification: If oiling out persists, the solvent system needs to be re-evaluated.
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Mixed Solvent System: Introduce a co-solvent (an "anti-solvent") in which the compound is less soluble.[11] The anti-solvent should be miscible with the primary solvent.[13] Add the anti-solvent dropwise to the hot, dissolved solution until slight turbidity appears, then add a few drops of the primary solvent to redissolve the precipitate before allowing it to cool slowly.
-
Scenario 2: No Crystal Formation
Problem: The solution remains clear and no crystals form, even after cooling to room temperature or below.
Causality: The solution may be in a metastable supersaturated state, where the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.[5] This can be due to a solution that is not sufficiently concentrated or the absence of nucleation sites.[14]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[5] The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution.[5][11] This "seed crystal" provides a template for further crystal growth.[2]
-
-
Increase Supersaturation:
-
Solvent Re-evaluation: If induction methods fail, the chosen solvent may be too good at dissolving the compound, even at low temperatures. A less effective solvent or a mixed solvent system may be required.
Scenario 3: Low Yield of Crystalline Product
Problem: The amount of recovered crystalline material is significantly lower than theoretically possible.
Causality: Several factors can contribute to a low yield:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.[5]
-
Premature Crystallization: If a hot filtration step is performed to remove insoluble impurities, the compound may crystallize prematurely in the funnel, leading to product loss.[5]
-
Inappropriate Washing: Washing the collected crystals with a solvent in which they are too soluble will dissolve some of the product.[5]
Troubleshooting Protocol:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Prevent Premature Crystallization: If hot filtration is necessary, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing during filtration.[5]
-
Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[5] This minimizes dissolution of the product while still removing residual mother liquor.
-
Recover from Mother Liquor: Before discarding the filtrate (mother liquor), cool it in an ice bath to see if a second crop of crystals can be obtained.
Scenario 4: Poor Crystal Quality (Fine Needles, Aggregates)
Problem: The resulting crystals are very small, needle-like, or form large aggregates, which can be difficult to filter and may trap impurities.
Causality: Rapid cooling often leads to the formation of small, poorly formed crystals because nucleation dominates over crystal growth. The presence of certain impurities can also affect the crystal habit, favoring the growth of needles or other undesirable morphologies.[10]
Troubleshooting Protocol:
-
Slow Down the Cooling Rate: As with "oiling out," a slower cooling rate allows for the growth of larger, more well-defined crystals.
-
Solvent Selection: The choice of solvent can significantly influence crystal habit.[15] Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant (block-like) crystals.
-
Purification of Crude Material: If impurities are suspected to be the cause, consider further purification of the starting material before crystallization, for example, by column chromatography.
-
Control Agitation: While some agitation can promote crystal growth, excessive or vigorous stirring can lead to secondary nucleation and the formation of smaller crystals.
IV. Data and Protocols
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Water | Moderate to High | The morpholine and carboxamide groups can participate in hydrogen bonding with protic solvents.[1] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | High | The overall polarity of the molecule should lead to good solubility in these solvents.[1] |
| Nonpolar | Hexane, Toluene | Low | The polar functional groups will limit solubility in nonpolar solvents.[1] |
Experimental Protocol: Determining Optimal Solvent for Crystallization
-
Solubility Screening:
-
Place a small amount (e.g., 10-20 mg) of this compound into several small test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely, it is likely too soluble for use as a single crystallization solvent.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube and observe if the compound dissolves.
-
An ideal single solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Mixed Solvent System Selection:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) until the solution becomes turbid.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly. The formation of well-defined crystals indicates a suitable mixed solvent system.
-
V. Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization issues.
VI. Concluding Remarks
The successful crystallization of this compound is an achievable goal through systematic troubleshooting and a solid understanding of crystallization principles. This guide provides a framework for addressing common challenges, but it is important to remember that each crystallization is a unique experiment. Careful observation, methodical adjustments, and meticulous record-keeping are the cornerstones of mastering this essential purification technique.
References
- BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
- LabXchange. (2024, March 23). Lab Procedure: Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
- NIH. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC.
- Nature. (n.d.). Impact of impurities on crystal growth.
- MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- ResearchGate. (2012, March 14). Why I am not getting crystals?.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
- LabSolu. (n.d.). This compound.
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals - Department of Chemistry.
- LCGC International. (2025, November 18). Tiny Crystal Defects May Drive Harmful Nitrosamine Formation in Drugs, Purdue Researchers Report at EAS.
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
- NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC.
- PubMed. (n.d.). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954.
- NIH. (2021, July 20). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
- PubMed. (2019, April 25). 5'-Morpholino modification of the sense strand of an siRNA makes it a more effective passenger.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How To [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Morpholino-2-nitrobenzenecarboxamide Analogs
Welcome to the technical support center for the synthesis and optimization of 5-Morpholino-2-nitrobenzenecarboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful synthesis of your target compounds.
The synthesis of this compound analogs typically proceeds in two key stages:
-
Nucleophilic Aromatic Substitution (SNAr): The introduction of the morpholine moiety onto the aromatic ring.
-
Amide Bond Formation: The coupling of the resulting carboxylic acid with a desired amine.
This guide is structured to address challenges you may encounter during each of these critical steps.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Section 1.1: Nucleophilic Aromatic Substitution (SNAr) of a Halogenated 2-Nitrobenzoic Acid Derivative with Morpholine
Issue 1: Low or No Conversion to 5-Morpholino-2-nitrobenzoic Acid
-
Question: I am seeing a low yield or no formation of my desired 5-morpholino-2-nitrobenzoic acid product. What are the likely causes and how can I improve the reaction?
-
Answer: Low conversion in this SNAr reaction can stem from several factors. The key is to ensure the aromatic ring is sufficiently activated and that the reaction conditions favor the addition-elimination mechanism.[1][2][3]
-
Causality & Solution:
-
Insufficient Activation of the Aromatic Ring: The nitro group is a strong electron-withdrawing group, which is essential for activating the ring towards nucleophilic attack.[1][2] Ensure your starting material has the nitro group positioned ortho or para to the leaving group (e.g., a halogen). A meta positioning will not effectively stabilize the negatively charged Meisenheimer intermediate, leading to a sluggish or non-existent reaction.[4]
-
Poor Leaving Group: The nature of the leaving group is critical. For SNAr reactions, the reactivity order is typically F > Cl > Br > I. Fluorine is often the best leaving group because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine.[2] If you are using a chloro or bromo derivative with poor results, consider synthesizing the fluoro analog of your starting material.
-
Inappropriate Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions.[5][6] These solvents effectively solvate the cation of the base while leaving the nucleophile (morpholine) relatively free to attack the aromatic ring. Protic solvents can solvate the nucleophile, reducing its reactivity.[7][8]
-
Incorrect Base: A base is often required to deprotonate the morpholine, increasing its nucleophilicity, or to act as a scavenger for the hydrogen halide byproduct.[5] Common bases include K₂CO₃, Na₂CO₃, or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] The pKa of the conjugate acid of morpholine is around 8.3, so a base that can effectively deprotonate it is beneficial.[9]
-
Low Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier.[5] If you are running the reaction at room temperature, consider increasing it incrementally (e.g., to 60 °C, 80 °C, or reflux) while monitoring the reaction progress by TLC or LC-MS.
-
-
Issue 2: Formation of Side Products in the SNAr Reaction
-
Question: My reaction is producing significant impurities alongside the desired product. What are these side products and how can I minimize their formation?
-
Answer: Side product formation often arises from competing reactions. Identifying the nature of these impurities is key to mitigating them.
-
Causality & Solution:
-
Di-substitution: If your starting material has multiple leaving groups, you might observe di-substitution products where two morpholine molecules have reacted. To minimize this, use a controlled stoichiometry of morpholine (e.g., 1.0-1.2 equivalents).
-
Hydrolysis of the Starting Material: If there is water in your reaction mixture, the halogenated 2-nitrobenzoic acid can hydrolyze to the corresponding hydroxy derivative, especially at elevated temperatures. Ensure you are using anhydrous solvents and reagents.
-
Reaction with the Carboxylic Acid Moiety: While less common under these conditions, the morpholine could potentially react with the carboxylic acid to form an amide. This is more likely at very high temperatures. Maintaining a moderate reaction temperature should minimize this side reaction.
-
-
Section 1.2: Amide Bond Formation
Issue 1: Low Yield of the Final this compound Analog
-
Question: The coupling of my 5-morpholino-2-nitrobenzoic acid with my target amine is giving a low yield. How can I optimize this step?
-
Answer: Amide bond formation is a critical step, and its success hinges on the effective activation of the carboxylic acid.[10][11][12]
-
Causality & Solution:
-
Inefficient Coupling Reagent: The choice of coupling reagent is crucial. For electron-rich carboxylic acids and potentially less nucleophilic amines, a more potent coupling agent may be necessary. Common choices include carbodiimides like EDC (often with an additive like HOBt or DMAP) or uronium/phosphonium-based reagents like HATU, HBTU, or BOP.[13] If you are using a simple carbodiimide and getting low yields, switching to a reagent like HATU can be beneficial, especially for sterically hindered or electron-deficient amines.[13]
-
Hydrolysis of the Activated Intermediate: The activated carboxylic acid intermediate (e.g., an O-acylisourea) is susceptible to hydrolysis by any residual water in the reaction mixture, which will revert it back to the starting carboxylic acid.[12] It is imperative to use anhydrous solvents and reagents.
-
Suboptimal Reaction Temperature: Most amide coupling reactions are initially performed at 0 °C to control the exothermic activation step and then allowed to warm to room temperature.[12] Running the reaction at too high a temperature can lead to the decomposition of the coupling agent or the activated intermediate. Conversely, if the amine is not very reactive, a slight increase in temperature might be necessary.
-
Incorrect Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[12] However, a large excess can complicate purification. Similarly, using an appropriate amount of the coupling agent (typically 1.1-1.5 equivalents) is important.[12]
-
-
Issue 2: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify my final amide product. What are some common impurities and how can I remove them?
-
Answer: Purification challenges often arise from unreacted starting materials or byproducts from the coupling reaction.
-
Causality & Solution:
-
Unreacted Carboxylic Acid: If the coupling reaction did not go to completion, you will have unreacted 5-morpholino-2-nitrobenzoic acid. This can often be removed by a basic aqueous wash (e.g., with saturated NaHCO₃ solution) during the work-up, as the carboxylic acid will be deprotonated and dissolve in the aqueous layer.
-
Coupling Reagent Byproducts: Carbodiimide coupling agents like DCC or EDC produce urea byproducts (DCU or EDU). DCU is often insoluble in many organic solvents and can be removed by filtration. EDU is water-soluble and can be removed during an aqueous work-up. Byproducts from uronium/phosphonium reagents are also typically water-soluble.
-
Epimerization: If your amine is chiral, there is a risk of epimerization at the stereocenter adjacent to the amine. Using additives like HOBt can help to suppress this side reaction.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the nucleophilic aromatic substitution (SNAr) reaction in this synthesis?
A1: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][3][14]
-
Addition: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group (e.g., a halogen). This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[4] The presence of the electron-withdrawing nitro group, particularly at the ortho or para position, is crucial for stabilizing this intermediate.[2][4]
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[14]
Q2: How do I choose the best solvent for each reaction step?
A2:
-
SNAr Reaction: Polar aprotic solvents like DMSO, DMF, and NMP are ideal as they can solvate the counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[5][6][8]
-
Amide Coupling: Anhydrous aprotic solvents are typically used. Dichloromethane (DCM) and DMF are common choices. The choice may also depend on the solubility of your starting materials and the coupling agent used.
Q3: My final compound has a very intense color. Is this normal?
A3: Yes, nitroaromatic compounds are often yellow or orange in color. The presence of the nitro group in conjugation with the aromatic ring and the morpholino substituent can lead to a significant bathochromic shift in the UV-Vis absorption spectrum, resulting in a colored compound.
Q4: Can I reduce the nitro group after forming the amide?
A4: Yes, the nitro group can be reduced to an amine, which is a common subsequent step in the synthesis of many biologically active molecules. Standard reduction conditions include catalytic hydrogenation (e.g., H₂, Pd/C), or using metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). The choice of method will depend on the other functional groups present in your molecule.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for SNAr Reaction
-
To a solution of the halogenated 2-nitrobenzoic acid derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add morpholine (1.2 eq.) and a base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: General Procedure for Amide Bond Formation using EDC/HOBt
-
Dissolve the 5-morpholino-2-nitrobenzoic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq.) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Troubleshooting Summary for SNAr Reaction
| Problem | Potential Cause | Suggested Solution |
| Low/No Yield | Poor leaving group | Use a starting material with a better leaving group (F > Cl) |
| Inappropriate solvent | Switch to a polar aprotic solvent (DMSO, DMF) | |
| Insufficient heating | Increase reaction temperature | |
| Side Products | Di-substitution | Use a stoichiometric amount of morpholine |
| Hydrolysis | Use anhydrous conditions |
Table 2: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive(s) | Typical Solvent | Key Features |
| EDC | HOBt, DMAP | DCM, DMF | Economical, water-soluble byproduct |
| HATU | DIPEA | DMF | High reactivity, good for hindered amines |
| HBTU | DIPEA | DMF | Similar to HATU, widely used |
| BOP | DIPEA | DMF | Effective but produces a carcinogenic byproduct |
Part 4: Visualizing the Workflow
A clear understanding of the reaction sequence is paramount for successful synthesis.
Caption: General synthetic workflow for this compound analogs.
References
- Synthesis of N-substituted morpholine nucleoside derivatives. (2020-08-03). PubMed.
- Optimization of reaction conditions for amide bond formation. ResearchGate.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Optimization of the reaction conditions of amide synthesis. ResearchGate.
- Common side reactions and byproducts in 2-Nitrobenzamide synthesis. Benchchem.
- optimization of reaction conditions for synthesizing benzamides. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Master Organic Chemistry.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021-03-16). YouTube.
- Aromatic Nucleophilic Substitution. Fisher Scientific.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH.
- 16.6: Nucleophilic Aromatic Substitution. (2025-02-02). Chemistry LibreTexts.
- 16.7: Nucleophilic Aromatic Substitution. (2022-09-24). Chemistry LibreTexts.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Amide bond formation: beyond the myth of coupling reagents. (2008-06-23). Luxembourg Bio Technologies.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- BJOC - Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Nucleophilic Substitution [fishersci.se]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Solubility Challenges with 5-Morpholino-2-nitrobenzenecarboxamide in DMSO
Welcome to the technical support center for 5-Morpholino-2-nitrobenzenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with a comprehensive, scientifically-grounded framework for troubleshooting and overcoming these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in DMSO at my target concentration. What are the initial steps I should take?
When facing poor solubility, it's crucial to approach the problem systematically. The initial steps should involve gentle, non-degradative methods to facilitate dissolution. Many compounds that are slow to dissolve can be encouraged into solution with minimal intervention.
Start by ensuring your DMSO is of high purity and anhydrous. Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[1][2] Subsequently, a combination of mechanical and thermal energy can be applied.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting steps for dissolving this compound in DMSO.
Q2: Can I heat the DMSO to dissolve this compound? What are the recommended temperature and duration?
Yes, gentle heating can be an effective method to increase the solubility of many compounds.[3] The increase in temperature provides the energy needed to overcome the lattice energy of the solid compound. For this compound, which has a high melting point of 280-282°C, modest heating is unlikely to cause degradation.[4]
Recommended Protocol for Heating:
-
Prepare a suspension of the compound in DMSO in a sealed, chemically resistant vial.
-
Place the vial in a water bath or on a heating block with magnetic stirring.
-
Gradually increase the temperature, starting from 30°C and going up to a maximum of 60°C.[2]
-
Monitor the solution for clarity. Once the compound is dissolved, remove the vial from the heat source.
-
Allow the solution to cool to room temperature. It is important to observe if the compound remains in solution, as some compounds may precipitate upon cooling, indicating a supersaturated solution.
| Parameter | Recommendation | Rationale |
| Temperature | 30-60°C | Increases kinetic energy to aid dissolution without significant risk of thermal degradation. |
| Duration | 15-30 minutes | Provides sufficient time for dissolution while minimizing exposure to elevated temperatures. |
| Monitoring | Visual inspection | Observe for the disappearance of solid particles. |
Q3: Is sonication a viable option for dissolving this compound? Are there any potential drawbacks?
Sonication is a highly effective method for dissolving compounds that are kinetically slow to dissolve.[1][2][5] The process uses ultrasonic waves to induce cavitation, creating micro-vortices that break down solid aggregates and enhance solvent-solute interactions.
Experimental Protocol for Sonication:
-
Prepare a suspension of this compound in DMSO in a suitable vial.
-
Place the vial in a sonication bath.
-
Sonicate in short bursts (e.g., 5-10 minutes) to prevent excessive heating of the sample.[6]
-
Visually inspect the solution after each sonication cycle.
-
If necessary, cool the vial back to room temperature before continuing sonication.
While sonication is generally a safe and effective technique, prolonged or high-energy sonication can potentially generate localized hot spots and may not be suitable for thermally labile compounds. However, given the high melting point of this compound, this is less of a concern.
Q4: If heating and sonication are not sufficient, what are my next steps? Should I consider co-solvents?
If the compound remains insoluble after attempting the initial physical methods, the use of a co-solvent system is a logical next step.[7][8][9] Co-solvents can modify the polarity of the primary solvent (DMSO), potentially creating a more favorable environment for the solute.
Logical Progression for Solubility Enhancement:
Caption: A workflow for advanced solubility enhancement techniques.
Recommended Co-solvents to Try with DMSO:
-
N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent that is often a stronger solvent than DMSO for certain compounds.
-
Polyethylene glycol (PEG 400): A non-toxic, water-miscible polymer that can enhance the solubility of hydrophobic compounds.[7]
-
Ethanol: A protic solvent that can disrupt intermolecular hydrogen bonding in the solid state.
Co-solvent Testing Protocol:
-
Start by preparing a concentrated stock of this compound in the co-solvent of choice.
-
In a separate vial, add the desired volume of DMSO.
-
Gradually add the co-solvent stock solution to the DMSO while vortexing.
-
Observe for any precipitation. The final concentration of the co-solvent should be kept to a minimum, especially for cell-based assays where co-solvent toxicity can be a concern.
| Co-solvent | Typical Starting Concentration | Notes |
| NMP | 5-10% (v/v) | Can be more effective than DMSO for some compounds. |
| PEG 400 | 10-20% (v/v) | Often used in formulations for in vivo studies.[7] |
| Ethanol | 5-15% (v/v) | Use with caution as it can sometimes decrease the solubility of compounds that are highly soluble in pure DMSO. |
Q5: My compound is an amide. Could pH adjustment help with its solubility in DMSO?
While pH is a primary consideration for solubility in aqueous solutions, its effect in aprotic solvents like DMSO is less direct.[9][10] However, the acidity or basicity of a compound can still play a role. The carboxamide group in this compound is weakly acidic.
Adjusting the pH of the final aqueous solution after dilution from a DMSO stock is a more relevant strategy.[11][12] For weakly acidic compounds, increasing the pH of the aqueous medium can lead to deprotonation and the formation of a more soluble salt.[10]
Important Considerations:
-
Direct pH adjustment of DMSO is not practical.
-
Focus on the pH of the final working solution (e.g., cell culture media, buffer).
-
If the experimental conditions allow, slightly increasing the pH of the aqueous diluent may help maintain the solubility of this compound upon dilution from the DMSO stock.
Troubleshooting Guide: A Summary
| Issue | Recommended Action | Scientific Rationale |
| Compound precipitates out of DMSO over time. | Store stock solutions at room temperature and protect from moisture. Re-dissolve using gentle heating or sonication before use. | The solubility of compounds in DMSO can be sensitive to temperature changes and water absorption.[1][2] |
| Compound dissolves in DMSO but precipitates upon dilution into an aqueous buffer. | Optimize the dilution process by adding the DMSO stock to the aqueous solution slowly with vigorous mixing. Consider using a co-solvent system or adjusting the pH of the aqueous buffer. | This is a common issue for hydrophobic compounds. The goal is to avoid rapid changes in solvent polarity that lead to precipitation. |
| I need to prepare a high-concentration stock solution. | A combination of techniques may be necessary. Start with sonication, followed by gentle heating. If still unsuccessful, explore the use of a co-solvent like NMP. | A multi-pronged approach is often required for challenging compounds. |
References
- Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(3), 135-139.
-
ResearchGate. (n.d.). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Retrieved from [Link]
-
ResearchGate. (n.d.). What should I do if carnosic acid exceeds its solubility?. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolving Plant Extract in 4% DMSO and Sonication?. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
- Ziath. (n.d.).
-
ResearchGate. (n.d.). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved from [Link]
- Enhancing solubility and stability of poorly soluble drugs. (2024).
- Malek, N. I., & Chow, P. S. (2015). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 108(9), 2375-2384.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 1-7.
-
Reddit. (2021). Can Verteporfin be dissolved in DMSO without Ultrasonic Homogenizer?. Retrieved from [Link]
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
- ResearchGate. (n.d.).
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
Sources
- 1. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
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- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
Technical Support Center: Column Chromatography Purification of 5-Morpholino-2-nitrobenzenecarboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Morpholino-2-nitrobenzenecarboxamide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this specific molecule. Due to its unique structural features—a polar morpholine ring, a nitro group, and a carboxamide moiety—this compound presents distinct challenges during silica gel chromatography. This guide provides in-depth, field-tested solutions and explains the chemical principles behind each recommendation to ensure your purification is successful, reproducible, and efficient.
Section 1: Understanding the Molecule's Chromatographic Behavior
This compound is a moderately polar aromatic compound. Its purification is often complicated by interactions between its functional groups and the stationary phase.
-
Morpholino Group: The tertiary amine in the morpholine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of peak tailing, streaking, and in some cases, irreversible adsorption.
-
Nitro & Carboxamide Groups: These polar, electron-withdrawing groups contribute to the molecule's overall polarity, requiring more polar mobile phases for elution compared to non-polar analogues.
-
Aromatic Ring: The benzene ring can participate in π-π stacking interactions, which can be exploited to improve separation from certain impurities by using solvents like toluene.[1]
This understanding forms the basis for the troubleshooting strategies and protocols outlined below.
Section 2: Troubleshooting Guide - A Problem-Solution Approach
This section directly addresses the common issues encountered during the column chromatography of this compound.
Issue 1: The compound is not moving from the origin (Rf = 0).
Q: I've loaded my crude product, but even with 100% ethyl acetate, the desired spot doesn't move on the TLC plate or elute from the column. What's happening?
A: This indicates that the mobile phase is not polar enough to displace the highly polar compound from the active sites of the silica gel. The combined polarity of the morpholine, nitro, and carboxamide groups leads to very strong adsorption.
Solutions:
-
Introduce a Stronger, More Polar Solvent: Switch to a more aggressive solvent system. A combination of dichloromethane (DCM) and methanol (MeOH) is an excellent starting point.[1][2] Begin with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it until you achieve an optimal Rf value of 0.2-0.35 on your analytical TLC plate.
-
Consider Reversed-Phase Chromatography: If the compound is exceptionally polar, normal-phase chromatography may be unsuitable. In such cases, using a reversed-phase silica (like C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) is a viable alternative.[3][4][5]
Issue 2: The compound is streaking or tailing badly on the column.
Q: My compound is eluting, but the fractions are impure and the spot on the TLC plate is a long streak, not a tight circle. Why is this happening and how can I fix it?
A: This is a classic sign of a strong, undesirable interaction between the basic morpholine nitrogen and the acidic silica gel.[6] The molecules are "sticking" to the stationary phase and eluting slowly and unevenly.
Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will preferentially bind to the acidic silanol sites, preventing your compound from interacting with them.
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., 94.5:5:0.5 Hexane:EtOAc:TEA).
-
Ammonia in Methanol: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution within your mobile phase (e.g., 95:5 DCM:[NH4OH in MeOH]).[2]
-
-
Switch to a Neutral Stationary Phase: If tailing persists, the silica gel itself is the problem. Switch to a more inert stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and is an excellent choice for purifying basic compounds.[1][6] You will need to re-optimize your solvent system, as the elution order may change.
-
Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it by treating standard silica with a silylating agent, though this is a more advanced technique.
-
Issue 3: The compound appears to be decomposing on the column.
Q: My starting material was a single spot on TLC, but the fractions from the column show multiple new spots. What could cause this?
A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[2] While this compound is generally stable, certain impurities or reaction conditions might render it susceptible.
Solutions:
-
Perform a Stability Test: Before running a large-scale column, spot your crude material on a silica TLC plate. Let the plate sit on the benchtop for 1-2 hours, then elute it. If new spots appear, your compound is not stable on silica.[2]
-
Use a Deactivated or Neutral Stationary Phase: As with tailing, switching to neutral alumina or deactivated silica gel will minimize contact with acidic sites and prevent degradation.[2][6]
-
Run the Column Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure to speed up the elution process.
Issue 4: Poor separation between the product and a close-running impurity.
Q: I can see two spots on my TLC plate that are very close together. How can I improve the resolution on the column?
A: Achieving good separation (resolution) requires optimizing the selectivity of your chromatographic system. This involves finding a mobile phase that interacts differently with your product and the impurity.
Solutions:
-
Fine-Tune the Solvent System: Test a wider range of solvent polarities. Sometimes a very small change (e.g., from 30% EtOAc/Hexane to 25% EtOAc/Hexane) can make a significant difference.
-
Introduce a Third Solvent: Incorporating a solvent with different chemical properties can alter selectivity. For aromatic compounds, adding toluene to a hexane/ethyl acetate system can improve separation by introducing π-π interactions.[1]
-
Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually and systematically increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind. This sharpens peaks and can improve the separation of closely eluting compounds.[3]
Section 3: Experimental Protocols & Data
Workflow for Purification
The following diagram outlines the logical workflow for developing a successful purification protocol.
Caption: Workflow for column chromatography purification.
Recommended Starting Solvent Systems
The choice of eluent is critical. Use the following table as a guide, always validating with analytical TLC first.
| Scenario | Primary Solvent System | Modifier (if needed for tailing) | Target TLC Rf |
| Initial Screening | Ethyl Acetate / Hexane (e.g., 30:70 to 100:0) | 0.5-1% Triethylamine (TEA) | 0.20 - 0.35 |
| Highly Polar Impurities | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | 0.5-1% Triethylamine (TEA) | 0.20 - 0.35 |
| Aromatic Impurities | Ethyl Acetate / Toluene (e.g., 10:90)[1] | 0.5-1% Triethylamine (TEA) | 0.20 - 0.35 |
| Severe Tailing | DCM / (10% NH4OH in MeOH) (e.g., 98:2)[2] | None needed | 0.20 - 0.35 |
Step-by-Step Protocol: Dry Loading
Dry loading is highly recommended for this compound, as it often has poor solubility in the less polar mobile phases required to get a good separation, ensuring a narrow starting band.[7]
-
Dissolve Crude Product: Dissolve your crude material completely in a suitable solvent with a low boiling point, such as dichloromethane, methanol, or acetone.
-
Add Silica Gel: In a round-bottom flask, add silica gel (approximately 10-20 times the mass of your crude product) to the solution.[7]
-
Evaporate Solvent: Gently swirl the flask to create a slurry. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. If the residue is oily, add more silica and repeat.[7]
-
Pack the Column: Prepare your column by packing it with silica gel as a slurry in your initial, low-polarity mobile phase (the "slurry pack" method is preferred to avoid air bubbles). Allow the silica to settle into a packed bed.
-
Load the Sample: Carefully add your dry-loaded sample powder to the top of the packed silica bed, taking care not to disturb the surface.
-
Add Protective Layer: Gently add a thin layer (approx. 1 cm) of sand over your sample powder. This prevents the bed from being disturbed when you add eluent.[7]
-
Begin Elution: Carefully add your mobile phase and begin the elution process.
Section 4: Frequently Asked Questions (FAQs)
Q1: Should I use isocratic or gradient elution?
-
A1: If your TLC shows impurities that are far away from your product spot (very high or very low Rf), isocratic elution (using a single, constant solvent mixture) is simpler and often sufficient. If you have impurities that are close to your product, gradient elution (gradually increasing the solvent polarity) will provide better resolution and is the recommended method for complex mixtures.[8]
Q2: How much sample can I load onto my column?
-
A2: A general rule of thumb is to load 1g of crude material for every 20-40g of silica gel for a difficult separation, and up to 1g for every 10-20g for an easy separation. Overloading the column is a common cause of poor separation, resulting in broad, overlapping bands.
Q3: My compound is colored (e.g., yellow). Can I track it by eye?
-
A3: While a colored band can be a helpful visual guide, you should never rely on it exclusively. Always collect fractions systematically and analyze them by TLC to confirm the presence and purity of your compound. An impurity might be colorless and co-elute with your colored product.
Q4: What is the best way to pack a column to avoid cracks and channels?
-
A4: The "wet slurry" method is the most reliable. Mix your silica gel with your initial mobile phase to form a slurry. Pour this slurry into your column and use gentle tapping or positive pressure to help it settle into a uniform, compact bed. Ensure there is always solvent above the silica bed to prevent it from running dry, which causes cracking and ruins the separation.[9]
Q5: What could be the issue if I see my compound elute, but the total recovered mass is very low?
-
A5: This could be due to several factors:
-
Irreversible Adsorption: The compound has permanently stuck to the column, a common issue with basic compounds on acidic silica. Try flushing the column with a very polar or basic solvent mixture (e.g., 5-10% Methanol/DCM with 1% TEA) to recover it.
-
Dilution: Your fractions may be more dilute than you think. Try concentrating a wider range of fractions and re-analyzing by TLC.[2]
-
Decomposition: The compound may have degraded on the column.[2]
-
Troubleshooting Decision Tree
Use this diagram to diagnose common column chromatography problems.
Caption: A decision tree for troubleshooting common issues.
References
- R. Discovery. (1993, August 1). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- BenchChem. Comparative analysis of analytical methods for nitroaromatic compounds.
- BenchChem. A Comparative Guide to HPLC Columns for the Separation of 3-Nitroacenaphthene.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- LCGC. Liquid Chromatography Problem Solving and Troubleshooting.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds.
- BenchChem. Column chromatography methods for 2-Hydroxy-6-nitrobenzaldehyde purification.
- Khan Academy. (2013, September 17). Column chromatography | Chemical processes | MCAT.
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 5-Morpholino-2-nitrobenzenecarboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Morpholino-2-nitrobenzenecarboxamide. Here, we address common challenges and side reactions encountered during this synthetic procedure, offering troubleshooting advice and detailed protocols to ensure a successful and efficient reaction.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through the acylation of morpholine with 2-nitrobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the acyl chloride. A base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. While seemingly straightforward, this synthesis is prone to specific side reactions that can impact yield and purity. This guide provides practical solutions to these common issues.[1][2][3]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are a common frustration. Several factors can contribute to this issue, primarily related to the stability of the starting materials and the reaction conditions.
Primary Cause: Hydrolysis of 2-Nitrobenzoyl Chloride
The most frequent cause of low yield is the hydrolysis of the highly reactive 2-nitrobenzoyl chloride back to 2-nitrobenzoic acid.[4] This occurs when moisture is present in the reaction setup.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Moisture-Free Reagents: Ensure the morpholine and any base used are free from water.
-
Secondary Cause: Incomplete Reaction
Insufficient reaction time or inadequate mixing can lead to unreacted starting materials remaining in the final mixture.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.
-
Ensure Efficient Stirring: Vigorous stirring is crucial, especially in a biphasic system, to ensure the reactants come into contact.
-
FAQ 2: I've noticed an acidic byproduct in my crude product. What is it and how can I prevent its formation?
The presence of an acidic impurity is a strong indicator of acyl chloride hydrolysis.
Identification of Byproduct:
The acidic byproduct is almost certainly 2-nitrobenzoic acid, formed from the reaction of 2-nitrobenzoyl chloride with water.[4]
Prevention Strategy:
As detailed in FAQ 1, the key is to maintain strictly anhydrous conditions throughout the experiment.
Experimental Workflow & Side Reaction Pathways
To visualize the main reaction and potential side reactions, the following workflow diagram is provided.
Caption: Main and side reaction pathways in the synthesis.
FAQ 3: My purified product shows minor impurities that are difficult to remove. Could this be a diacylation product?
While less common than hydrolysis, the formation of a diacylation product is a possibility, especially if an excess of the acylating agent is used.
Understanding Diacylation:
In the context of this synthesis, a diacylation product would involve the acylation of the nitrogen atom of the newly formed amide. However, the amide nitrogen is significantly less nucleophilic than the starting morpholine, making this a minor side reaction. A more relevant, though still minor, possibility is the reaction of two molecules of the acyl chloride with one molecule of a primary amine impurity, if present. For morpholine, a secondary amine, diacylation at the nitrogen is not possible. However, if hydrazine were used, double acylation is a known side reaction.[5]
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of morpholine relative to 2-nitrobenzoyl chloride to ensure the complete consumption of the acylating agent.
-
Purification: Column chromatography is typically effective in separating the desired product from any minor, higher molecular weight byproducts.
-
FAQ 4: Can the nitro group on the aromatic ring cause any side reactions?
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[6][7][8] Under the conditions of the Schotten-Baumann reaction, it is highly unlikely that the nitro group itself will participate in side reactions. Its primary role is to activate the acyl chloride for nucleophilic attack.
FAQ 5: Is the morpholine ring susceptible to opening under the reaction conditions?
The morpholine ring is generally stable under the basic conditions of the Schotten-Baumann reaction.[4] Ring-opening of morpholine typically requires more drastic conditions, such as strong acids and high temperatures, or specific reagents designed for this purpose. Therefore, ring-opening is not a common side reaction in this synthesis.
Summary of Potential Side Reactions and Prevention Strategies
| Side Reaction/Issue | Cause | Prevention/Troubleshooting Strategy |
| Hydrolysis of Acyl Chloride | Presence of moisture in reagents or glassware. | Use oven-dried glassware and anhydrous solvents. Ensure all reagents are dry. |
| Incomplete Reaction | Insufficient reaction time or poor mixing. | Monitor the reaction by TLC. Use a magnetic stirrer and ensure vigorous agitation. |
| Diacylation | Excess of 2-nitrobenzoyl chloride. | Use a slight excess of morpholine. |
| Presence of Starting Materials | Incomplete reaction or improper work-up. | Ensure the reaction goes to completion via TLC monitoring. Perform a thorough aqueous work-up to remove unreacted morpholine and its salt. |
Detailed Experimental Protocol
This protocol provides a general guideline for the synthesis of this compound.
Materials:
-
2-Nitrobenzoyl chloride
-
Morpholine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: Dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 2-nitrobenzoyl chloride solution dropwise to the stirred morpholine solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Troubleshooting Workflow
Caption: A step-by-step troubleshooting guide.
References
-
Sytem, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC. [Link]
-
Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. r/chemhelp. [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Interpreting NMR Spectra of 5-Morpholino-2-nitrobenzenecarboxamide
Welcome to the technical support guide for the nuclear magnetic resonance (NMR) analysis of 5-Morpholino-2-nitrobenzenecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of acquiring and interpreting NMR data for this specific molecule. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, blending theoretical principles with practical, field-tested advice.
Section 1: Predicted NMR Spectra - Your Reference Standard
Before troubleshooting, it's essential to have a clear expectation of what the ¹H and ¹³C NMR spectra for this compound should look like. The following data has been generated using established prediction algorithms and serves as a baseline for your experimental results.[1][2][3][4][5][6][7][8][9][10]
Q1: What is the expected ¹H NMR spectrum for this compound?
Answer: The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic, morpholine, and amide protons. The electron-withdrawing nature of the nitro group and the electron-donating effect of the morpholine nitrogen significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Notes |
| H-3 | ~8.05 | d | 1H | J = 9.2 Hz | Ortho to the nitro group, expected to be the most downfield aromatic proton. |
| H-6 | ~7.45 | d | 1H | J = 2.8 Hz | Ortho to the morpholine group and meta to the nitro group. |
| H-4 | ~7.25 | dd | 1H | J = 9.2, 2.8 Hz | Coupled to both H-3 and H-6. |
| H-8/H-12 (Morpholine) | ~3.75 | t | 4H | J = 4.8 Hz | Protons adjacent to the oxygen atom in the morpholine ring. |
| H-9/H-11 (Morpholine) | ~3.30 | t | 4H | J = 4.8 Hz | Protons adjacent to the nitrogen atom in the morpholine ring. |
| -CONH₂ | ~7.8 (broad s), ~7.6 (broad s) | 2 broad s | 2H | N/A | Two distinct, broad signals for the amide protons due to restricted rotation around the C-N bond.[11] |
Diagram of this compound with Proton Numbering:
Caption: Structure of this compound.
Q2: What is the expected ¹³C NMR spectrum?
Answer: The ¹³C NMR spectrum will show nine distinct signals. The chemical shifts are influenced by the electronic effects of the substituents. The carbon bearing the nitro group (C-2) and the carbon attached to the carboxamide (C-1) will be significantly downfield.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Label | Predicted Chemical Shift (ppm) | Notes |
| C-7 (C=O) | ~165 | Carbonyl carbon of the amide. |
| C-5 | ~150 | Aromatic carbon attached to the morpholine nitrogen. |
| C-2 | ~145 | Aromatic carbon attached to the nitro group. |
| C-1 | ~135 | Aromatic carbon attached to the carboxamide group. |
| C-3 | ~130 | Aromatic CH. |
| C-4 | ~120 | Aromatic CH. |
| C-6 | ~115 | Aromatic CH. |
| C-8/C-12 (Morpholine) | ~66 | Carbons adjacent to the oxygen in the morpholine ring. |
| C-9/H-11 (Morpholine) | ~48 | Carbons adjacent to the nitrogen in the morpholine ring. |
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during the NMR analysis of this compound.
Q3: The signals for my amide protons are very broad or not visible. What's happening?
Answer: This is a common phenomenon for amide protons. Several factors can contribute to this:
-
Chemical Exchange: Amide protons can exchange with trace amounts of water or other labile protons in the solvent. This exchange can be fast on the NMR timescale, leading to signal broadening or disappearance.
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment, which can lead to broadening of the signals of adjacent protons.
-
Restricted Rotation: The C-N bond of the amide has a partial double bond character, which restricts rotation. This can result in two distinct, often broad, signals for the two amide protons, as they are in different chemical environments.[11]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆) is as dry as possible to minimize proton exchange.
-
Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange and rotation around the C-N bond, potentially sharpening the amide signals.
-
D₂O Exchange: To confirm the identity of the amide protons, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The amide proton signals should disappear as they exchange with deuterium.
Q4: The morpholine signals appear as broad singlets instead of distinct triplets. Why?
Answer: The morpholine ring exists in a chair conformation that can undergo ring-flipping. If this conformational exchange is on an intermediate timescale relative to the NMR experiment, it can lead to broadening of the signals for the axial and equatorial protons.
Troubleshooting Workflow:
Caption: VT-NMR workflow for analyzing broad morpholine signals.
-
Explanation: By increasing the temperature, you can accelerate the ring flip to the "fast exchange" regime, where the axial and equatorial protons average out to a single, sharp triplet. Conversely, lowering the temperature can slow down the exchange to the "slow exchange" regime, where you might resolve separate signals for the axial and equatorial protons.
Q5: My aromatic signals are overlapping and difficult to interpret. What can I do?
Answer: While the predicted spectrum suggests good separation, solvent effects or impurities can cause signal overlap.
Solutions:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from DMSO-d₆ to acetone-d₆ or CDCl₃) can alter the chemical shifts of the aromatic protons and may resolve the overlap. Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects and are worth trying.
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the dispersion of the signals, often resolving overlap.
-
2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their 1D signals are overlapping. For example, you should see a cross-peak between H-3 and H-4, and between H-4 and H-6.
Section 3: Frequently Asked Questions (FAQs)
Q6: Why are there three distinct signals in the aromatic region when there are three aromatic protons?
Answer: The three aromatic protons (H-3, H-4, and H-6) are in chemically non-equivalent environments due to the different electronic effects of the substituents on the benzene ring.
-
H-3: Is ortho to the strongly electron-withdrawing nitro group, which deshields it significantly, shifting it the most downfield.
-
H-6: Is ortho to the electron-donating morpholine group and meta to the nitro group, placing it at the most upfield position of the three.
-
H-4: Is para to the nitro group and meta to the morpholine group, resulting in an intermediate chemical shift.
Q7: I see small peaks in my spectrum that I can't identify. What are they?
Answer: These are likely impurities. Common sources include:
-
Residual Solvents: Small amounts of non-deuterated solvent from the reaction workup (e.g., ethyl acetate, hexane, dichloromethane).
-
Water: Even in sealed ampoules, deuterated solvents can contain trace amounts of water.
-
Grease: If you used grease on any glassware, it can appear as broad signals in the aliphatic region.
Action: Consult a table of common NMR solvent impurities to identify these peaks based on their chemical shift and multiplicity.[12][13][14][15][16][17][18][19]
Q8: How do the coupling constants in the aromatic region help in assigning the signals?
Answer: The magnitude of the proton-proton coupling constants (J-values) is dependent on the number of bonds separating the coupled protons.
-
Ortho Coupling (³J): Coupling between protons on adjacent carbons (three bonds apart) is typically the largest, in the range of 7-9 Hz.[15] In this molecule, the coupling between H-3 and H-4 is an ortho coupling.
-
Meta Coupling (⁴J): Coupling between protons separated by three carbons (four bonds apart) is smaller, typically 1-3 Hz.[15] The coupling between H-4 and H-6 is a meta coupling.
-
Para Coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart) is very small (0-1 Hz) and often not resolved.[15]
By measuring the J-values from your spectrum, you can confirm the assignments. For example, the signal for H-4 should appear as a doublet of doublets with one large coupling constant (from H-3) and one smaller coupling constant (from H-6).
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. Retrieved January 17, 2026, from [Link]
-
Dizon, R. I. C. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 2020, 1–15. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved January 17, 2026, from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved January 17, 2026, from [Link]
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Khetrapal, C. L., & Pande, U. C. (1964). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 60(5), 332–339. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 17, 2026, from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved January 17, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 17, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved January 17, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Long range coupling. Retrieved January 17, 2026, from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved January 17, 2026, from [Link]
-
Baskaran, K., Wilburn, C. W., Wedell, J. R., Koharudin, L. M. I., Ulrich, E. L., Schuyler, A. D., Eghbalnia, H. R., Gronenborn, A. M., & Hoch, J. C. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Magnetic Resonance, 2(2), 765–775. [Link]
-
Abraham, R. J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 696–705. [Link]
-
Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved January 17, 2026, from [Link]
-
Cicero, D. O., Barbato, G., Bazzo, R., Birlirakis, N., & Lauri, G. (2001). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Journal of the American Chemical Society, 123(45), 11211–11220. [Link]
-
Magri, F. M. M., et al. (2005). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 16(1), 99-106. [Link]
-
Boge, T. C., et al. (2004). Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain. Journal of Medicinal Chemistry, 47(6), 1461-1478. [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy Of Amines. [Link]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020, October 20). How is it possible for amide proton to show splitting in proton NMR?[Link]
-
ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?[Link]
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ResearchGate. (n.d.). Spectral data of compounds (5b-j). Retrieved January 17, 2026, from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]
-
Automated Topology Builder. (n.d.). Morpholine. Retrieved January 17, 2026, from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 17, 2026, from [Link]
-
Anteunis, M., & Tavernier, D. (1964). New models for conformational analysis by N.M.R. Tetrahedron Letters, 5(52), 3949-3951. [Link]
-
ResearchGate. (2017, January 6). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. [Link]
-
PubChem. (n.d.). 5-Hydroxy-2-nitrobenzoic acid. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, August 7). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. [Link]
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Technical Support Center: Navigating Off-Target Effects of 5-Morpholino-2-nitrobenzenecarboxamide and Related Kinase Inhibitors
Welcome to the technical support center for researchers utilizing 5-Morpholino-2-nitrobenzenecarboxamide and other novel kinase inhibitors. This guide is designed to provide you with the expertise and practical troubleshooting strategies to identify, understand, and mitigate potential off-target effects, ensuring the integrity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when working with a novel kinase inhibitor like this compound?
A1: When using a new kinase inhibitor, it is crucial to first confirm the expression and activity of your target kinase within your specific cellular model.[1] Techniques such as Western blotting can verify the presence and phosphorylation status of the target protein.[1] If the target kinase is not expressed or is inactive, selecting a more suitable cell line is advisable.[1] Furthermore, understanding the inhibitor's physicochemical properties is essential for predicting its behavior in a biological system.
Q2: How can I differentiate between on-target and off-target effects in my experimental results?
A2: Distinguishing on-target from off-target effects is a critical challenge. Several strategies can be employed to address this:
-
Dose-Response Correlation: Use the lowest effective concentration of the inhibitor that produces the desired effect on the primary target.[1] A clear correlation between the extent of target inhibition and the observed phenotype strengthens the argument for an on-target effect.[1]
-
Rescue Experiments: A key validation technique is the rescue experiment. If the observed phenotype is due to on-target activity, it should be reversible by expressing a form of the target kinase that is resistant to the inhibitor.[1]
-
Orthogonal Assays: Confirm your findings using different experimental methods that measure the same biological outcome.[2]
Q3: My inhibitor is potent in biochemical assays but shows reduced efficacy in cell-based assays. What could be the underlying reasons?
A3: This discrepancy is a common observation and can be attributed to several factors, including poor cell permeability, rapid metabolism of the compound within the cell, or active efflux by cellular transporters. It is also possible that in the complex cellular environment, the inhibitor engages with off-target proteins that counteract its intended effect.
Q4: What are the known off-target liabilities of the morpholino chemical scaffold?
A4: While morpholinos are recognized for their high specificity in antisense applications, they can induce off-target effects such as triggering an innate immune response and causing mis-splicing events in some systems.[3] Although the morpholino moiety in a small molecule inhibitor like this compound has a different mechanism of action than antisense morpholinos, it is still important to be aware of these potential non-specific interactions.
Troubleshooting Guides
Guide 1: Initial Off-Target Assessment and Selectivity Profiling
This guide provides a systematic approach to characterizing the selectivity of your morpholino-based kinase inhibitor early in your research.
Objective: To identify potential off-target kinases and other interacting proteins.
Methodology:
-
Kinome-Wide Profiling:
-
Computational Prediction:
-
Employ computational methods, such as 2D chemical similarity and machine learning algorithms, to predict potential off-target interactions based on the compound's structure.[6]
-
-
In Vitro Binding Assays:
-
For high-priority potential off-targets identified in the initial screens, perform quantitative in vitro binding assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinities.[5]
-
Data Interpretation:
| Assay | Information Gained | Next Steps |
| Kinome Scan | Broad selectivity profile, identifies potential off-target kinases. | Validate hits with IC50 determination. |
| Computational Prediction | Prioritized list of potential off-targets for further testing.[6] | Confirm predictions with in vitro binding assays. |
| In Vitro Binding | Quantitative binding affinity (Kd) for specific off-targets. | Proceed to cellular validation for confirmed off-targets. |
Guide 2: Validating Off-Target Effects in a Cellular Context
Once potential off-targets have been identified, it is crucial to validate these interactions within a relevant cellular model.
Objective: To confirm that the interaction with an off-target protein leads to a functional consequence in cells.
Experimental Workflow:
Caption: Workflow for distinguishing on-target vs. off-target effects.
Step-by-Step Protocol:
-
Cellular Target Engagement:
-
Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the putative off-target in intact cells.
-
-
Genetic Knockdown/Knockout:
-
Use CRISPR-Cas9 or RNA interference (RNAi) to deplete the expression of the potential off-target protein.[7]
-
Treat the knockdown/knockout cells with your compound. If the phenotype of interest is diminished or absent, it strongly suggests that the effect is mediated by the off-target protein.
-
-
Phenotypic Rescue:
-
In the knockdown/knockout cells, express a version of the off-target protein that is resistant to your compound.
-
If the original phenotype is restored upon treatment with your compound, this provides strong evidence for the off-target interaction.
-
Visualizing Potential Signaling Crosstalk
The following diagram illustrates a hypothetical scenario where a primary kinase inhibitor also affects an off-target kinase, leading to a complex cellular response.
Caption: Hypothetical signaling pathway with on- and off-target effects.
References
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Empowering drug off-target discovery with metabolic and structural analysis. PMC.
- Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. NIH.
- Off-Target Effects Analysis. Creative Diagnostics.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- K00546 Technical Support Center: Troubleshooting Off-Target Kinase Inhibition. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
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- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
stability of 5-Morpholino-2-nitrobenzenecarboxamide in aqueous solution
From the desk of the Senior Application Scientist
Welcome to the technical support center for 5-Morpholino-2-nitrobenzenecarboxamide. This guide is intended for researchers, scientists, and drug development professionals. Here, we address potential challenges and frequently asked questions regarding the handling and stability of this compound in aqueous solutions. Our goal is to provide you with the scientific rationale behind our recommendations, enabling you to design robust experiments and interpret your results with confidence.
Compound Overview
This compound is a substituted aromatic compound. While specific stability data for this molecule is not extensively published, its structure contains functional groups that are known to be susceptible to degradation under certain conditions. Understanding these potential liabilities is key to successful experimentation.
-
Amide Group: Prone to hydrolysis, especially under acidic or basic conditions.
-
Nitroaromatic System: Can be susceptible to photolytic degradation and reduction.
This guide will help you navigate these potential challenges.
Troubleshooting Guide
Here are some common issues you might encounter and how to resolve them.
Q1: I'm observing a new, more polar peak in my HPLC/LC-MS analysis over time, and the peak for my parent compound is decreasing. What's happening?
A1: This is a classic sign of hydrolysis of the primary amide to a carboxylic acid. The addition of a carboxyl group increases the polarity of the molecule, leading to an earlier elution time on a reverse-phase HPLC column.
Underlying Cause: The amide bond in this compound can be cleaved by water, a reaction that is significantly accelerated by acidic or basic conditions.[1] The electron-withdrawing nitro group can influence the rate of hydrolysis.[2]
Solutions & Preventative Measures:
-
pH Control: Maintain your aqueous solutions at a neutral pH (6.5-7.5) using a non-reactive buffer system (e.g., phosphate buffer). Avoid highly acidic or basic conditions unless they are a required part of your experimental design.
-
Temperature: Hydrolysis is temperature-dependent.[3] Store stock solutions and experimental samples at low temperatures (2-8°C or frozen at -20°C or -80°C). Minimize the time your aqueous solutions are kept at room temperature.
-
Fresh Preparations: For critical experiments, prepare aqueous solutions fresh from a solid or a stock solution in an anhydrous organic solvent like DMSO.
dot graph TD { A[this compound] -- H2O, H+ or OH- --> B[5-Morpholino-2-nitrobenzoic acid + NH3]; subgraph "Hydrolysis Reaction" A; B; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; } caption { text-align: left; font-style: italic; font-size: 12px; color: #5F6368; caption-side: bottom; padding: 10px; }
Figure 1: Potential hydrolysis of this compound.Q2: The color of my aqueous solution is changing, especially when left on the benchtop. Why is this happening?
A2: Nitroaromatic compounds are known to be light-sensitive and can undergo photodegradation, which often results in colored byproducts.[4][5]
Underlying Cause: The nitro group can absorb UV and visible light, leading to photochemical reactions. This can involve the reduction of the nitro group or other complex reactions, producing a mixture of degradation products.[6][7]
Solutions & Preventative Measures:
-
Protect from Light: Always store solutions of this compound in amber vials or wrap containers in aluminum foil.[8][9]
-
Minimize Exposure: During experiments, minimize the exposure of your solutions to direct light.
-
Inert Atmosphere: If you suspect photoreduction is an issue, preparing your solutions under an inert atmosphere (e.g., nitrogen or argon) can sometimes help, although this is a more advanced troubleshooting step.
Q3: My compound is precipitating out of my aqueous buffer. How can I improve its solubility?
Solutions:
-
Co-solvents: For stock solutions, use a water-miscible organic solvent such as DMSO or DMF. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid off-target effects in biological assays.
-
pH Adjustment: The solubility of your compound may be pH-dependent. You can experimentally determine the optimal pH for solubility, but be mindful of the potential for hydrolysis at non-neutral pH values.
-
Sonication: Gentle sonication can help to dissolve the compound, but be careful not to heat the sample.
-
Fresh Dilutions: Prepare working solutions fresh from a concentrated stock just before use.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for the solid compound and its solutions?
A:
| Form | Storage Condition | Rationale |
|---|---|---|
| Solid | 2-8°C, desiccated, protected from light | To minimize degradation from heat, moisture, and light. |
| Organic Stock Solution (e.g., DMSO) | -20°C or -80°C, protected from light | To ensure long-term stability. |
| Aqueous Solution | Use immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours, protected from light. For longer storage, freeze at -80°C, but be aware that freeze-thaw cycles can degrade the compound. | To minimize hydrolysis and other degradation pathways in water. |
Q: How can I proactively assess the stability of this compound in my specific experimental conditions?
A: The most rigorous approach is to conduct a forced degradation study. This is a common practice in drug development to understand a compound's stability profile.[3][10][11][12][13]
Protocol: Preliminary Forced Degradation Study
This protocol will help you identify the key factors that affect the stability of your compound.
dot graph flowchart TD { A[Start] --> B{Prepare Solutions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photodegradation]; C --> H{Analyze by HPLC/LC-MS}; D --> H; E --> H; F --> H; G --> H; H --> I[End];
} caption { text-align: left; font-style: italic; font-size: 12px; color: #5F6368; caption-side: bottom; padding: 10px; }
Figure 2: Workflow for a forced degradation study.Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute this stock into your experimental aqueous buffer to a known concentration (e.g., 10 µM).
-
Stress Conditions: Aliquot the aqueous solution into separate, appropriately labeled amber vials for each stress condition.
-
Control: Keep one vial at 2-8°C in the dark.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate a vial at an elevated temperature (e.g., 50°C) in the dark.
-
Photostability: Expose a vial to a light source (e.g., a photostability chamber or direct sunlight for a controlled period), alongside a control vial wrapped in foil.
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS. Compare the peak area of the parent compound in the stressed samples to the control sample at each time point. Aim for 5-20% degradation to ensure you can reliably identify degradation products.[10]
-
Interpretation: The conditions that show a significant decrease in the parent compound peak are the primary sources of instability for your molecule.
General Best Practices for Handling
To ensure the integrity of your experiments, always adhere to standard laboratory safety and handling procedures.[8][9][14][15][16]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.[8][14]
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.[14]
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound.
-
Avoid Cross-Contamination: Use clean spatulas and glassware.[15]
By understanding the chemical nature of this compound and implementing these best practices, you can minimize experimental variability and generate reliable, reproducible data.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]
-
A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid 1. Sci-Hub. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides,N-nitrobenzamides and some other N-nitro amides inaqueous sulfuric acid1. Semantic Scholar. Available from: [Link]
-
Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. Available from: [Link]
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid 1. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. IntechOpen. Available from: [Link]
-
Acidic and Basic Amide Hydrolysis. ResearchGate. Available from: [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available from: [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters - ACS Publications. Available from: [Link]
-
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available from: [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available from: [Link]
-
An Essential Guide to Best Practices in Liquid Lab Handling. Ibis Scientific, LLC. Available from: [Link]
-
24: Organonitrogen Compounds II - Amides, Nitriles, and Nitro Compounds. Chemistry LibreTexts. Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available from: [Link]
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- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. globalresearchchem.com [globalresearchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 15. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 16. ibisscientific.com [ibisscientific.com]
Validation & Comparative
A Predictive Comparative Guide to the Biological Activity of 5-Morpholino-2-nitrobenzenecarboxamide and Its Analogs
Introduction: Deconstructing 5-Morpholino-2-nitrobenzenecarboxamide
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores can lead to novel molecular entities with unique biological profiles. This compound presents such a case, integrating three key structural motifs: a 2-nitrobenzamide core, a C5-linked morpholine ring, and a primary carboxamide group. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, a robust, predictive analysis of its potential biological activity can be constructed by dissecting its components and drawing upon the rich structure-activity relationship (SAR) data of related compounds.
The nitroaromatic group is a well-known feature in a variety of antimicrobial and anticancer agents.[1][2][3] Its biological activity is often contingent upon reductive bioactivation within target cells, a process catalyzed by nitroreductase enzymes.[1][4] This reduction can generate reactive nitrogen species, leading to cellular damage and death.[4][5][6] The benzamide scaffold is a cornerstone in drug design, featured in a multitude of approved drugs with diverse therapeutic applications.[7] The amide linkage can participate in crucial hydrogen bonding interactions with biological targets. The morpholine ring is a "privileged" heterocyclic scaffold, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[8][9][10][11]
This guide will therefore provide a predictive comparison of the potential biological activity of this compound and a curated set of its analogs. The analysis is grounded in established medicinal chemistry principles and aims to serve as a roadmap for researchers interested in the synthesis and evaluation of this chemical series.
Hypothesized Biological Activity and Comparative Analog Analysis
Based on the prevalence of the nitroaromatic moiety in antimicrobial and cytotoxic agents, it is hypothesized that this compound may exhibit activity in these therapeutic areas.[2][12][13][14] The following analogs have been designed to systematically probe the contribution of each structural component to this hypothetical activity.
-
Analog 1 (The Des-nitro Analog): 5-Morpholinobenzenecarboxamide This analog lacks the critical nitro group. It is predicted to have significantly diminished or no antimicrobial or cytotoxic activity, thereby highlighting the essential role of the nitro group in the bioactivation cascade.[6]
-
Analog 2 (The Positional Isomer): 4-Morpholino-2-nitrobenzenecarboxamide The electronic and steric environment of the morpholine ring is altered in this isomer. The position of electron-donating and -withdrawing groups on the benzene ring can profoundly impact the reduction potential of the nitro group and, consequently, the biological activity. It is plausible that this shift in substituent positioning could either enhance or reduce activity depending on the specific enzymatic interactions.
-
Analog 3 (The Amide-Substituted Analog): N-Methyl-5-morpholino-2-nitrobenzenecarboxamide Substitution on the amide nitrogen can influence the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. An N-methyl group might alter the binding affinity to a putative target protein and could also impact cell permeability.
-
Analog 4 (The Bioisosteric Analog): 5-(Piperidin-1-yl)-2-nitrobenzenecarboxamide Replacing the morpholine ring with a piperidine ring serves as a bioisosteric substitution. While both are six-membered saturated heterocycles, piperidine is more lipophilic and lacks the ether oxygen of morpholine. This change would likely alter the compound's solubility and could affect its interaction with biological targets.
Predicted Structure-Activity Relationships
The following diagram illustrates the predicted impact of these structural modifications on the hypothetical biological activity of the parent compound.
Caption: Predicted Structure-Activity Relationships of Analogs.
Comparative Data Summary
The following table summarizes the proposed analogs and their predicted relative biological activity based on the SAR analysis. This data is hypothetical and intended to guide future experimental work.
| Compound | Analog Type | Key Structural Change | Predicted Relative Activity | Rationale |
| This compound | Parent | - | +++ | Hypothesized baseline activity based on the presence of the nitroaromatic pharmacophore. |
| Analog 1: 5-Morpholinobenzenecarboxamide | Des-nitro | Removal of NO₂ group | - | The nitro group is likely essential for reductive bioactivation, a common mechanism for such compounds.[1][4] |
| Analog 2: 4-Morpholino-2-nitrobenzenecarboxamide | Positional Isomer | Morpholine at C4 | +/- | The electronic properties of the ring are altered, which could impact the nitro group's reduction potential. |
| Analog 3: N-Methyl-5-morpholino-2-nitrobenzenecarboxamide | Amide Substituted | N-methylation of amide | +/- | Changes in hydrogen bonding capacity and lipophilicity could affect target binding and cell permeability. |
| Analog 4: 5-(Piperidin-1-yl)-2-nitrobenzenecarboxamide | Bioisosteric | Morpholine to Piperidine | +/- | Increased lipophilicity and removal of the ether oxygen may alter solubility and target interactions. |
Experimental Protocols
To validate the predicted biological activities, the following experimental protocols are proposed.
General Synthetic Workflow
A plausible synthetic route to this compound and its analogs would likely involve a two-step process: nucleophilic aromatic substitution followed by amide formation.
Caption: Proposed Synthetic Workflow.
In Vitro Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
This protocol is designed to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds and analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Materials:
-
Test compounds and analogs
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Mechanism of Action: A Predictive Framework
The biological activity of many nitroaromatic compounds is predicated on the enzymatic reduction of the nitro group to generate cytotoxic reactive species.[1][4] This process is particularly effective in anaerobic or hypoxic environments, such as those found in certain bacteria and solid tumors.[3][15]
Caption: Hypothesized Mechanism of Action via Reductive Bioactivation.
This proposed mechanism suggests that the efficacy of this compound and its active analogs would be highly dependent on the expression and activity of nitroreductase enzymes in the target cells.
Conclusion
While awaiting empirical validation, this predictive guide offers a scientifically grounded framework for anticipating the biological activity of this compound and its derivatives. The analysis of its constituent pharmacophores strongly suggests potential for antimicrobial and/or cytotoxic activity, likely mediated by reductive bioactivation of the nitro group. The proposed analogs provide a clear path for systematic investigation of the structure-activity relationships governing this chemical series. The experimental protocols outlined herein offer standardized methods for such an evaluation. It is our hope that this guide will stimulate further research into this promising area of medicinal chemistry.
References
-
Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health (NIH). [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Synthesis of the 5-nitro-2-(substitutedphenylamino)benzamide... ResearchGate. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
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Navigating the Structure-Activity Landscape of Morpholino-Nitrobenzenecarboxamides: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the structure-activity relationship (SAR) of 5-Morpholino-2-nitrobenzenecarboxamide derivatives, a chemical space of considerable interest for the development of novel therapeutics, particularly in oncology. While direct, comprehensive SAR studies on this specific scaffold are emerging, a comparative analysis of related structures provides invaluable insights for researchers, scientists, and drug development professionals. This document synthesizes data from analogous chemical series to illuminate the potential roles of the core moieties and guide future optimization efforts.
The Core Scaffold: Deconstructing the this compound Framework
The this compound scaffold brings together three key functionalities: a morpholine ring, a nitro-substituted benzene ring, and a carboxamide linker. Each of these components has a well-documented role in influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
The Morpholine Moiety: This saturated heterocycle is a common feature in numerous approved drugs. Its inclusion is often strategic to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding. In the context of kinase inhibitors, the morpholine ring has been frequently utilized to occupy specific pockets in the ATP-binding site.
-
The Nitro-Substituted Benzene Ring: The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the aromatic ring and influence pKa. This can be critical for target engagement and cellular permeability. Furthermore, the nitro group can be a key site for metabolic transformations.
-
The Carboxamide Linker: This functional group is a versatile hydrogen bond donor and acceptor, crucial for anchoring a molecule within a protein's binding site. Its geometry and conformational flexibility can dictate the overall orientation of the molecule and its interactions with target residues.
The interplay of these three components within the this compound framework creates a unique chemical entity with the potential for high potency and selectivity against various biological targets.
Comparative Structure-Activity Relationship Analysis
In the absence of direct literature on the this compound series, we can extrapolate potential SAR trends by examining related compounds, particularly those targeting kinases, a common target class for morpholine-containing scaffolds.
The Significance of the Morpholine Ring
Studies on related morpholino-containing kinase inhibitors, such as m-(4-morpholinoquinazolin-2-yl)benzamides, have demonstrated the importance of the morpholine moiety for potent inhibitory activity. These compounds have shown selective inhibition of PI3Kα, a key enzyme in cancer signaling pathways.[1] The morpholine ring in these analogs often occupies the solvent-exposed region of the ATP binding site, forming favorable interactions.
The Role of the Nitro Group and Substitution Pattern
The position and nature of substituents on the benzamide ring are critical determinants of activity and selectivity. While direct SAR on the 2-nitro substitution in this specific scaffold is unavailable, studies on other nitrobenzamide derivatives offer valuable clues. The strong electron-withdrawing nature of the nitro group at the ortho-position to the carboxamide can influence the acidity of the amide proton and the overall electronic distribution, potentially impacting target binding.
In a broader context, the presence of nitro groups on aromatic rings has been associated with a range of biological activities. For instance, in a series of 5-anilinoquinazoline-8-nitro derivatives, the nitro group was a key feature of potent VEGFR-2 kinase inhibitors.[2][3]
Modifications to the Carboxamide
The amide portion of the scaffold presents a clear opportunity for derivatization to explore the surrounding chemical space within the target's binding pocket. Substitution on the amide nitrogen with various alkyl, aryl, or heterocyclic groups can significantly impact potency and selectivity.
Quantitative Comparison of Related Derivatives
To provide a tangible framework for comparison, the following table summarizes the biological activities of representative morpholine-containing and nitro-substituted aromatic compounds from the literature. It is crucial to note that these compounds belong to different chemical series and were evaluated against different biological targets. Therefore, this table should be interpreted as a guide to the general potential of these functionalities rather than a direct comparison of potency.
| Compound Series | Key Structural Features | Biological Target | Reported Activity (IC50) |
| m-(4-morpholinoquinazolin-2-yl)benzamides | Morpholine on quinazoline, benzamide | PI3Kα | T10: 1.2 µM |
| 5-anilinoquinazoline-8-nitro derivatives | Nitro group on quinazoline, anilino | VEGFR-2 | Compound 6f: 12.0 nM |
| 3-Nitro-2,4,6-trihydroxy benzamide derivatives | Nitrobenzamide | Photosynthetic Electron Transport | Potent Inhibition |
Experimental Protocols for Evaluation
To enable researchers to validate the potential of novel this compound derivatives, we provide standardized protocols for key in vitro assays.
Kinase Inhibition Assay (Example: PI3Kα)
-
Reagents and Materials: Recombinant human PI3Kα, lipid kinase substrate (e.g., PIP2), ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 96-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and measure the signal using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HCT-116, MCF-7).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Visualizing the Structure-Activity Landscape
To visually represent the key structural features and potential SAR of the this compound scaffold, the following diagrams are provided.
Caption: Core structure and key features of this compound.
Caption: Proposed SAR and diversification points for this compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this specific series is limited, a comparative analysis of related structures suggests that it possesses the key pharmacophoric features necessary for potent and selective biological activity, particularly as kinase inhibitors. The morpholine moiety is anticipated to enhance physicochemical properties and provide crucial interactions within the target binding site, while the nitrobenzamide core offers a tunable platform for optimizing potency and selectivity.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Key areas of exploration should include:
-
Substitution on the amide nitrogen: To probe the topology of the target's binding pocket.
-
Modification of the morpholine ring: To fine-tune solubility and selectivity.
-
Replacement or repositioning of the nitro group: To modulate electronic properties and metabolic stability.
By leveraging the insights from this comparative guide and employing a rational, data-driven approach to medicinal chemistry, the full therapeutic potential of the this compound scaffold can be unlocked.
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A Researcher's Guide to Validating the Biological Target of a Novel Compound: A Comparative Approach
In the intricate world of drug discovery, the journey from a promising bioactive small molecule to a clinically viable therapeutic is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide is designed for researchers, scientists, and drug development professionals to navigate the multifaceted landscape of target validation. Using the hypothetical novel compound, 5-Morpholino-2-nitrobenzenecarboxamide , as our case study, we will explore and compare various experimental strategies to build a robust body of evidence to confirm its molecular target.
The discovery of a compound like this compound, likely emerging from a phenotypic screen where it elicited a desirable cellular response, marks the beginning of an intense investigation.[1][2][3] The fundamental question we must answer is: what protein or pathway does this molecule interact with to produce its effect? Answering this is paramount, as it underpins all future optimization, safety assessment, and ultimately, the success of a therapeutic program.[4][5]
This guide will not offer a rigid, one-size-fits-all protocol. Instead, it will provide a logical framework and a comparative analysis of key methodologies, empowering you to make informed decisions tailored to your specific research context. We will delve into direct and indirect methods of target validation, from initial biophysical characterization to in-cell and in-vivo confirmation, emphasizing the causality behind each experimental choice.
The Target Validation Funnel: A Multi-pronged Strategy
The process of validating a biological target is best conceptualized as a funnel, where we start with broad, exploratory techniques and progressively move towards more definitive, focused experiments. This iterative process is crucial for building a compelling case for a specific target.
Figure 1. The Target Validation Funnel
Part 1: Generating a Target Hypothesis - Target Deconvolution
Before we can validate a target, we must first identify potential candidates. This process, known as target deconvolution, employs a variety of techniques to narrow down the possibilities from the entire proteome to a manageable list of putative targets for our compound, this compound.[1][4]
Comparative Analysis of Target Deconvolution Methods:
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. | Direct identification of binding partners. | Can be prone to false positives from non-specific binding; requires chemical modification of the compound. |
| Expression-Cloning | A library of cDNAs is expressed in host cells, and clones that confer resistance or sensitivity to the compound are identified. | Unbiased genetic approach. | Technically challenging and time-consuming. |
| Protein Microarrays | The compound is screened against a large array of purified proteins to identify binding partners. | High-throughput and direct. | Proteins may not be in their native conformation; may miss interactions that require co-factors. |
| Computational Approaches | In silico methods predict potential targets based on the compound's structure and comparison to databases of known drug-target interactions. | Rapid and cost-effective. | Predictions require experimental validation; may not identify novel targets. |
For our hypothetical compound, a pragmatic approach would be to initiate parallel efforts in affinity chromatography and computational modeling to generate initial hypotheses.
Part 2: Confirming Direct Binding - A Biophysical Approach
Once we have a list of candidate targets, the next crucial step is to confirm a direct physical interaction between this compound and the putative target protein. Biophysical methods are the gold standard for this, providing quantitative data on binding affinity and kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[6][7][8][9] This allows for the determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound compound.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the binding affinity (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a small molecule to its target protein.[10][11][12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters of the interaction.
Comparison of SPR and ITC for Direct Binding Analysis:
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding. | Measures heat changes upon binding. |
| Information Provided | Binding kinetics (ka, kd) and affinity (KD). | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Throughput | Higher throughput, suitable for screening. | Lower throughput, more suited for detailed characterization. |
| Sample Consumption | Lower protein consumption. | Higher protein and compound consumption. |
| Labeling | Label-free. | Label-free. |
| Key Advantage | Provides kinetic information. | Provides a complete thermodynamic profile. |
Part 3: Demonstrating Target Engagement in a Cellular Context
Confirming that our compound binds to its purified target is a significant step, but it is crucial to demonstrate that this interaction occurs within the complex environment of a living cell.[13][14] Cellular target engagement assays bridge the gap between in vitro biochemistry and cellular physiology.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells.[15][16][17][18][19] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.
Figure 2. CETSA Workflow
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Thermal Denaturation: Heat the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in each sample using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 4: Genetic Validation - The Power of Perturbation
Genetic approaches provide orthogonal and compelling evidence for target validation.[20][21] By specifically manipulating the expression of the putative target gene, we can assess whether this mimics or alters the phenotypic effects of our compound.
CRISPR-Cas9 Gene Knockout
CRISPR-Cas9 technology allows for the precise and permanent knockout of the target gene.[20][21][22] If this compound acts by inhibiting the target, then knocking out the target gene should phenocopy the effect of the compound. Conversely, cells lacking the target should be resistant to the compound.
siRNA/shRNA-mediated Gene Knockdown
Comparison of Genetic Validation Methods:
| Feature | CRISPR-Cas9 Knockout | siRNA/shRNA Knockdown |
| Mechanism | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. |
| Effect | Complete loss of protein expression. | Reduction in protein expression. |
| Off-target Effects | Can have off-target gene editing. | Can have off-target knockdown effects. |
| Experimental Timeframe | Longer, requires generation of stable cell lines. | Shorter, transient effect. |
| Application | Definitive validation of target necessity. | Rapid assessment of target involvement. |
Part 5: In Vivo Target Validation - The Ultimate Test
The final and most rigorous step in target validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired physiological effect.[24][25][26][27][28]
Animal Models:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the concentration of this compound in the plasma and target tissues with a biomarker of target engagement.
-
Efficacy Studies in Disease Models: The compound is tested in a relevant animal model of the disease to determine if it produces the expected therapeutic effect.
-
Target Knockout/Knock-in Animal Models: Genetically engineered animal models where the target gene is knocked out or mutated can provide definitive evidence for the role of the target in the compound's mechanism of action.[28]
Conclusion: A Weight-of-Evidence Approach
Validating the biological target of a novel compound like this compound is not a linear process but rather a "weight-of-evidence" approach. No single experiment is definitive. A compelling case for a specific target is built by integrating data from multiple, orthogonal methodologies. By combining biophysical, cellular, genetic, and in vivo studies, researchers can confidently establish the mechanism of action of a novel compound, paving the way for its successful development as a new therapeutic agent.
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A Comparative Guide to Nitro-Containing Phosphoinositide 3-Kinase (PI3K) Inhibitors
In the landscape of targeted cancer therapy, the Phosphoinositide 3-Kinase (PI3K) signaling pathway represents a critical nexus for regulating cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for drug development.[2] Among the diverse chemical scaffolds explored, nitro-containing compounds have emerged as a significant class of PI3K inhibitors. This guide provides an in-depth, objective comparison of key nitro-containing PI3K inhibitors, focusing on their performance, mechanistic nuances, and the experimental methodologies crucial for their evaluation. While the specific compound "5-Morpholino-2-nitrobenzenecarboxamide" is not extensively characterized in publicly available literature as a PI3K inhibitor, we will delve into a comparative analysis of well-established nitro-containing inhibitors that are at the forefront of research and clinical investigation.
The Central Role of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a pivotal intracellular pathway that, when constitutively activated, drives tumorigenesis.[3][4] Class I PI3Ks, the primary focus of cancer-related inhibitors, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] The four isoforms of the class I catalytic subunit—p110α, p110β, p110γ, and p110δ—exhibit distinct tissue distribution and non-redundant functions, making isoform-specific targeting a key therapeutic strategy.[6] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1][7] Activated AKT, in turn, modulates a plethora of cellular processes, including the activation of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1][2]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for nitro-containing inhibitors.
Comparative Analysis of Prominent Nitro-Containing PI3K Inhibitors
The following inhibitors represent a class of compounds that have been extensively studied and are pivotal in the ongoing efforts to target the PI3K pathway. Their performance is summarized based on their inhibitory concentrations (IC50) against the four Class I PI3K isoforms.
| Inhibitor | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) | Key Features |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | Potent inhibitor of PI3Kα and PI3Kδ with modest selectivity against p110β and p110γ.[8][9][10] Orally bioavailable.[9] |
| Buparlisib (NVP-BKM120) | 52 | 166 | 262 | 116 | A pan-class I PI3K inhibitor that also shows activity against VPS34, mTOR, and DNAPK at higher concentrations.[11][12] Can induce apoptosis.[11] |
| ZSTK474 | 16 | 44 | 49 | 4.6 | An ATP-competitive pan-class I PI3K inhibitor with the most potent activity against the PI3Kδ isoform.[13][14] |
| SF1126 | Not specified | Not specified | Not specified | Not specified | A prodrug of SF1101 (structurally related to LY294002), a pan-PI3K inhibitor.[1] It is conjugated to an RGDS peptide for targeted delivery to cells expressing integrin receptors.[1][15] Also inhibits mTOR and BRD4.[1][16] |
Mechanistic Insights and Causality of Experimental Choices
The selection of an appropriate PI3K inhibitor for research or therapeutic development hinges on understanding its specific mechanism of action and selectivity profile.
-
Pan-PI3K vs. Isoform-Specific Inhibition: Pan-PI3K inhibitors like Buparlisib and ZSTK474 target all four Class I isoforms.[11][13] This broad-spectrum inhibition can be advantageous in cancers where multiple isoforms contribute to tumorigenesis. However, it can also lead to increased off-target effects and toxicity due to the essential roles of these isoforms in normal physiological processes.[17] In contrast, isoform-selective inhibitors like Pictilisib, which potently targets PI3Kα and PI3Kδ, offer the potential for a wider therapeutic window by minimizing effects on other isoforms.[8][10] The choice between a pan- or isoform-specific inhibitor is therefore dictated by the specific genetic makeup of the cancer and the desired therapeutic outcome.
-
ATP-Competitive Inhibition: Most PI3K inhibitors, including ZSTK474 and Pictilisib, are ATP-competitive.[7][13] They bind to the ATP-binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of PIP2 to PIP3.[1] This mechanism is highly effective but can lead to off-target effects on other kinases that share structural similarities in their ATP-binding sites.
-
Prodrug Strategy for Enhanced Delivery: SF1126 exemplifies a clever prodrug approach to improve the pharmacokinetic properties and tumor-targeting of a known pan-PI3K inhibitor.[1] By conjugating the active molecule to an RGDS peptide, SF1126 is preferentially delivered to tumor and endothelial cells that overexpress integrin receptors.[1][15] Upon cell entry, the active drug is released, leading to localized inhibition of the PI3K pathway.[1]
Experimental Protocols for Inhibitor Characterization
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. The following section details key assays for characterizing PI3K inhibitors.
In Vitro PI3K Kinase Assay (IC50 Determination)
This assay is fundamental for determining the potency of an inhibitor against specific PI3K isoforms.
Principle: The assay measures the enzymatic activity of a recombinant PI3K isoform in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product (PIP3) is quantified, typically using a fluorescence-based or radiometric method.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions.
-
Reconstitute the recombinant PI3K enzyme (e.g., p110α/p85α) in a suitable kinase buffer.
-
Prepare solutions of the lipid substrate (PIP2) and ATP.
-
-
Assay Setup:
-
In a 384-well plate, add the diluted inhibitor or a vehicle control (DMSO).
-
Add the PI3K enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the reaction and detect the amount of PIP3 produced. This can be achieved using various methods, such as a competitive ELISA with a PIP3-binding protein or by detecting the depletion of ATP using a luminescence-based assay.[11]
-
-
Data Analysis:
-
Plot the percentage of PI3K activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PI3K activity by 50%.[18]
-
Caption: Workflow for an in vitro PI3K kinase assay to determine inhibitor IC50 values.
Cellular Assay: Western Blot Analysis of PI3K Pathway Activation
This assay validates the on-target activity of the inhibitor within a cellular context by measuring the phosphorylation status of downstream pathway components.[2]
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated AKT (p-AKT) and total AKT are measured by Western blotting. A decrease in the p-AKT/total AKT ratio indicates inhibition of the PI3K pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, U87) in a 6-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PI3K inhibitor or a vehicle control for a specified time (e.g., 2-4 hours).
-
Optionally, stimulate the pathway with a growth factor (e.g., IGF-1) to ensure robust pathway activation in the control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT.[2][20] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT, total AKT, and the loading control.
-
Calculate the ratio of p-AKT to total AKT for each treatment condition to determine the extent of pathway inhibition.
-
Cell Viability Assay
These assays are crucial for assessing the cytotoxic or cytostatic effects of the inhibitor on cancer cells.[21][22]
Principle: Various methods can be employed to measure cell viability, including tetrazolium reduction assays (e.g., MTT, MTS), which measure metabolic activity, or assays that measure membrane integrity (e.g., trypan blue exclusion).[21]
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of inhibitor concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
-
Conclusion
The development of nitro-containing PI3K inhibitors has significantly advanced the field of targeted cancer therapy. A thorough understanding of their comparative efficacy, selectivity, and mechanism of action is essential for researchers and drug developers. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel inhibitors. As our understanding of the intricacies of the PI3K pathway deepens, the continued development and characterization of potent and selective inhibitors will be paramount in realizing the full therapeutic potential of targeting this critical signaling cascade.
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A Comparative Analysis of Morpholino-Substituted Benzamides: A Guide for Drug Development Professionals
Introduction: The Morpholino-Benzamide Scaffold in Modern Drug Discovery
Morpholino-substituted benzamides represent a versatile class of small molecules that have garnered significant attention in medicinal chemistry. The incorporation of a morpholine ring into the benzamide scaffold imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for developing effective therapeutic agents.[1] This unique structural combination has led to the exploration of these compounds across a wide spectrum of pharmacological targets, ranging from central nervous system (CNS) receptors to microbial enzymes.
This guide provides a comparative analysis of various morpholino-substituted benzamide analogues, delving into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation. By synthesizing data from multiple studies, we aim to offer researchers and drug development professionals a comprehensive resource to inform the design and optimization of novel therapeutic candidates based on this privileged scaffold.
Key Pharmacological Targets and Mechanisms of Action
The therapeutic potential of morpholino-substituted benzamides is largely attributed to their ability to interact with key biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The nature and position of substituents on both the benzamide and morpholine moieties play a critical role in determining the affinity and selectivity of these compounds for their respective targets.
Dopamine and Serotonin Receptor Modulation: A Balancing Act for CNS and Gastrointestinal Function
Substituted benzamides have a well-established history as dopamine D2 receptor antagonists, forming the basis for several antipsychotic medications.[2] The introduction of a morpholine group can modulate this activity and introduce interactions with other receptor systems, particularly serotonin receptors. This dual-receptor activity is of significant interest for developing atypical antipsychotics with improved side-effect profiles and for treating complex disorders involving both dopaminergic and serotonergic dysregulation.
Furthermore, the interplay between dopamine and serotonin receptors is crucial in regulating gastrointestinal motility. Specifically, antagonism of D2 receptors and agonism of 5-HT4 receptors can enhance gastric emptying, making compounds with this profile promising prokinetic agents for treating disorders like gastroparesis.[3][4]
Below is a simplified representation of the signaling pathways influenced by these receptors.
Caption: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT4 receptors.
Comparative Analysis of Morpholino-Substituted Benzamide Analogues
The following sections provide a comparative overview of morpholino-substituted benzamides based on their intended therapeutic applications and available experimental data.
Prokinetic Agents: Enhancing Gastrointestinal Motility
A notable area of investigation for morpholino-substituted benzamides is in the development of gastrointestinal prokinetic agents. A study by a group of researchers synthesized a series of N-[(2-morpholinyl)alkyl]benzamides and evaluated their effects on gastric emptying in rats and mice.[4] The lead compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, and its analogues demonstrated potent and selective gastric prokinetic activity with weak dopamine D2 receptor antagonism.[4]
The table below summarizes the structure-activity relationship of selected analogues from this study.
| Compound ID | R1 | R2 | R3 | Gastric Emptying (% of Control) | Dopamine D2 Receptor Antagonism (IC50, nM) |
| Metoclopramide | NH2 | Cl | OCH3 | 125 ± 5 | 130 |
| Cisapride | NH2 | Cl | OCH3 | 145 ± 6 | >10000 |
| 17 | NH2 | Cl | OCH3 | 152 ± 7 | 860 |
| 25 | N(CH3)2 | Cl | OCH3 | 148 ± 6 | 1200 |
| 29 | NH2 | Cl | OC2H5 | 155 ± 8 | 950 |
Data synthesized from a study on N-[(2-morpholinyl)alkyl]benzamides.[4]
Causality Behind Experimental Choices: The selection of the 4-amino-5-chloro-2-methoxybenzoyl group as a core scaffold is based on its presence in established prokinetic agents like metoclopramide and cisapride.[4] The systematic modification of substituents on the benzoyl ring (R1, R2, and R3) allows for the exploration of how electronic and steric factors influence the affinity for target receptors and, consequently, the prokinetic activity. The N-benzyl group on the morpholine was introduced to explore the impact of a lipophilic substituent on activity.
Antimicrobial Agents: A Novel Approach to Combatting Bacterial Infections
Morpholino-substituted benzamides have also been investigated as potential antimicrobial agents. A study describes the synthesis of a series of N-substituted morpholino benzamide derivatives and their evaluation against various bacterial strains.[5] Certain compounds within this series exhibited excellent antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[5]
| Compound ID | Phenyl Substitution | Antibacterial Activity (MIC, µg/mL) vs. B. subtilis | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |
| 3b | 4-Chloro | 6.25 | 12.5 |
| 3g | 4-Nitro | 6.25 | 6.25 |
| 3k | 2,4-Dichloro | 12.5 | 25 |
Data synthesized from a study on N-substituted morpholino benzamide derivatives.[5]
Causality Behind Experimental Choices: The rationale for exploring this chemical space for antimicrobial activity stems from the known antimicrobial properties of other benzamide derivatives. The synthetic strategy involved a one-pot reaction, which is an efficient method for generating a library of diverse compounds for screening. The choice of various substituted phenyl groups allows for the investigation of electronic effects on antibacterial potency.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments.
In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Caption: Workflow for a typical Dopamine D2 receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO-K1).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone), and varying concentrations of the test compound in a suitable buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis.
In Vivo Assessment of Gastric Emptying
This protocol describes a common method for evaluating the prokinetic activity of test compounds in rodents.[4]
Step-by-Step Methodology:
-
Animal Preparation: Fast male mice or rats overnight but allow free access to water.
-
Dosing: Administer the test compound or vehicle orally or via the desired route at a specific time before the test meal.
-
Test Meal Administration: Administer a non-nutrient, non-absorbable marker, such as a phenol red-containing methylcellulose meal, orally.
-
Euthanasia and Sample Collection: At a predetermined time after the test meal (e.g., 20 minutes), euthanize the animals by cervical dislocation.
-
Stomach Isolation: Carefully clamp the pylorus and cardia of the stomach and remove it.
-
Quantification of Gastric Contents: Homogenize the stomach in a known volume of alkaline solution. Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm).
-
Calculation of Gastric Emptying: The amount of phenol red remaining in the stomach is calculated from a standard curve. Gastric emptying is then expressed as the percentage of the test meal that has emptied from the stomach compared to a control group sacrificed immediately after receiving the meal.
Conclusion and Future Directions
The morpholino-substituted benzamide scaffold has proven to be a fruitful starting point for the development of novel therapeutic agents with diverse pharmacological activities. The comparative analysis presented in this guide highlights the importance of subtle structural modifications in tuning the potency and selectivity of these compounds for their respective biological targets.
Future research in this area should focus on expanding the structure-activity relationship studies to include a broader range of biological targets. A more comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation morpholino-substituted benzamides with enhanced efficacy and safety profiles.
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
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Synthesis and structure-activity relationship of disubstituted benzamides as a novel class of antimalarial agents. PubMed. [Link]
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A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Analysis of 5-Morpholino-2-nitrobenzenecarboxamide (Compound M) in Kinase Inhibition
Introduction: The development of small molecule inhibitors for therapeutic intervention is a cornerstone of modern drug discovery. A critical, yet often underestimated, aspect of this process is the comprehensive characterization of a compound's selectivity. An ideal inhibitor would modulate its intended target with high potency and absolute specificity, thereby minimizing the potential for off-target effects that can lead to toxicity or unforeseen biological consequences. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a putative kinase inhibitor, 5-Morpholino-2-nitrobenzenecarboxamide, hereafter referred to as Compound M.
Based on its core structural motifs—specifically the morpholine group, a common feature in PI3K/mTOR inhibitors, and a substituted nitrobenzene ring—Compound M is hypothesized to target the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and other diseases. However, the human kinome consists of over 500 kinases, many of which share structural homology in the ATP-binding pocket, creating a significant challenge for achieving selectivity.
This guide will delineate a multi-pronged experimental strategy to profile the selectivity of Compound M, compare its performance against established PI3K inhibitors, and provide the rationale behind each methodological choice. Our approach is grounded in a self-validating system, beginning with broad biochemical screening and progressively moving towards more physiologically relevant cellular models to confirm target engagement and uncover potential off-target liabilities.
Part 1: Foundational Selectivity Profiling - Large-Panel Biochemical Screening
The initial and most crucial step in assessing cross-reactivity is to screen the compound against a large, functionally diverse panel of purified kinases. This provides a broad, unbiased view of the compound's interaction space across the human kinome. Commercial services, such as the DiscoverX KINOMEscan™ or Promega's broad panel kinase assays, are the industry standard for this purpose. These assays typically measure the ability of a compound to displace a ligand from the ATP-binding site of each kinase.
The primary output is often expressed as the percent inhibition (%I) at a fixed concentration (e.g., 1 µM or 10 µM). This allows for a rapid classification of interactions. Hits are then typically followed up with dose-response experiments to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for each interaction.
Experimental Protocol: Broad-Panel Kinase Screen (Representative)
-
Compound Preparation: Solubilize Compound M in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: Prepare a working solution for screening. A concentration of 10 µM is often chosen as it is high enough to detect meaningful off-target interactions without being confounded by non-specific effects.
-
Assay Execution (Outsourced): Submit the compound to a commercial provider (e.g., Eurofins DiscoverX). The assay is typically a competition binding assay where kinases are tagged with a DNA anchor and immobilized on a solid support. The assay measures the amount of test compound that binds to the kinase and prevents the binding of a tagged, immobilized ligand.
-
Data Analysis: The primary data is returned as % Inhibition at the tested concentration. A lower percentage indicates a weaker interaction. It is critical to establish a threshold for defining a "hit." A common, albeit arbitrary, starting point is >80% inhibition.
Comparative Data Analysis
To contextualize the selectivity of Compound M, we compare its hypothetical screening results with two well-characterized PI3K inhibitors: Pictilisib (GDC-0941) , a pan-PI3K inhibitor, and Alpelisib (BYL719) , an inhibitor selective for the p110α isoform.
| Target Kinase | Compound M (Hypothetical) | Pictilisib (GDC-0941) | Alpelisib (BYL719) |
| % Inhibition @ 1 µM | IC₅₀ (nM) | IC₅₀ (nM) | |
| PI3Kα (p110α) | 98% | 3 | 5 |
| PI3Kβ (p110β) | 95% | 33 | 1,156 |
| PI3Kδ (p110δ) | 92% | 3 | 250 |
| PI3Kγ (p110γ) | 88% | 18 | 290 |
| mTOR | 75% | 100 | >1000 |
| DNA-PK | 65% | 48 | 1,660 |
| CDK2/cyclin A | 15% | 1,800 | >10,000 |
| MAPK1 (ERK2) | <10% | >10,000 | >10,000 |
| GSK3β | <10% | >10,000 | >10,000 |
Table 1: Comparative biochemical inhibition profiles. Hypothetical data for Compound M is presented as % Inhibition, while literature data for Pictilisib and Alpelisib is shown as IC₅₀ values for a more precise comparison.
From this table, we can infer that Compound M is a potent, pan-PI3K inhibitor, similar to Pictilisib, with significant activity against all four Class I PI3K isoforms. It also shows considerable inhibition of mTOR and DNA-PK, which are related kinases in the PIKK family. This profile contrasts sharply with Alpelisib, which demonstrates strong selectivity for the α isoform.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Part 2: Cellular Target Engagement and Validation
While biochemical assays are essential for initial screening, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. Cellular target engagement assays are therefore a mandatory validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding. If Compound M binds to PI3Kα in a cell, the PI3Kα protein will become more resistant to heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cell line (e.g., MCF7, which has a PIK3CA mutation) to ~80% confluency.
-
Compound Treatment: Treat intact cells with Compound M (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble (non-denatured) protein fraction.
-
Western Blot Analysis: Analyze the amount of soluble target protein (e.g., PI3Kα) remaining at each temperature using Western Blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting CETSA Results
A positive CETSA result for PI3Kα, β, δ, and γ would confirm that Compound M engages all four isoforms within the cell, validating the pan-inhibitor profile suggested by the biochemical screen. Conversely, if a CETSA experiment for an off-target identified in the kinase screen (e.g., DNA-PK) is negative, it might suggest that the compound has poor cell permeability or that the interaction is not significant in a cellular context. This multi-layered approach is crucial for building confidence in a compound's mechanism of action.
Part 3: Phenotypic Screening for Unforeseen Off-Targets
Even with extensive biochemical and target engagement data, unpredicted off-target effects can arise. Phenotypic screening, which measures the effect of a compound on cell behavior (e.g., viability, morphology), can provide a functional readout of the compound's total cellular activity. By screening Compound M against a large panel of diverse cancer cell lines, one can identify cell lines with unusual sensitivity. If a cell line lacking PI3K pathway activation is highly sensitive to Compound M, this would strongly suggest the existence of a potent off-target.
For instance, if Compound M shows high potency against a panel of hematological cancer cell lines that are known to be dependent on PI3Kδ signaling, this would be consistent with its on-target activity. However, if it also potently inhibits the growth of a colon cancer cell line that is not PI3K-dependent but is, for example, highly reliant on a specific cell cycle kinase, it would warrant further investigation into that kinase as a potential off-target. This functional data provides the final layer of validation in a comprehensive cross-reactivity study.
Conclusion and Forward Look
The cross-reactivity profiling of this compound (Compound M) reveals it to be a potent, pan-PI3K inhibitor with additional activity against related PIKK family kinases like mTOR and DNA-PK. This profile is mechanistically distinct from isoform-specific inhibitors like Alpelisib.
The outlined workflow—progressing from broad biochemical screening to cellular target engagement with CETSA and finally to functional phenotypic screening—represents a robust, self-validating strategy for characterizing inhibitor selectivity. This approach not only confirms the intended on-target activity but is also designed to proactively identify and de-risk potential off-target liabilities. For Compound M, the next steps would involve detailed IC₅₀ determination for the identified off-targets and subsequent cell-based assays to understand the functional consequences of their inhibition. This rigorous, multi-faceted approach to cross-reactivity is indispensable for the successful development of safe and effective targeted therapies.
References
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Title: The PI3K/AKT/mTOR-signaling pathway as a therapeutic target in breast cancer Source: PubMed Central (PMC) URL: [Link]
-
Title: The discovery of GDC-0941 (Pictilisib), a potent and selective class I phosphoinositide 3-kinase inhibitor Source: ACS Publications URL: [Link]
-
Title: PI3K/AKT/mTOR pathway in cancer and cancer therapy Source: PubMed Central (PMC) URL: [Link]
-
Title: The human kinome Source: Science URL: [Link]
-
Title: Characterization of GDC-0941, a new inhibitor of class I PI3K, in cellular and tumor models Source: AACR Publications URL: [Link]
-
Title: BYL719, a new alpha-specific PI3K inhibitor: single agent activity and combination with with different targeted agents in breast cancer Source: Annals of Oncology URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]
A Senior Application Scientist's Guide to Validating Hits from a 5-Morpholino-2-nitrobenzenecarboxamide-based Screen
Introduction: The Challenge of Translating Hits to Leads
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] However, the initial list of "hits" from a primary screen is invariably contaminated with false positives and artifacts that can derail a project if not rigorously identified and eliminated.[3][4] The process of hit validation is therefore not merely a confirmatory step but a critical, multi-faceted investigation designed to build a robust body of evidence supporting a compound's activity. This guide provides a comprehensive framework for validating hits emerging from screens utilizing a 5-Morpholino-2-nitrobenzenecarboxamide-based library.
The specific chemical scaffold presents unique challenges. Nitroaromatic compounds are known for their potential to be toxic, mutagenic, and can participate in redox cycling, which may interfere with common assay readouts.[5][6][7] A self-validating, tiered approach is essential to navigate these potential pitfalls and ensure that resources are focused only on the most promising chemical matter. This guide outlines a logical progression from initial hit confirmation to direct biophysical characterization and cellular validation, emphasizing the scientific rationale behind each experimental choice.
The Hit Validation Cascade: A Funnel-Based Approach
A successful validation strategy operates as a funnel, progressively applying more rigorous and resource-intensive assays to a shrinking pool of compounds. This ensures that time and resources are not wasted on compounds with undesirable properties.
Figure 1: The Hit Validation Funnel. A tiered approach to systematically eliminate false positives and build confidence in hit compounds.
Part 1: Initial Hit Triage and Confirmation
The goal of this initial phase is to quickly and cost-effectively eliminate non-reproducible hits, poorly behaved compounds, and known problematic chemical structures.
A. Hit Re-testing and Dose-Response Analysis
The first crucial step is to move beyond the single-point data of the primary screen.
-
Source Fresh Compound: Obtain a fresh, dry powder sample of the hit compound. This eliminates issues related to compound degradation or concentration errors in the original screening plates.
-
Confirm Identity and Purity: If resources permit, verify the compound's identity and purity (>95%) using LC-MS and ¹H NMR.
-
Generate Dose-Response Curves: Test the compound across a wide concentration range (e.g., 8-12 points, semi-log dilution) in the primary assay. This confirms activity and establishes potency (IC₅₀/EC₅₀).[8]
Causality Check: A steep, complete dose-response curve suggests a specific mode of action. In contrast, shallow curves or those that plateau at less than 100% activity can be indicators of non-specific mechanisms like aggregation and should be treated with suspicion.[8]
B. Computational Triage: Filtering for Promiscuous Compounds
Before further wet-lab experiments, leverage computational tools to flag compounds with undesirable properties. This is a rapid, inexpensive, and powerful filtering step.[9][10]
-
PAINS (Pan-Assay Interference Compounds): Screen structures against PAINS filters.[3] These are chemical substructures known to interfere with various assay technologies through mechanisms like redox cycling, fluorescence interference, or covalent reactivity. The nitroaromatic core within the this compound scaffold necessitates careful scrutiny for potential redox activity.
-
Aggregation Prediction: Use algorithms to predict the likelihood of a compound forming aggregates at concentrations used in the assay. Aggregators are a major source of false positives, acting by sequestering and denaturing the target protein.[1][11][12]
Part 2: Eliminating Assay-Specific Artifacts
This tier is designed to prove that the observed activity is due to the modulation of the intended biological target, not an artifact of the measurement technology.
A. Orthogonal and Counter-Screening
The core principle here is to decouple the biological event from the detection technology.[3][9]
Figure 2: Logic for selecting an appropriate orthogonal assay based on the primary screening method.
Experimental Protocol: Counter-Screening a Luciferase-Based Assay
-
Rationale: Nitroaromatic compounds can act as luciferase inhibitors or interfere with the redox chemistry of the luciferin-luciferase reaction. This protocol determines if the hit compound inhibits the reporter enzyme directly.
-
Methodology:
-
Prepare a dose-response plate with the hit compound as you would for the primary assay.
-
In place of the full reaction mix (target enzyme, substrate, etc.), add only the buffer, luciferase enzyme, and a fixed, sub-maximal concentration of ATP.
-
Initiate the reaction by adding D-luciferin.
-
Read luminescence immediately on a plate reader.
-
Interpretation: If the compound shows dose-dependent inhibition in this setup, it is a luciferase inhibitor and likely a false positive.
-
B. Experimental Test for Aggregation
While computational tools are predictive, a direct experimental test for aggregation is definitive.
Experimental Protocol: Detergent-Based Aggregation Test
-
Rationale: The inhibitory activity of aggregate-based compounds is highly sensitive to the presence of non-ionic detergents, which disrupt the formation of colloidal aggregates.[11]
-
Methodology:
-
Determine the IC₅₀ of the hit compound in the primary biochemical assay under standard conditions.
-
Repeat the IC₅₀ determination, but include 0.01% Triton X-100 in the assay buffer.
-
Interpretation: A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of Triton X-100 strongly suggests the compound acts via an aggregation-based mechanism.[11][13] True inhibitors that bind specifically to the target's active site should show little to no change in potency.
-
Part 3: Biophysical Validation of Direct Target Engagement
After eliminating artifacts, the next critical question is: Does the compound physically bind to the intended target? Biophysical methods provide the most direct and compelling evidence of a physical interaction.[14][15][]
| Technique | Principle | Information Provided | Throughput | Protein Consumption | Key Advantage |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or lysate.[17][18] | Target engagement in a cellular context (Yes/No), apparent Tₘ shift. | Medium | Low | Physiologically relevant; demonstrates target binding in intact cells.[19][20] |
| SPR | Change in refractive index upon binding to an immobilized target.[21][22] | Kinetics (kₐ, kₔ), Affinity (Kₐ), Stoichiometry. | High | Low-Medium | Provides detailed real-time kinetic data.[23][24] |
| ITC | Measures heat released or absorbed during a binding event in solution.[25][26] | Affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Low | High | Gold standard for thermodynamic characterization; label-free and in-solution.[27][28] |
Table 1: Comparison of Common Biophysical Methods for Hit Validation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is the only common biophysical method that directly confirms target engagement within an intact cell, providing the strongest link between biochemical activity and a cellular effect.[29][30]
-
Methodology:
-
Cell Treatment: Culture cells expressing the target protein. Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of the hit compound for 1-2 hours.
-
Thermal Challenge: Aliquot treated cell suspensions into PCR tubes. Heat the tubes at various temperatures for 3 minutes (e.g., a gradient from 45°C to 70°C). Cool immediately on ice.
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated/aggregated proteins.
-
Detection: Collect the supernatant (containing soluble protein). Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or an antibody-based detection method like ELISA.
-
Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and confirms direct binding.[17]
-
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Rationale: SPR provides detailed kinetic information (on-rate and off-rate) that can be invaluable for structure-activity relationship (SAR) studies and lead optimization.[21][22]
-
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Analyte Injection: Prepare a series of concentrations of the hit compound in running buffer. Inject the compound solutions sequentially over the chip surface, followed by a dissociation phase where only running buffer flows.
-
Detection: The SPR instrument detects changes in the refractive index at the chip surface in real-time, generating a sensorgram that shows the association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ).
-
Part 4: Cellular Activity and Selectivity Profiling
A validated biophysical hit must translate its activity into a relevant cellular context.
A. Cell-Based Secondary Assays
Choose or develop an assay that measures the functional consequence of target engagement in a relevant cell line.[31][32][33] This could be a downstream signaling event (e.g., phosphorylation), a change in gene expression, or a phenotypic outcome like cell viability or apoptosis. The goal is to establish a clear link between the biochemical IC₅₀ and the cellular EC₅₀.
B. Selectivity and Cytotoxicity
-
Selectivity: Profile the validated hit against a panel of related off-targets (e.g., other kinases, homologous proteins) to assess its specificity. A highly selective compound is more likely to have a clean safety profile.
-
Cytotoxicity: Determine the compound's general toxicity in one or more cell lines using assays like CellTiter-Glo® or MTS.[9] This establishes the therapeutic index (ratio of cytotoxic concentration to effective concentration). Given the nature of the this compound scaffold, early assessment of cytotoxicity is particularly prudent.[5][7]
Conclusion
Validating hits from any HTS campaign, particularly one involving potentially reactive scaffolds like nitroaromatics, is a rigorous, evidence-driven process. By employing a systematic, tiered approach that begins with simple re-testing and progresses through artifact screening, direct biophysical validation, and finally to cellular characterization, researchers can build an unassailable case for their hit compounds. This methodical elimination of false positives and the layering of orthogonal evidence are the cornerstones of trustworthy science, ensuring that only the most promising molecules advance toward lead optimization, saving invaluable time and resources in the long journey of drug discovery.
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]
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How does Digital SPR fit into early drug discovery?. (n.d.). Nicoya Lifesciences. [Link]
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Cell-based assays for high-throughput screening. (n.d.). Broad Institute. [Link]
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Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. (2009). ACS Chemical Biology. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Central Science. [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). National Center for Biotechnology Information. [Link]
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Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. [Link]
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Cell-based assays on the rise. (2022). BMG LABTECH. [Link]
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Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. [Link]
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Cell-based Assays for High-Throughput Screening. (2010). PubMed. [Link]
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Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). PubMed. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information. [Link]
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Major mechanisms of toxicity of nitroaromatic compounds. (2019). ResearchGate. [Link]
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This compound, 97% Purity, C11H13N3O4, 1 gram. (n.d.). Bio-Rad. [Link]
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A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Framework
In the landscape of targeted therapeutics, the precision of a kinase inhibitor is paramount. An ideal inhibitor potently neutralizes its intended target while leaving the rest of the kinome untouched, thereby minimizing off-target effects and associated toxicities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of a novel kinase inhibitor. While we will use the well-characterized PI3K/Akt/mTOR signaling pathway as our primary example, the principles and methodologies described herein are broadly applicable to the evaluation of any kinase inhibitor.
For the purpose of this guide, we will consider a hypothetical compound, "Compound X," as our investigational agent. Our goal is to build a robust data package that defines its selectivity profile in comparison to established inhibitors of the PI3K/Akt/mTOR pathway.
The Critical Importance of Selectivity in the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in cancer has made it a major focus of drug discovery efforts.[1][3][4] However, the high degree of homology within the PI3K family and across the broader human kinome presents a significant challenge for developing selective inhibitors. Inhibitors targeting this pathway can be broadly categorized, each with a distinct selectivity profile[1]:
-
Pan-PI3K inhibitors: Target all four class I PI3K isoforms (α, β, δ, γ).[1]
-
Isoform-selective PI3K inhibitors: Exhibit preferential inhibition of one or more specific PI3K isoforms.[3]
-
Dual PI3K/mTOR inhibitors: Concurrently inhibit both PI3K and mTOR kinases.[1]
-
Akt inhibitors: Target the central signaling node, Akt.
-
mTOR inhibitors: Specifically inhibit the mTORC1 and/or mTORC2 complexes.[4]
An inhibitor's selectivity profile dictates its therapeutic window and potential applications. For instance, an isoform-selective inhibitor might be highly effective in tumors driven by a specific PI3K mutation, while a pan-PI3K inhibitor could be more suitable for cancers with heterogeneous pathway activation.[1] Therefore, a thorough assessment of selectivity is not merely an academic exercise but a critical step in translational research.
A Multi-tiered Approach to Selectivity Profiling
A comprehensive evaluation of an inhibitor's selectivity involves a multi-pronged approach, moving from broad, high-throughput screens to more focused biochemical and cell-based assays. This tiered strategy allows for an efficient and cost-effective assessment.[5]
Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Casting a Wide Net with In Vitro Kinome Screening
The initial step in assessing selectivity is to profile the investigational compound against a large panel of purified kinases.[5] Several commercial services offer screening panels that cover a significant portion of the human kinome.[6]
Experimental Rationale: This approach provides a broad, unbiased view of the compound's activity across numerous kinase families. The goal is to identify not only the intended target but also any potential off-target interactions.
Methodology: Radiometric Kinase Assay
A common and robust method for in vitro kinase profiling is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7][8]
Protocol: In Vitro Radiometric Kinase Assay [9][10][11][12]
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (peptide or protein), and the investigational compound at a fixed concentration (e.g., 1 µM).
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control (e.g., DMSO).
Data Interpretation: The output of this screen will be a list of kinases for which the compound shows significant inhibition at the tested concentration. This provides the first glimpse into the compound's selectivity.
Tier 2: Biochemical Validation and Mechanistic Insights
Once potential primary and secondary targets have been identified, the next step is to validate these interactions through more detailed biochemical assays.
Experimental Rationale: This tier aims to quantify the potency of the inhibitor against the identified targets and to understand its mechanism of action.
Methodology 1: IC50 Determination
To quantify the potency of the inhibitor, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Protocol: IC50 Determination
-
Follow the same procedure as the single-point radiometric kinase assay.
-
Instead of a single concentration, test the compound across a range of concentrations (e.g., 10-point serial dilution).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Methodology 2: ATP Competition Assay
Understanding whether an inhibitor competes with ATP for binding to the kinase active site is crucial for interpreting its mechanism.
Protocol: ATP Competition Assay
-
Perform IC50 determinations at multiple fixed concentrations of ATP (e.g., at, below, and above the Km for ATP).
-
Analysis: If the IC50 of the inhibitor increases with increasing ATP concentration, it indicates an ATP-competitive mechanism of inhibition.
Comparative Data Table:
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Ratio (Off-Target/Target) |
| Compound X | p110α | [Experimental Data] | p110β | [Experimental Data] | [Calculated Value] |
| mTOR | [Experimental Data] | [Calculated Value] | |||
| Alpelisib (BYL719) | p110α | ~5 | p110β | ~1,200 | ~240 |
| mTOR | >10,000 | >2,000 | |||
| GDC-0941 | p110α | ~3 | p110β | ~33 | ~11 |
| mTOR | ~130 | ~43 |
Note: Data for Alpelisib and GDC-0941 are representative values from published literature. The selectivity ratio provides a quantitative measure of how selective the compound is for its primary target over off-targets.
Tier 3: Cellular Target Engagement and Pathway Modulation
Demonstrating that an inhibitor engages its target within a cellular context and modulates downstream signaling is the ultimate validation of its activity and selectivity.
Experimental Rationale: These assays confirm that the compound can penetrate the cell membrane, bind to its intended target, and exert a biological effect on the relevant signaling pathway.
Methodology 1: Western Blotting for Phospho-protein Levels
Western blotting is a powerful technique to assess the phosphorylation status of key proteins in a signaling pathway, thereby providing a direct readout of kinase activity.[2][13][14][15]
Protocol: Western Blotting for PI3K/Akt/mTOR Pathway [2][13][16]
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation) and treat with a dose range of the investigational compound for a specified time.
-
Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of key pathway components (e.g., phospho-Akt (Ser473/Thr308), phospho-S6 ribosomal protein).[2][17] Also, probe for total protein levels as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the image using a digital imager.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon treatment with the inhibitor.
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway showing key phosphorylation events.
Methodology 2: Immunofluorescence for Subcellular Localization
Immunofluorescence microscopy can provide spatial information about the activation state and localization of target proteins within the cell.[18][19][20][21] For example, activation of Akt leads to its translocation to the plasma membrane.
Protocol: Immunofluorescence for Phospho-Akt [18][19][20]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the inhibitor.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100.
-
Blocking: Block non-specific binding sites.
-
Antibody Staining: Incubate with a primary antibody against phospho-Akt, followed by a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Observe changes in the intensity and subcellular localization of the phospho-Akt signal.
Conclusion: Synthesizing a Coherent Selectivity Profile
By systematically progressing through these tiers of analysis, a researcher can build a comprehensive and robust selectivity profile for a novel kinase inhibitor. This multi-faceted approach, combining broad screening with detailed biochemical and cellular validation, is essential for understanding a compound's true mechanism of action and for making informed decisions about its potential for further development. The ultimate goal is to identify compounds with the optimal balance of on-target potency and minimal off-target activity, thereby maximizing therapeutic benefit while ensuring patient safety.
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Protocols.io. (2023). In vitro kinase assay. [Link]
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Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1803–1825. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
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CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Morpholino-2-nitrobenzenecarboxamide
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. 5-Morpholino-2-nitrobenzenecarboxamide, a compound of interest in various research and development pipelines, requires careful handling from acquisition to disposal due to its specific chemical properties and associated hazards. This guide provides a procedural framework grounded in established safety protocols to ensure that its disposal is managed with the same precision as its experimental use, safeguarding both laboratory personnel and the environment.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before detailing the disposal protocol, it is crucial to understand the inherent risks associated with this compound. A thorough risk assessment is the foundation of any effective safety plan.
According to available safety data, this compound presents several hazards:
-
Human Health Hazards: It is classified as harmful if swallowed (acute oral toxicity), causes skin irritation, and leads to serious eye irritation. It may also cause respiratory irritation. The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach.[1]
-
Environmental Hazards: The compound is recognized as being harmful to aquatic life with long-lasting effects. This is a critical consideration that strictly prohibits disposal via the sanitary sewer system (i.e., down the sink).
These hazards dictate that this compound must be treated as a regulated hazardous waste, requiring a disposal pathway that is isolated from the general waste stream and the environment.
| Hazard Classification | Associated Risk | Primary Safety Precaution |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |
| Skin Irritation, Category 2 | Causes skin irritation | Wear protective gloves and clothing. |
| Eye Irritation, Category 2 | Causes serious eye irritation | Wear safety glasses with side-shields or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation | Use only in a well-ventilated area or a chemical fume hood. |
| Hazardous to the Aquatic Environment | Harmful to aquatic life | Do not let product enter drains. Collect for approved disposal. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the safe disposal of this compound, from the point of generation to its final collection by trained professionals.
Step 1: Immediate Segregation at the Point of Generation
Causality: To prevent unintentional reactions and cross-contamination, hazardous waste must be segregated at its source. Nitroaromatic compounds can be incompatible with strong oxidizing or reducing agents.
-
Action: As soon as this compound is declared waste (e.g., leftover material, contaminated consumables), it must be kept separate from other chemical waste streams.
-
Best Practice: Designate a specific, clearly labeled container for this compound and its associated contaminated materials. Do not mix it with other wastes unless compatibility has been explicitly confirmed by your institution's Environmental Health & Safety (EHS) department.[2]
Step 2: Personal Protective Equipment (PPE) - A Non-Negotiable
Causality: The irritant nature of the compound necessitates the use of appropriate barriers to prevent skin, eye, and respiratory exposure during all handling and disposal activities.
-
Action: Before handling the waste container, ensure you are wearing:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
-
Work Area: All waste handling and container labeling should be performed inside a certified chemical fume hood to mitigate inhalation risks.[1]
Step 3: Container Selection and Management
Causality: Proper containment is essential to prevent leaks and spills. The container must be compatible with the chemical to avoid degradation and subsequent release.
-
Container Material: Use a container made of a material that does not react with the compound, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[3][4]
-
Container Condition: Ensure the container is in good condition, free of cracks or leaks, and has a securely fitting cap.[5]
-
Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.[2]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[1][6] This minimizes the release of vapors and prevents spills.
Step 4: Accurate and Comprehensive Labeling
Causality: Proper labeling is a critical regulatory requirement and ensures that everyone who handles the container understands its contents and associated dangers.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or formulas.[6]
-
The approximate concentration and quantity of the waste.
-
All associated hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).
-
The date accumulation started.
-
-
Empty Containers: An empty container that held this compound must be managed carefully. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[1][6] After triple rinsing and air drying, deface the original label and dispose of the container according to institutional policy.[1]
Step 5: Designated Storage and Accumulation
Causality: Storing hazardous waste in a designated, controlled area prevents accidents and ensures compliance with regulations regarding accumulation limits.
-
Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[2][3] This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.[6]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the disposal of this compound waste.
Final Steps: Arranging for Professional Disposal
Laboratory personnel are responsible for the safe accumulation and temporary storage of hazardous waste. The final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Requesting Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), contact your EHS department to schedule a waste pickup.[3]
-
Documentation: Complete any necessary waste pickup forms accurately, providing all the information from the hazardous waste label.
By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Morpholino-2-nitrobenzenecarboxamide
This document provides a comprehensive, technically grounded guide for the safe handling of 5-Morpholino-2-nitrobenzenecarboxamide (CAS No. 404009-38-7). As a specialized nitroaromatic compound, its handling demands a rigorous and well-informed approach to personal protection. This guide moves beyond a simple checklist, delving into the scientific rationale behind each procedural step and equipment choice, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.
Foundational Hazard Assessment: Understanding the Risk Profile
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its chemical structure provides critical clues to its potential hazards. The molecule is a member of the nitroaromatic compound family, a class of chemicals recognized for significant toxicological properties.[1][2]
Inherent Risks of Nitroaromatic Compounds:
-
Toxicity and Mutagenicity: Many nitroaromatic compounds are known to be toxic, mutagenic, and are often listed as priority pollutants.[1][2] Their metabolic reduction can lead to carcinogenic aromatic amines.
-
Skin Absorption: Fat-soluble nitro-compounds can be readily absorbed through intact skin, making dermal contact a primary route of exposure.
-
Irritation: Similar benzamide structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation, particularly in powdered form.[3]
-
Thermal Instability: Nitro-compounds are energetic materials that can decompose exothermically and, in some cases, rapidly or explosively, especially at elevated temperatures or in the presence of contaminants.[4][5]
Given these class-based hazards, a conservative and stringent approach to personal protective equipment (PPE) is mandatory. The core principle is to minimize all chemical exposures, even when the full toxicological profile is not known.[6]
The Hierarchy of Controls: Engineering Safeguards First
Before any discussion of PPE, it is critical to implement engineering and administrative controls as the primary line of defense. Personal protective equipment is essential, but it is the last line of defense.[7]
-
Primary Engineering Control: All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[8] This protects the user from inhaling airborne particulates and contains any potential spills.
-
Administrative Controls: Your institution is required to have a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10] This plan will detail specific procedures for handling hazardous chemicals, waste disposal, and emergency responses.[8] All personnel must be trained on this plan before work commences.
Required Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific task being performed. Handling the solid powder presents a greater respiratory risk than handling a dilute solution. The following table summarizes the required PPE for different operational scenarios.
| Laboratory Task | Eyes/Face | Hands | Body | Respiratory |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile or Butyl Gloves | Lab Coat | Not Required |
| Weighing of Solid Powder | Chemical Splash Goggles & Face Shield | Double-Gloved (Butyl outer, Nitrile inner recommended) | Chemical-Resistant Lab Coat or Apron | NIOSH-Approved N95 Respirator (minimum) or Half-Mask Elastomeric Respirator with P100 cartridges |
| Preparing Solutions (in fume hood) | Chemical Splash Goggles | Butyl or Neoprene Gloves | Chemical-Resistant Lab Coat | Not required if work is entirely within a certified fume hood |
| Handling Solutions (open bench) | Chemical Splash Goggles | Butyl or Neoprene Gloves | Chemical-Resistant Lab Coat | Not Required |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Butyl or Neoprene Gloves | Chemical-Resistant Apron or Coveralls | Half-Mask Elastomeric Respirator with combination Organic Vapor/P100 cartridges |
Eye and Face Protection
-
Rationale: The potential for this compound to cause serious eye irritation necessitates robust protection.[3][11] Standard safety glasses are insufficient for splash or powder hazards.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn for all procedures involving the compound.
-
Enhanced Protection: When weighing the powder or during any operation with a significant splash risk, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[7]
Hand Protection
-
Rationale: Nitroaromatic compounds can be absorbed through the skin. Therefore, selecting the correct glove material is critical for preventing systemic exposure.
-
Recommended Materials:
-
Butyl Rubber: Offers excellent protection against a wide variety of chemicals, including esters and nitro-compounds.[12] This is the preferred material for prolonged contact.
-
Neoprene: Provides good resistance to a broad range of chemicals and is a suitable alternative to Butyl.[12]
-
Nitrile: Commonly used for general laboratory work, nitrile gloves offer good short-term splash protection against many organic compounds.[13] However, for direct and prolonged handling of nitroaromatics, Butyl or Neoprene is superior.[12] When weighing powder, double-gloving with a Butyl outer glove and a Nitrile inner glove provides an excellent barrier and a backup in case of a breach.
-
-
Glove Selection is Critical: Always consult a chemical resistance chart and your institution's safety office to verify that your chosen glove is appropriate for the task and solvent being used.[14][15][16] Never reuse disposable gloves.
Body Protection
-
Rationale: Spills and splashes can contaminate personal clothing, leading to prolonged and unnoticed skin exposure.
-
Standard Procedure: A flame-resistant lab coat should be worn and fully buttoned at all times.
-
Enhanced Protection: For weighing operations or when handling larger quantities, a chemical-resistant apron worn over the lab coat is recommended to provide an additional barrier against spills.[17]
Respiratory Protection
-
Rationale: Fine chemical powders can easily become airborne and inhaled, posing a direct route for toxic exposure.[17] The compound is suspected to cause respiratory irritation.[3]
-
When Required: Respiratory protection is mandatory when weighing the solid powder, even inside a fume hood.
-
Recommended Respirators:
-
N95 Filtering Facepiece Respirator: This is the minimum level of protection for weighing small quantities.
-
Elastomeric Half-Mask Respirator: For frequent work or larger quantities, a reusable half-mask respirator with P100 (HEPA) particulate filters offers a superior seal and higher protection factor. If organic solvents are present, combination Organic Vapor/P100 cartridges should be used.
-
-
Fit Testing: Any user of a tight-fitting respirator must be medically cleared and undergo an annual fit test as required by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[18]
Procedural Guidance: Step-by-Step Protocol for Weighing and Solubilization
This protocol integrates the PPE requirements into a standard laboratory workflow to ensure safety at every step.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area within the hood for the procedure.
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) within the fume hood.
-
Consult your institution's Chemical Hygiene Plan for any specific requirements.[10]
-
-
Donning PPE:
-
Put on a lab coat and ensure it is fully buttoned.
-
Don a NIOSH-approved respirator (N95 minimum) and perform a user seal check.
-
Put on the first pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the second, outer pair of butyl gloves.
-
Don a face shield over the goggles.
-
-
Execution (inside the fume hood):
-
Carefully open the container of this compound.
-
Using a dedicated spatula, carefully transfer the desired amount of powder to weigh paper or a weigh boat on a tared balance. Minimize any actions that could create dust.
-
Once weighing is complete, carefully transfer the powder to the destination vial.
-
Add the desired solvent to the vial.
-
Securely cap the vial and mix until the solid is fully dissolved.
-
-
Doffing PPE and Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and absorbent pad. Dispose of all waste in a designated hazardous waste container.
-
Remove the outer pair of butyl gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
With the inner nitrile gloves still on, exit the immediate work area.
-
Remove the inner nitrile gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Remove the respirator last, once away from the potential hazard area.
-
Disposal and Emergency Plans
-
Waste Disposal: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste according to your institution's Environmental Health & Safety (EHS) guidelines.
-
Spill Response: In case of a spill, evacuate the area and alert your supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
